Berbamine dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.2ClH/c18-15-7-3-6-12-8-9-19-11-14-5-2-1-4-13(14)10-16(19)17(12)15;;/h1-7,16H,8-11,18H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIMGJOHJHLIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC=CC=C3CC2C4=C1C=CC=C4N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Berbamine Dihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine dihydrochloride (B599025), a bis-benzylisoquinoline alkaloid derived from plants like Berberis amurensis, is a pharmacologically active compound with a history of use in traditional medicine.[1] Modern research has identified its potential as a multi-target agent, particularly in oncology, through its influence on a variety of cellular signaling pathways. This technical guide provides an in-depth overview of the core mechanisms of action of Berbamine dihydrochloride, supported by quantitative data, experimental methodologies, and pathway visualizations to aid in research and development.
Core Mechanisms of Action
This compound exerts its biological effects through several key mechanisms, primarily revolving around the modulation of calcium signaling, induction of apoptosis, and regulation of autophagy.
Inhibition of Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII)
A primary and well-documented mechanism of Berbamine is its potent inhibition of Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII).[1][2] CaMKII is a critical protein kinase that regulates numerous cellular processes. In many cancer types, including liver cancer, CaMKII is found to be hyperphosphorylated, indicating its role in promoting cancer progression.[1][2]
Berbamine directly targets and inhibits the phosphorylation of CaMKII.[1][3] This inhibition has several downstream consequences:
-
Suppression of Pro-Survival Pathways: By inhibiting CaMKII, Berbamine downregulates the activity of downstream signaling pathways such as PI3K/Akt, ERK, and STAT3, which are crucial for cancer cell proliferation and survival.[1]
-
Induction of Cell Death: Inhibition of CaMKII by Berbamine has been shown to induce cancer cell death and suppress tumorigenicity.[1][4] Conversely, overexpression of CaMKII can increase the resistance of cancer cells to Berbamine treatment.[1]
-
Anti-Angiogenic Effects: Berbamine's inhibition of CaMKIIγ also contributes to its anti-angiogenic properties by downregulating VEGF/VEGFR2 and BDNF/TrkB signaling pathways, which are essential for new blood vessel formation in tumors.[5]
Induction of Apoptosis
Berbamine is a potent inducer of apoptosis, or programmed cell death, in a wide range of cancer cells. This is achieved through the modulation of key regulatory proteins in the apoptotic cascade.
-
Mitochondrial (Intrinsic) Pathway: Berbamine activates the intrinsic apoptotic pathway by altering the balance of the Bcl-2 family of proteins. It consistently leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins such as Bax.[6][7][8][9][10][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[8][9]
-
Caspase Activation: The released cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. Berbamine treatment has been shown to significantly increase the levels of initiator caspase-9 and executioner caspase-3.[6][12] Activated caspase-3 then cleaves various cellular substrates, including poly ADP-ribose polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]
-
p53-Dependent Apoptosis: In some cancer types, such as colorectal cancer, Berbamine's pro-apoptotic effect is linked to the activation of the p53 tumor suppressor protein.[6] Berbamine treatment increases p53 protein levels, which in turn can transcriptionally activate pro-apoptotic targets like Bax.[6][9]
Modulation of Autophagy
Autophagy is a cellular self-degradation process that can either promote cell survival or cell death depending on the context. Berbamine has been shown to act as a late-stage autophagy inhibitor.[13][14]
-
Blockade of Autophagic Flux: Treatment with Berbamine leads to an accumulation of autophagosomes, indicated by an increase in LC3-II levels.[13][14] However, it also increases the level of p62, a protein that is normally degraded during autophagy, signifying that the autophagic flux is blocked at a late stage.[13][14]
-
Impaired Lysosomal Function: The mechanism behind this blockade appears to be the impairment of lysosomal acidification.[13][14] By inhibiting the proper function of lysosomes, Berbamine prevents the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents. This disruption of the autophagy process can potentiate the cell-killing effects of chemotherapy agents.[13]
Other Key Signaling Pathways
Berbamine's influence extends to other critical signaling pathways involved in cancer and other diseases:
-
JAK/STAT Pathway: Berbamine and its derivatives can inhibit the JAK2/STAT3 signaling pathway.[8] It has been shown to physically interact with STAT3, inhibiting its activation and the subsequent expression of its target genes like Mcl-1 and Bcl-xL.[3][8]
-
NF-κB Pathway: Berbamine acts as an inhibitor of the NF-κB pathway, a key regulator of inflammation and cell survival.[7][15]
-
TGF-β/Smad Pathway: In certain leukemia cells, Berbamine can activate Smad3, a key component of the TGF-β signaling pathway, leading to cell cycle arrest and apoptosis.[10][11]
-
PI3K/Akt/mTOR Pathway: Berbamine has been shown to inhibit the PI3K/Akt signaling axis, a central pathway for cell growth and proliferation.[16]
-
MDM2-p53 Interaction: Berbamine can disrupt the interaction between MDM2 and p53, leading to the stabilization and activation of p53.[3][16]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of Berbamine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration (h) | Reference |
| A549 | Lung Cancer | 8.3 ± 1.3 µM | 72 | [16] |
| PC9 | Lung Cancer | 16.8 ± 0.9 µM | 72 | [16] |
| KU812 | Chronic Myeloid Leukemia | 5.83 µg/ml | 24 | [10][11][17] |
| KU812 | Chronic Myeloid Leukemia | 3.43 µg/ml | 48 | [10][11] |
| KU812 | Chronic Myeloid Leukemia | 0.75 µg/ml | 72 | [10][11] |
| KM3 | Myeloma | 8.17 µg/mL | 24 | [15] |
| KM3 | Myeloma | 5.09 µg/mL | 48 | [15] |
| KM3 | Myeloma | 3.84 µg/mL | 72 | [15] |
| HepG2 | Liver Cancer | 34.5 µM | Not Specified | [17] |
Table 2: Effect of Berbamine on Apoptosis-Related Protein Expression
| Cell Line | Treatment | Effect on Bcl-2 | Effect on Bax | Effect on Caspase-3 | Effect on Caspase-9 | Reference |
| HCT116 (CRC) | 20 µg/ml for 48h | Decreased | Increased | Increased | Increased | [6] |
| SW480 (CRC) | 20 µg/ml for 48h | Decreased | Increased | Increased | Increased | [6] |
| Bladder Cancer Cells | Dose-dependent | Decreased | Increased | Not Specified | Not Specified | [7] |
| SMMC-7721 (HCC) | 10, 20, 40 µmol/l | Decreased | Increased | Not Specified | Not Specified | [9] |
| KU812 (CML) | Not Specified | Decreased | Increased | Not Specified | Not Specified | [10][11] |
CRC: Colorectal Cancer; HCC: Hepatocellular Carcinoma; CML: Chronic Myeloid Leukemia
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments commonly cited in Berbamine research.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of Berbamine on cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO or sterile water) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by Berbamine.
-
Cell Lysis: Treat cells with Berbamine as required. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, p-CaMKII, total CaMKII, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin or HSP70.[1]
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method is used to quantify the percentage of apoptotic cells following Berbamine treatment.
-
Cell Treatment and Harvesting: Treat cells with Berbamine for the desired time. Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Caption: Berbamine inhibits the CaMKII signaling pathway.
Caption: Berbamine induces apoptosis via the intrinsic pathway.
Caption: Berbamine inhibits late-stage autophagy.
Conclusion
This compound is a promising natural compound with a complex and multifaceted mechanism of action. Its ability to concurrently target several key oncogenic pathways, including CaMKII signaling, apoptosis, and autophagy, underscores its potential as a therapeutic agent, particularly in oncology. The detailed data and pathways presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic capabilities of this potent molecule. Future research should continue to elucidate the intricate interplay between these pathways and explore potential synergistic combinations with existing therapies.
References
- 1. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antiangiogenic and antitumor potential of berbamine, a natural CaMKIIγ inhibitor, against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berbamine Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Berbamine Hydrochloride inhibits lysosomal acidification by activating Nox2 to potentiate chemotherapy-induced apoptosis via the ROS-MAPK pathway in human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Autophagy by Berbamine Hydrochloride Mitigates Tumor Immune Escape by Elevating MHC-I in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abmole.com [abmole.com]
- 16. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
Berbamine Dihydrochloride: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine (B205283) dihydrochloride (B599025), a bis-benzylisoquinoline alkaloid primarily isolated from plants of the Berberis genus, has garnered significant scientific interest due to its diverse and potent biological activities. Traditionally used in Chinese medicine, modern research has illuminated its potential as a therapeutic agent in a range of diseases, including cancer, viral infections, inflammation, and cardiovascular disorders. This technical guide provides an in-depth overview of the core biological activities of berbamine dihydrochloride, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects.
Anticancer Activities
This compound exhibits robust anticancer properties across a variety of cancer types by modulating key signaling pathways that govern cell proliferation, apoptosis, and metastasis.
Mechanism of Action
The anticancer effects of this compound are multifactorial, primarily involving the inhibition of critical oncogenic signaling pathways:
-
PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway. This inhibition leads to decreased cell proliferation and survival in cancer cells.
-
JAK/STAT Pathway: The compound is a potent inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling cascade, particularly JAK2 and STAT3.[1] By blocking this pathway, this compound can suppress tumor growth and induce apoptosis in various cancers, including melanoma.[1]
-
NF-κB Pathway: this compound inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammation and cell survival in cancer.[2] This inhibition contributes to its anti-inflammatory and pro-apoptotic effects in tumor cells.[2]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer, is another target of this compound. It has been shown to inactivate key components of this pathway, such as p38 MAPK, ERK1/2, and JNK, leading to reduced cancer cell proliferation.[3]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| H9 | Human T-cell lymphoma | 4.0 | Not Specified |
| RPMI8226 | Multiple myeloma | 6.19 | Not Specified |
| A549 | Lung cancer | 8.3 ± 1.3 | 72 |
| PC9 | Lung cancer | 16.8 ± 0.9 | 72 |
| SGC-7901 | Gastric cancer | 11.13 | 48 |
| BGC-823 | Gastric cancer | 16.38 | 48 |
| SGC-7901 | Gastric cancer | 4.148 | 72 |
| BGC-823 | Gastric cancer | 5.788 | 72 |
Signaling Pathway Diagrams
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
Caption: Modulation of the PI3K/Akt and MDM2-p53 pathways by this compound.
Antiviral Activities
This compound has emerged as a promising antiviral agent, particularly against SARS-CoV-2. Its mechanism of action is primarily host-directed, which reduces the likelihood of viral resistance.
Mechanism of Action
-
Inhibition of Viral Entry: this compound potently inhibits the entry of SARS-CoV-2 into host cells. It achieves this by blocking the S protein-mediated membrane fusion, a critical step for the virus to deliver its genetic material into the cytoplasm.[4] Molecular docking studies suggest that it may bind to the post-fusion core of the SARS-CoV-2 S2 subunit.[4]
-
Autophagy Blockade: Research has shown that this compound can suppress intestinal SARS-CoV-2 infection by blocking autophagy in a BNIP3-dependent manner.[5][6] This host-directed therapy interferes with the cellular machinery that the virus hijacks for its replication and dissemination.[5][6]
Quantitative Data: Antiviral Efficacy
The following table summarizes the half-maximal effective concentration (EC50) and cytotoxicity (CC50) of this compound against SARS-CoV-2.
| Cell Line | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Vero E6 | SARS-CoV-2 | 1.732 | 66.88 | 38.6 |
| Caco2 | SARS-CoV-2 | 1.887 | 31.86 | 16.88 |
Experimental Workflow Diagram
Caption: Experimental workflow for determining the antiviral efficacy of this compound.
Anti-inflammatory Activities
This compound demonstrates significant anti-inflammatory effects by inhibiting key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.[7]
Mechanism of Action
The anti-inflammatory properties of this compound are primarily attributed to its ability to suppress the NF-κB and MAPK signaling pathways.[7]
-
NF-κB Inhibition: It inhibits the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to a downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines like TNF-α and IL-6.[2]
-
MAPK Inhibition: this compound also suppresses the phosphorylation of key kinases in the MAPK pathway, including JNK and ERK1/2, further contributing to its anti-inflammatory effects.[7]
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Cardiovascular Effects
This compound has shown protective effects on the cardiovascular system, particularly in the context of ischemia/reperfusion injury.[8]
Mechanism of Action
The cardioprotective effects of this compound are linked to its ability to modulate intracellular calcium homeostasis and activate pro-survival signaling pathways.
-
PI3K/Akt/GSK3β Pathway Activation: this compound protects the heart from ischemia/reperfusion injury by activating the PI3K-Akt-GSK3β signaling pathway.[8] This activation helps in maintaining cytosolic Ca2+ homeostasis and preventing calpain activation, thereby reducing cardiomyocyte death.[8]
-
AMPK/Nrf2 Pathway Activation: It can also alleviate myocardial ischemia/reperfusion injury by activating the 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9] This leads to a reduction in oxidative stress and apoptosis.[9]
-
Ion Channel Modulation: Berbamine exhibits anti-arrhythmic properties by inhibiting sodium, potassium, and calcium ion channels in the myocardium.[10]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a generalized method for assessing the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-64 µg/ml) and incubate for 24, 48, or 72 hours.[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
This protocol outlines the general steps for analyzing the effect of this compound on the phosphorylation status of key signaling proteins.
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-p65, p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound is a pleiotropic molecule with significant therapeutic potential. Its ability to modulate multiple key signaling pathways, including PI3K/Akt, JAK/STAT, NF-κB, and MAPK, underpins its diverse biological activities against cancer, viral infections, inflammation, and cardiovascular diseases. The host-directed antiviral mechanism is particularly noteworthy in the current landscape of emerging viral threats. Further preclinical and clinical investigations are warranted to fully explore the therapeutic applications of this promising natural compound.
References
- 1. Berberine hydrochloride protects against cytokine-induced inflammation through multiple pathways in undifferentiated C2C12 myoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Berbamine and thymoquinone exert protective effects against immune-mediated liver injury via NF-κB dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK pathways are involved in the inhibitory effect of berberine hydrochloride on gastric cancer MGC 803 cell proliferation and IL-8 secretion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Berbamine hydrochloride potently inhibits SARS-CoV-2 infection by blocking S protein-mediated membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine suppresses intestinal SARS-CoV-2 infection via a BNIP3-dependent autophagy blockade – CoVaRR-Net [covarrnet.ca]
- 6. Berbamine suppresses intestinal SARS-CoV-2 infection via a BNIP3-dependent autophagy blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways [pubmed.ncbi.nlm.nih.gov]
- 8. Berbamine protects the heart from ischemia/reperfusion injury by maintaining cytosolic Ca(2+) homeostasis and preventing calpain activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of berbamine against myocardial ischemia/reperfusion injury: Activation of the 5' adenosine monophosphate‐activated protein kinase/nuclear factor erythroid 2‐related factor pathway and changes in the mitochondrial state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Progress of cardiovascular pharmacologic study on berbamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Berbamine Dihydrochloride: A Deep Dive into its Core Signaling Pathways
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Berbamine (B205283) dihydrochloride (B599025), a bis-benzylisoquinoline alkaloid extracted from the medicinal plant Berberis amurensis, has a long history of use in traditional Chinese medicine for treating inflammation.[1][2] In recent years, it has garnered significant attention from the scientific community for its potent anti-cancer properties across a spectrum of malignancies, including leukemia, breast cancer, lung cancer, and liver cancer.[2][3][4][5] This technical guide provides an in-depth exploration of the core signaling pathways modulated by berbamine dihydrochloride, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Mechanisms of Action: A Multi-pronged Anti-Cancer Strategy
This compound exerts its anti-neoplastic effects through a multi-faceted approach, primarily by inducing apoptosis, promoting cell cycle arrest, and modulating autophagy in cancer cells. These effects are orchestrated through the regulation of several key signaling cascades.
Induction of Apoptosis
A primary mechanism by which this compound eliminates cancer cells is through the induction of programmed cell death, or apoptosis. This is achieved by modulating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
p53-Dependent Apoptotic Pathway: In colorectal cancer cells, berbamine has been shown to activate the p53-dependent apoptosis signaling pathway.[6] This involves the upregulation of p53, a critical tumor suppressor protein, which in turn modulates the expression of downstream apoptotic regulators.[6]
Bcl-2 Family Regulation: A common thread across multiple cancer types is the ability of berbamine to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It consistently upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[7][8][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.[10][11]
Caspase Activation: Berbamine treatment leads to the activation of key executioner caspases, including caspase-3 and caspase-9, which are pivotal in orchestrating the biochemical events that lead to apoptosis.[6][12][13]
NF-κB Pathway Inhibition: Berbamine acts as a novel inhibitor of the NF-κB signaling pathway.[14] By inhibiting the nuclear translocation of NF-κB p65, it suppresses the expression of NF-κB target genes that promote cell survival, thereby sensitizing cancer cells to apoptosis.[15]
TGF-β/Smad Pathway Activation: In some contexts, such as in chronic myeloid leukemia, berbamine has been found to activate the TGF-β/Smad signaling pathway, leading to the upregulation of Smad3 activity.[8][9] This pathway is known to play a role in inhibiting cell proliferation and inducing apoptosis.[16]
JNK/AP-1 Signaling: Berbamine derivatives have been shown to activate the JNK-c-Jun/AP-1 transduction cascade, contributing to the induction of apoptosis in glioblastoma cancer stem-like cells.[16]
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, primarily the G0/G1 and G2/M phases.
G0/G1 Phase Arrest: In colorectal and chronic myeloid leukemia cells, berbamine treatment leads to a significant increase in the proportion of cells in the G0/G1 phase of the cell cycle.[6][8] This arrest is often associated with the downregulation of key G1 phase proteins like Cyclin D1.[8][17]
G2/M Phase Arrest: In other cancer cell lines, such as oral squamous cell carcinoma, nasopharyngeal carcinoma, and breast cancer, berbamine induces cell cycle arrest at the G2/M checkpoint.[7] This effect is linked to alterations in the expression of proteins that regulate the G2/M transition.[11]
Modulation of Autophagy
The role of berbamine in autophagy is complex and appears to be context-dependent. While some studies suggest it can induce autophagy in certain cancer cells, others have identified it as an autophagy inhibitor.[2][16] In triple-negative breast cancer, for instance, berbamine acts as an autophagy inhibitor, which synergistically enhances the efficacy of doxorubicin (B1662922) by switching the mode of cell death from autophagy to apoptosis.[1] This dual role suggests that berbamine's impact on autophagy may depend on the specific cancer type and the cellular context.
Calcium Signaling
Berbamine has been shown to influence intracellular calcium (Ca2+) signaling. It can act as a calcium channel blocker and has been found to inhibit the growth of liver cancer cells by targeting Ca2+/Calmodulin-dependent protein kinase II (CAMKII).[5][18] By inhibiting CAMKII phosphorylation, berbamine can suppress its downstream signaling pathways, including those involving AKT, ERK, and STAT3.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cells.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 µM | 48h | [7] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 µM | 48h | [7] |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 µM | 48h | [7] |
| Hela | Cervical Cancer | 245.18 ± 17.33 µM | 48h | [7] |
| HT29 | Colorectal Cancer | 52.37 ± 3.45 µM | 48h | [7] |
| KM3 | Myeloma | 8.17 µg/mL | 24h | [14] |
| KM3 | Myeloma | 5.09 µg/mL | 48h | [14] |
| KM3 | Myeloma | 3.84 µg/mL | 72h | [14] |
| KU812 | Chronic Myeloid Leukemia | 5.83 µg/mL | 24h | [8][9] |
| KU812 | Chronic Myeloid Leukemia | 3.43 µg/mL | 48h | [8][9] |
| KU812 | Chronic Myeloid Leukemia | 0.75 µg/mL | 72h | [8][9] |
| HepG2 | Liver Cancer | 34.5 µM | Not Specified | [19] |
| Gleevec-sensitive Ph+ CML cells | Chronic Myeloid Leukemia | 8.80 µg/mL | Not Specified | [4] |
| Gleevec-resistant Ph+ CML cells | Chronic Myeloid Leukemia | 11.34 µg/mL | Not Specified | [4] |
| Ph- KG-1 cells | Acute Myeloid Leukemia | 54.40 µg/mL | Not Specified | [4] |
| Primary CML cells | Chronic Myeloid Leukemia | 4.20-10.50 µg/mL | Not Specified | [4] |
| Normal bone marrow cells | Normal | 185.20 µg/mL | Not Specified | [4] |
| SNU-5 | Gastric Carcinoma | 48 µmol/L | 48h | [11] |
| NB4 | Leukemia | 3.860 µg/mL | 48h | [13] |
| 786-O | Renal Cell Carcinoma | 19.83 µM | 24h | [17] |
| OSRC-2 | Renal Cell Carcinoma | 32.76 µM | 24h | [17] |
| A549 | Lung Cancer | 8.3 ± 1.3 µM | 72h | [20] |
| PC9 | Lung Cancer | 16.8 ± 0.9 µM | 72h | [20] |
| K562 | Leukemia | 2.13 µM | Not Specified | [18] |
Table 2: Effects of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| KU812 | Control | 33.61% | 41.60% | Not Specified | [8] |
| KU812 | 4 µg/mL Berbamine (24h) | 59.40% | 26.66% | Not Specified | [8] |
| HCT116 & SW480 | 20 µg/mL Berbamine (48h) | Increased | Not Specified | Not Specified | [6] |
| SMMC7721 | 25 µg/mL Berbamine (24h) | Increased (Sub-G1: 50.32%) | Not Specified | Not Specified | [12] |
| SMMC7721 | 25 µg/mL Berbamine (48h) | Increased (Sub-G1: 65.12%) | Not Specified | Not Specified | [12] |
| Tca8113, Hela, CNE2, MCF-7, HT29 | IC50 Berbamine (various times) | Not Specified | Not Specified | Increased | [7] |
Key Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the signaling pathways of this compound.
Cell Viability Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6][21]
-
Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).[6]
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][21]
-
Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with this compound for the specified duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[6]
-
Incubate the cells in the dark at room temperature for 15 minutes.[6]
-
Analyze the stained cells by flow cytometry.[6]
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Flow cytometry can then be used to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat cells with this compound.
-
Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.[8]
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).[8]
-
Incubate the cells at room temperature for 30 minutes in the dark.[8]
-
Analyze the DNA content of the cells by flow cytometry.[8]
-
Western Blotting
-
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest.
-
Protocol:
-
Lyse berbamine-treated and control cells in a suitable lysis buffer to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, Bax, Bcl-2, Caspase-3).
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways modulated by this compound.
Caption: Berbamine-induced apoptosis pathway.
Caption: Berbamine-induced cell cycle arrest.
Caption: Berbamine's inhibition of the CaMKII pathway.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with significant anti-cancer potential. Its ability to modulate a multitude of core signaling pathways, leading to apoptosis, cell cycle arrest, and altered autophagy, underscores its potential as a therapeutic agent. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development.
Future investigations should focus on several key areas. A more comprehensive understanding of the context-dependent role of berbamine in autophagy is crucial. Elucidating the precise molecular interactions of berbamine with its targets will be vital for rational drug design and the development of more potent derivatives. Furthermore, well-designed in vivo studies and clinical trials are necessary to translate the promising preclinical findings into effective cancer therapies. The synergistic effects of berbamine with existing chemotherapeutic agents, as seen with doxorubicin, also represent a promising avenue for future research, potentially leading to combination therapies with enhanced efficacy and reduced toxicity.[1][22]
References
- 1. "Natural Product Berbamine Enhances the Efficacy of Doxorubicin Treatme" by Jake Tyler [scholarcommons.sc.edu]
- 2. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 3. In vitro and in vivo antitumor evaluation of berbamine for lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Berbamine: a novel inhibitor of bcr/abl fusion gene with potent anti-leukemia activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]
- 8. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Effects of berbamine on growth of leukemia cell line NB4 and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abmole.com [abmole.com]
- 15. Emerging role of berbamine as an anti-cancer agent in systemic malignancies besides chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Berbamine inhibits cell proliferation and invasion by increasing FTO expression in renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. apexbt.com [apexbt.com]
- 20. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. "Berbamine Enhances the Efficacy of Doxorubicin Treatment for Breast Ca" by Kristina G. Borglum [scholarcommons.sc.edu]
Berbamine Dihydrochloride: A Potent Inhibitor of the NF-κB Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of berbamine (B205283) dihydrochloride (B599025) as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Berbamine, a bisbenzylisoquinoline alkaloid derived from plants like Berberis amurensis, has demonstrated significant anti-inflammatory and anti-cancer properties, primarily attributed to its modulation of key cellular signaling cascades.[1][2][3] The dysregulation of the NF-κB pathway is a hallmark of numerous chronic inflammatory diseases and malignancies, making it a critical target for therapeutic intervention.[4] This document consolidates the current understanding of berbamine's mechanism of action, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions.
Mechanism of Action: How Berbamine Inhibits NF-κB Signaling
The canonical NF-κB signaling cascade is a tightly regulated process. In unstimulated cells, NF-κB dimers (most commonly p50/p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[4] Upon stimulation by signals like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes involved in inflammation, cell survival, and proliferation.[4][5]
Berbamine disrupts this pathway at multiple critical junctures.[6][7] The primary mechanisms identified are:
-
Inhibition of IκBα Phosphorylation: Berbamine treatment leads to a dramatic decrease in the expression of IKKα and the subsequent abrogation of phosphorylated IκBα (p-IκBα).[1][6][8] By preventing the phosphorylation of IκBα, berbamine ensures that the inhibitor remains bound to NF-κB, keeping it inactive in the cytoplasm.[2][6][9]
-
Upregulation of A20: Berbamine treatment has been shown to increase the expression of A20 (also known as TNFAIP3), a ubiquitin-editing enzyme that acts as a negative regulator of the NF-κB pathway.[6][7] A20 can inhibit IKK activation, providing an additional layer of suppression on the pathway.[6]
-
Prevention of p65 Nuclear Translocation: As a direct consequence of stabilizing the IκBα-NF-κB complex, berbamine effectively inhibits the nuclear translocation of the p65 subunit.[1][6][8] This has been visually confirmed through immunofluorescence assays, which show a significant decrease in nuclear p65 following berbamine treatment.[6][8]
-
Downregulation of NF-κB Target Genes: By blocking p65's nuclear activity, berbamine suppresses the transcription of downstream target genes that are crucial for cell proliferation and survival.[6][7] Western blot analyses have confirmed the downregulation of proteins such as cyclin D1, Bcl-xL, Bid, and survivin upon berbamine treatment.[6]
Caption: The Canonical NF-κB Signaling Pathway.
Caption: Inhibition of NF-κB Pathway by Berbamine.
Quantitative Data on Berbamine's Efficacy
The inhibitory effects of berbamine have been quantified across various cancer cell lines, demonstrating its potential as a therapeutic agent. The data highlights dose- and time-dependent responses.
Table 1: IC50 Values of Berbamine in Cancer Cell Lines
| Cell Line | Cancer Type | Duration | IC50 Value | Reference |
|---|---|---|---|---|
| KM3 | Multiple Myeloma | 24 h | 8.17 µg/mL | [6] |
| KM3 | Multiple Myeloma | 48 h | 5.09 µg/mL | [6] |
| KM3 | Multiple Myeloma | 72 h | 3.84 µg/mL | [6] |
| KU812 | Chronic Myelogenous Leukemia | 24 h | 5.83 µg/mL | [10] |
| KU812 | Chronic Myelogenous Leukemia | 48 h | 3.43 µg/mL | [10] |
| KU812 | Chronic Myelogenous Leukemia | 72 h | 0.75 µg/mL | [10] |
| 5637 | Bladder Cancer | 48 h | 15.58 ± 2.49 µM | [5] |
| T24 | Bladder Cancer | 48 h | 19.09 ± 0.68 µM | [5] |
| 786-O | Renal Cell Carcinoma | 24 h | 19.83 µM | [11] |
| OSRC-2 | Renal Cell Carcinoma | 24 h | 32.76 µM |[11] |
Table 2: Effect of Berbamine on Cell Cycle and Apoptosis
| Cell Line | Treatment | Effect | Result | Reference |
|---|---|---|---|---|
| KM3 | 4 µg/mL for 24 h | Cell Cycle Arrest | G1 phase increased from 32.71% to 58.25% | [6] |
| KM3 | 4 µg/mL for 24 h | Cell Cycle Arrest | S phase decreased from 42.95% to 27.18% | [6] |
| KM3 | Not specified, 36 h | Apoptosis Induction | Apoptotic cells increased from 0.54% to 51.83% |[6][7] |
Detailed Experimental Protocols
The following protocols are generalized methodologies for assessing the efficacy of NF-κB inhibitors like berbamine. These should be optimized for specific cell lines and experimental conditions.
3.1. Cell Viability (MTT) Assay
This assay determines the cytotoxic profile of the compound and calculates its IC50 value.
-
Objective: To measure the dose-dependent effect of berbamine on cell viability.
-
Materials: Selected cell line, complete culture medium, Berbamine dihydrochloride, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, Dimethyl sulfoxide (B87167) (DMSO), 96-well plates, microplate reader.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[12]
-
Prepare serial dilutions of berbamine in the culture medium.
-
Remove the old medium and add 100 µL of the berbamine dilutions to the respective wells. Include a vehicle control (medium with DMSO).[4]
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).[6]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][12]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4][12]
-
Measure the absorbance at 570 nm using a microplate reader.[4][12]
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
3.2. Western Blot Analysis
This technique is used to measure the protein levels of key components in the NF-κB pathway.
-
Objective: To quantify the effect of berbamine on the expression and phosphorylation of proteins like p65, IKKα, IκBα, and p-IκBα.[6][7]
-
Materials: Cell line, berbamine, lysis buffer (e.g., RIPA), protease and phosphatase inhibitors, primary antibodies (anti-p65, anti-IKKα, anti-IκBα, anti-p-IκBα, anti-β-actin), HRP-conjugated secondary antibody, PVDF membrane, chemiluminescence substrate, imaging system.
-
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of berbamine for a specified time.
-
For some experiments, stimulate cells with an NF-κB activator (e.g., TNF-α, LPS) for 15-30 minutes before harvesting.[13]
-
Wash cells with ice-cold PBS and lyse with buffer containing inhibitors. For nuclear translocation studies, use a nuclear and cytoplasmic extraction kit.[13]
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[4]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.[4][13]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4][13]
-
Detect protein bands using a chemiluminescence substrate and an imaging system.[4]
-
Quantify band intensities and normalize to a loading control (e.g., β-actin for total protein, Lamin B1 for nuclear fractions).[13]
-
3.3. Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular localization of the NF-κB p65 subunit.
-
Objective: To visually confirm that berbamine inhibits the translocation of p65 from the cytoplasm to the nucleus.[6]
-
Materials: Cell line, berbamine, NF-κB stimulant (e.g., TNF-α), glass coverslips, 4% Paraformaldehyde (PFA), 0.1% Triton X-100, blocking solution (e.g., 5% BSA in PBS), primary antibody (anti-p65), fluorophore-conjugated secondary antibody, DAPI for nuclear counterstaining, fluorescence microscope.[4]
-
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.[4]
-
Pre-treat cells with berbamine for 1-2 hours.
-
Stimulate with an NF-κB agonist for 30-60 minutes.[4]
-
Fix the cells with 4% PFA, permeabilize with 0.1% Triton X-100, and block with 5% BSA.[4]
-
Incubate with anti-p65 primary antibody, followed by a fluorophore-conjugated secondary antibody.[4]
-
Counterstain nuclei with DAPI.[4]
-
Mount the coverslips on slides and visualize using a fluorescence microscope. Compare the localization of p65 (cytoplasmic vs. nuclear) between treated and untreated cells.
-
Caption: Experimental Workflow for Investigating NF-κB Inhibition.
Conclusion
This compound has emerged as a multi-faceted inhibitor of the NF-κB signaling pathway. It acts on upstream components by downregulating IKKα and upregulating the inhibitor A20, which collectively prevent the critical phosphorylation and degradation of IκBα.[6][7] This action effectively sequesters the p65 subunit in the cytoplasm, blocking its function as a nuclear transcription factor and suppressing the expression of genes vital for cancer cell proliferation and survival.[6][8] The quantitative data underscores its potent, dose-dependent efficacy in various cancer models. For drug development professionals and researchers, berbamine represents a promising natural compound that warrants further investigation as a lead for novel therapeutics targeting NF-κB-driven pathologies.
References
- 1. Berbamine and thymoquinone exert protective effects against immune-mediated liver injury via NF-κB dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Berbamine Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berbamine, a novel nuclear factor kappaB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berbamine attenuates hind limb ischemia-reperfusion injury by eliminating lipid ROS and inhibiting p65 nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Berbamine inhibits cell proliferation and invasion by increasing FTO expression in renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Berbamine Dihydrochloride: A Technical Guide to its Calcium Channel Blocking Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berbamine (B205283), a bis-benzylisoquinoline alkaloid extracted from plants of the Berberis genus, has garnered significant attention for its diverse pharmacological activities. While extensively studied for its anti-cancer and cardioprotective effects, a core mechanism contributing to its therapeutic potential is its ability to modulate intracellular calcium (Ca²⁺) homeostasis through the blockade of calcium channels. This technical guide provides an in-depth analysis of the calcium channel blocking properties of berbamine dihydrochloride (B599025), summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Introduction
Calcium ions are ubiquitous second messengers that play a critical role in a vast array of physiological processes, including muscle contraction, neurotransmission, gene expression, and cell proliferation. The precise regulation of intracellular Ca²⁺ concentration is paramount for cellular function, and its dysregulation is implicated in numerous pathologies. Voltage-gated calcium channels (VGCCs) are a key family of transmembrane proteins that mediate Ca²⁺ influx in response to membrane depolarization. Berbamine dihydrochloride has emerged as a modulator of these channels, exhibiting properties analogous to established calcium channel blockers. This document elucidates the specific effects of berbamine on calcium signaling, with a focus on its inhibitory actions on Ca²⁺ influx.
Mechanism of Action: Calcium Channel Blockade
This compound exerts its effects on intracellular calcium primarily by inhibiting the influx of extracellular Ca²⁺. Evidence suggests that it targets multiple types of calcium channels, including voltage-dependent and receptor-operated calcium channels.[1][2] Its mechanism of action does not appear to involve the release of Ca²⁺ from intracellular stores, as its inhibitory effects are diminished in the absence of extracellular Ca²⁺.[3]
Inhibition of Voltage-Gated Calcium Channels
Studies have demonstrated that berbamine can inhibit Ca²⁺ influx induced by depolarizing agents such as high concentrations of potassium chloride (KCl).[1][2] This mode of action is characteristic of VGCC blockers. The effects of berbamine have been shown to be comparable to those of verapamil, a well-known L-type calcium channel antagonist.[1][3] While direct binding studies on specific VGCC subunits are limited, the functional evidence strongly supports its role as a voltage-gated calcium channel inhibitor. A derivative, N-methyl berbamine, has been shown to decrease the peak amplitude of the L-type Ca²⁺ channel current (ICaL) and the current mediated by the CaV1.2 channel.[4]
Modulation of Receptor-Operated Calcium Channels
In addition to its effects on VGCCs, berbamine has been shown to antagonize Ca²⁺ influx stimulated by agonists such as norepinephrine (B1679862) and ATP.[1][3] This suggests an inhibitory action on receptor-operated calcium channels (ROCCs), which are activated downstream of G-protein coupled receptors and other cell surface receptors. This dual-action on both voltage- and receptor-operated channels highlights the broad-spectrum nature of berbamine's calcium modulating activity.
Quantitative Data on Berbamine's Calcium Channel Blocking Activity
The following tables summarize the available quantitative and semi-quantitative data on the effects of this compound on calcium signaling and related physiological responses.
Table 1: Inhibitory Effects of Berbamine on Calcium Influx and Cellular Responses
| Cell Type | Stimulus | Berbamine Concentration | Observed Effect | Reference |
| Newborn Rat Cardiomyocytes | KCl (60 mmol/L) | 30 µmol/L | Inhibition of Ca²⁺ influx (P < 0.01) | [1] |
| Newborn Rat Cardiomyocytes | Norepinephrine (30 µmol/L) | 30 µmol/L | Inhibition of Ca²⁺ influx (P < 0.01) | [1] |
| Rabbit Vascular Smooth Muscle | ATP (30 µmol/L) | 30 µmol/L | Reduced and prolonged time to peak of Ca²⁺ influx (P < 0.01) | [3] |
| Rat Cardiomyocytes | ATP (30 µmol/L) | 30 µmol/L | Reduced and prolonged time to peak of Ca²⁺ influx (P < 0.01) | [3] |
| Pig Basilar Artery | KCl | IC₅₀ = 4.63 µmol/L | Relaxation of induced contraction | [2] |
Table 2: Comparative Effects of Berbamine and Verapamil
| Cell Type | Stimulus | Berbamine Effect | Verapamil Effect (10 µmol/L) | Reference |
| Newborn Rat Cardiomyocytes | KCl, Norepinephrine | Inhibition of Ca²⁺ influx | Similar inhibition | [1] |
| Rabbit Vascular Smooth Muscle | ATP | Inhibition of Ca²⁺ influx | Similar inhibition | [3] |
| Rat Cardiomyocytes | ATP | Inhibition of Ca²⁺ influx | Similar inhibition | [3] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the calcium channel blocking effects of this compound.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the effect of berbamine on ion currents through voltage-gated calcium channels.
Methodology:
-
Cell Preparation: Isolate primary cells (e.g., ventricular myocytes, vascular smooth muscle cells) or use cultured cell lines expressing specific calcium channel subtypes.
-
Electrode Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution. The intracellular solution should contain Cs⁺ to block K⁺ currents and a Ca²⁺ buffer like EGTA.
-
External Solution: Use an external solution containing Ba²⁺ as the charge carrier to increase the signal and reduce Ca²⁺-dependent inactivation.
-
Recording:
-
Establish a giga-ohm seal between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state.
-
Apply depolarizing voltage steps to activate the calcium channels and record the resulting inward Ba²⁺ currents.
-
Perfuse the cells with various concentrations of this compound and record the changes in the current amplitude and kinetics.
-
-
Data Analysis: Analyze the current-voltage (I-V) relationship and dose-response curves to determine the IC₅₀ value of berbamine for the specific calcium channel subtype.
Intracellular Calcium Imaging with Fura-2
Objective: To visualize and quantify the effect of berbamine on intracellular Ca²⁺ concentration changes in response to various stimuli.
Methodology:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Dye Loading:
-
Incubate the cells with Fura-2 AM (acetoxymethyl ester), a ratiometric calcium indicator, in a physiological buffer (e.g., HBSS) for 30-60 minutes at room temperature or 37°C.
-
Wash the cells to remove the extracellular dye and allow for de-esterification of Fura-2 AM within the cells.
-
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately with 340 nm and 380 nm light and capture the emission at 510 nm.
-
Establish a baseline recording of the 340/380 ratio.
-
Perfuse the cells with a stimulus (e.g., KCl, norepinephrine, ATP) in the absence and presence of various concentrations of this compound.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration. Calculate the change in this ratio to quantify the inhibitory effect of berbamine on Ca²⁺ influx.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the action of this compound.
Caption: Mechanism of Berbamine's inhibitory action on calcium influx.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Caption: Workflow for intracellular calcium imaging with Fura-2.
Broader Signaling Context
It is important to note that the calcium channel blocking activity of this compound is part of a larger network of signaling pathways that it modulates. Berbamine has been shown to induce apoptosis and inhibit autophagy in various cancer cell lines. These processes are often intricately linked with intracellular calcium signaling. For instance, sustained elevations in intracellular Ca²⁺ can trigger apoptotic pathways. By blocking excessive Ca²⁺ influx, berbamine may contribute to its observed cytoprotective effects in certain contexts, such as in cardioprotection against ischemia-reperfusion injury.[5] Conversely, its ability to modulate Ca²⁺-dependent signaling cascades may also play a role in its anti-cancer activities.
Conclusion and Future Directions
This compound is a multifaceted compound with significant calcium channel blocking properties. Its ability to inhibit both voltage-gated and receptor-operated calcium channels underscores its potential as a modulator of a wide range of physiological processes. While current evidence provides a strong foundation for its mechanism of action, further research is warranted to:
-
Determine the specific binding sites of berbamine on different calcium channel subunits.
-
Elucidate the precise IC₅₀ values for its effects on various L-type and T-type calcium channel isoforms.
-
Investigate the structure-activity relationship of berbamine derivatives to develop more potent and selective calcium channel blockers.
A deeper understanding of these aspects will be crucial for the rational design and development of berbamine-based therapeutics for a variety of diseases, from cardiovascular disorders to cancer. This technical guide serves as a foundational resource to aid in these future research and development endeavors.
References
- 1. Antagonistic effects of berbamine on [Ca2+]i mobilization by KCl, norepinephrine, and caffeine in newborn rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of berbamine on ATP-induced [Ca2+]i mobilization in cultured vascular smooth muscle cells and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A potent antiarrhythmic drug N-methyl berbamine extends the action potential through inhibiting both calcium and potassium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berbamine protects the heart from ischemia/reperfusion injury by maintaining cytosolic Ca(2+) homeostasis and preventing calpain activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Berbamine Dihydrochloride in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Berbamine (B205283) dihydrochloride (B599025), a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis, has garnered significant attention in oncological research for its potential as a multi-targeted therapeutic agent. This document provides an in-depth overview of its mechanisms of action, relevant signaling pathways, and a summary of key preclinical findings.
Core Mechanisms of Action
Berbamine dihydrochloride exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest, and the inhibition of angiogenesis. It has been shown to be effective across a range of malignancies, including leukemia, melanoma, and cancers of the breast, lung, liver, colon, and bladder.[1][2]
Induction of Apoptosis
This compound promotes programmed cell death in cancer cells through both intrinsic and extrinsic pathways. A key mechanism is the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[3][4][5][6] This disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[3][5][6][7]
In colorectal cancer cells, berbamine's pro-apoptotic activity is linked to the activation of the p53 signaling pathway.[3][8] It upregulates p53, which in turn increases the expression of pro-apoptotic proteins like Bax and caspases.[3] Furthermore, studies in hepatocellular carcinoma have shown that berbamine can induce the Fas-mediated apoptotic pathway.[9]
Cell Cycle Arrest
This compound has been observed to induce cell cycle arrest at different phases in various cancer cell lines. In colorectal and ovarian cancer cells, it causes arrest at the G0/G1 phase.[3][5] This is associated with the upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of Cyclin D, Cyclin A2, and CDK2.[4] In other cancer types, such as lymphoma, G2/M phase arrest has been reported.[9]
Anti-Angiogenic Effects
This compound exhibits anti-angiogenic properties by inhibiting key signaling pathways involved in new blood vessel formation. It has been shown to downregulate the VEGF/VEGFR2 and BDNF/TrkB signaling pathways.[10] This leads to the inhibition of endothelial cell proliferation, adhesion, invasion, and tube formation.[10] Furthermore, it can suppress the expression of hypoxia-inducible factor-1α (HIF-1α), a critical regulator of tumor angiogenesis.[10]
Key Signaling Pathways Modulated by this compound
This compound's anti-cancer activity stems from its ability to modulate multiple oncogenic signaling pathways.
NF-κB Pathway
The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its persistent activation is a hallmark of many cancers. Berbamine has been identified as a novel inhibitor of the NF-κB pathway.[3] It can inhibit the translocation of p65, a key subunit of NF-κB, to the nucleus, thereby preventing the transcription of pro-survival genes.[9] This inhibitory effect on NF-κB signaling contributes to its pro-apoptotic and anti-proliferative effects in cancers like multiple myeloma and lymphoma.[9]
Caption: Berbamine inhibits NF-κB signaling by preventing IKK-mediated IκBα degradation.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Berbamine has been shown to inhibit this pathway in several cancers. By downregulating the phosphorylation of Akt and mTOR, berbamine can suppress the growth and induce apoptosis in cancer cells.[11] This has been observed in gastric cancer and is associated with the induction of cytostatic autophagy.[11]
Caption: Berbamine suppresses the PI3K/Akt/mTOR pathway, leading to reduced cell growth.
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a vital role in embryonic development and its dysregulation is implicated in several cancers. Berbamine has been demonstrated to inhibit this pathway in ovarian cancer cells.[5] By suppressing the Wnt/β-catenin signaling, berbamine can reduce cell viability and invasion.[5]
Caption: Berbamine inhibits Wnt/β-catenin signaling, reducing target gene transcription.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor efficacy of this compound across various cancer types.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Lung Cancer | A549 | 8.3 ± 1.3 | 72 | [12] |
| Lung Cancer | PC9 | 16.8 ± 0.9 | 72 | [12] |
| Gastric Cancer | SGC-7901 | 11.13 | 48 | [13] |
| Gastric Cancer | SGC-7901 | 4.148 | 72 | [13] |
| Gastric Cancer | BGC-823 | 16.38 | 48 | [13] |
| Gastric Cancer | BGC-823 | 5.788 | 72 | [13] |
| Multiple Myeloma | RPMI8226 | 6.19 | Not Specified | [14] |
| T-cell Lymphoma | H9 | 4.0 | Not Specified | [14] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Type | Animal Model | Treatment | Outcome | Reference |
| Colorectal Cancer | SW480 Xenografts | Not Specified | Significantly suppressed tumor growth. | [3] |
| Prostate Cancer | PC-3 Xenografts | Intravenous administration | Significantly slower tumor growth and higher apoptotic ratios in tumors. | [6] |
| Lung Cancer | A549 Xenografts | Not Specified | Significantly reduced tumor growth in a dose-dependent manner and prolonged survival time. | [15][16] |
| Liver Cancer | Huh7 Xenografts | Oral administration | 70% reduction in tumor weight. | [17] |
| Bladder Cancer | Xenograft Model | Not Specified | Successfully inhibited tumor growth. | [4] |
Experimental Protocols
This section provides an overview of common methodologies used in the cited research on this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates at a specific density (e.g., 1 × 10^6 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution (e.g., 50 μl of 2 mg/ml) to each well and incubate for a period (e.g., 3 hours) to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[18]
-
References
- 1. What is Berbamine Hydrochloride used for? [synapse.patsnap.com]
- 2. ijbcp.com [ijbcp.com]
- 3. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berbamine inhibited the growth of prostate cancer cells in vivo and in vitro via triggering intrinsic pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging role of berbamine as an anti-cancer agent in systemic malignancies besides chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiangiogenic and antitumor potential of berbamine, a natural CaMKIIγ inhibitor, against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journal.waocp.org [journal.waocp.org]
- 16. In vitro and in vivo antitumor evaluation of berbamine for lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Berbamine Dihydrochloride: A Technical Guide to its Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berbamine (B205283) dihydrochloride (B599025), a bis-benzylisoquinoline alkaloid extracted from plants of the Berberis genus, has emerged as a promising broad-spectrum antiviral agent. This technical guide provides an in-depth analysis of its antiviral properties, focusing on its mechanisms of action, spectrum of activity against various viral pathogens, and quantitative efficacy. Detailed experimental protocols for key antiviral assays are provided, along with visualizations of the elucidated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of virology, pharmacology, and drug development who are interested in the therapeutic potential of berbamine dihydrochloride.
Introduction
The ongoing threat of viral pandemics and the continuous emergence of drug-resistant viral strains necessitate the development of novel antiviral therapeutics. Host-directed therapies, which target cellular pathways essential for viral replication, represent a promising strategy due to their potential for broad-spectrum activity and a higher barrier to the development of resistance. This compound has been identified as a potent host-directed antiviral with a multifaceted mechanism of action. This guide synthesizes the current scientific literature on the antiviral properties of this compound, presenting key data and methodologies to facilitate further research and development.
Antiviral Spectrum and Efficacy
This compound has demonstrated significant antiviral activity against a range of RNA and DNA viruses. The following tables summarize the quantitative data on its efficacy and cytotoxicity in various cell lines.
Table 1: Antiviral Activity of this compound against SARS-CoV-2
| Virus Strain/Variant | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Measurement Method | Reference |
| SARS-CoV-2 | Vero E6 | 1.732 | 66.88 | 38.6 | qRT-PCR | |
| SARS-CoV-2 | Caco-2 | 1.887 | 31.86 | 16.88 | qRT-PCR | [1] |
| SARS-CoV-2 | Vero | ~2.3 | - | - | Not specified | [2] |
| SARS-CoV-2 Omicron BA.2 | Caco-2 | 0.004 (Nucleocapsid) | - | - | High-content microscopy | |
| SARS-CoV-2 Omicron BA.2 | Caco-2 | 0.003 (dsRNA) | - | - | High-content microscopy | [3] |
| SARS-CoV-2 Omicron BA.5 | Caco-2 | 0.0005 (Nucleocapsid) | - | - | High-content microscopy | [3] |
| SARS-CoV-2 Omicron BA.5 | Caco-2 | 0.0013 (dsRNA) | - | - | High-content microscopy | [3] |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50)
Table 2: Antiviral Activity of this compound against Other Viruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Ebola Virus (EBOV) | Vero E6 | 0.49 | >20 | >40.8 | [4] |
| African Swine Fever Virus (ASFV) | Porcine Alveolar Macrophages (PAMs) | - | 27.89 | - | [5] |
| African Swine Fever Virus (ASFV) | PK-15 | - | 51.94 | - | [6] |
| African Swine Fever Virus (ASFV) | 3D4/21 | - | 57.79 | - | [6] |
Note: For ASFV, a 4.14 log reduction in TCID50 was observed at a non-cytotoxic concentration.
Mechanisms of Antiviral Action
This compound exerts its antiviral effects through multiple mechanisms, primarily by targeting host cellular pathways that are hijacked by viruses during their life cycle.
Inhibition of Autophagy
A key mechanism of action for this compound is the blockade of autophagy, a cellular process that many viruses exploit for their replication and dissemination.[7]
This compound has been shown to prevent SARS-CoV-2 infection in intestinal epithelial cells through a BNIP3-mediated autophagy blockade.[8][9] Berbamine upregulates the expression of BNIP3, which then interacts with SNAP29. This interaction prevents SNAP29 from binding to the lysosomal protein VAMP8, thereby inhibiting the fusion of autophagosomes with lysosomes.[10] This disruption of the late stage of autophagy is detrimental to viral replication.
Caption: BNIP3-dependent autophagy blockade by Berbamine.
Interference with Viral Entry
This compound has been shown to inhibit the entry of several viruses by targeting different components of the viral entry machinery.
Berbamine hydrochloride can potently inhibit the entry of SARS-CoV-2 into host cells by blocking the S protein-mediated membrane fusion.[1] Molecular docking studies suggest that it may bind to the post-fusion core of the SARS-CoV-2 S2 subunit.[1]
Another mechanism against SARS-CoV-2 involves the inhibition of Transient Receptor Potential Mucolipin (TRPMLs) channels, which are Ca2+ permeable cation channels in endosomes and lysosomes.[11] This inhibition compromises the endolysosomal trafficking of the ACE2 receptor, leading to its increased secretion via extracellular vesicles and a decrease in its levels at the plasma membrane, thereby hindering viral entry.[11]
Caption: Inhibition of ACE2 trafficking by Berbamine.
In the case of the Ebola virus (EBOV), berbamine hydrochloride directly binds to the cleaved form of the viral glycoprotein (B1211001) (GPcl). This interaction disrupts the binding of GPcl to its host cell receptor, Niemann-Pick C1 (NPC1), thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry.[4][12]
For Influenza A virus (IAV), this compound has been shown to inhibit hemagglutination, suggesting that it interferes with the function of the viral hemagglutinin (HA) protein.[13] This action blocks the binding of the virus to sialic acid receptors on the host cell surface, an essential first step in the viral life cycle.[13]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the antiviral properties of this compound.
Cytotoxicity Assay (CCK-8 or MTT Assay)
Objective: To determine the concentration of this compound that is toxic to the host cells (CC50).
Methodology:
-
Seed host cells (e.g., Vero E6, Caco-2, PAMs) in a 96-well plate at a predetermined density and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 36-72 hours).
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.[1]
Plaque Reduction Neutralization Test (PRNT)
Objective: To quantify the antiviral activity of this compound by measuring the reduction in viral plaques.
Methodology:
-
Seed susceptible host cells in 6- or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound.
-
In a separate plate, mix a standard amount of virus (e.g., 100 plaque-forming units) with each dilution of the compound and incubate for 1 hour at 37°C.
-
Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentration of the compound.
-
Incubate the plates for several days until visible plaques are formed.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
Caption: Plaque Reduction Neutralization Test workflow.
Time-of-Addition Assay
Objective: To determine the stage of the viral life cycle that is inhibited by this compound.
Methodology:
-
Seed host cells in a multi-well plate and infect with the virus.
-
Add a fixed, effective concentration of this compound at different time points relative to infection (e.g., before infection, during infection, and at various times post-infection).
-
After a single round of viral replication, harvest the cell supernatant or cell lysate.
-
Quantify the viral yield (e.g., by qRT-PCR for viral RNA or by plaque assay for infectious virus particles).
-
Plot the viral yield against the time of compound addition. The time at which the compound loses its inhibitory effect indicates the latest stage of the viral life cycle that is targeted.[14][15]
Hemagglutination Inhibition (HI) Assay (for Influenza Virus)
Objective: To assess the ability of this compound to inhibit the agglutination of red blood cells by influenza virus.
Methodology:
-
Prepare serial dilutions of this compound in a V-bottom 96-well plate.
-
Add a standardized amount of influenza virus (typically 4 hemagglutinating units) to each well containing the compound dilutions.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to interact with the virus.
-
Add a suspension of red blood cells (e.g., from chicken or turkey) to all wells.
-
Incubate at room temperature until the red blood cells in the control wells (virus only) have fully agglutinated (forming a lattice) and the red blood cells in the negative control wells (no virus) have settled into a button at the bottom.
-
The HI titer is the highest dilution of the compound that completely inhibits hemagglutination.[7][16]
Conclusion and Future Directions
This compound has demonstrated compelling potential as a broad-spectrum antiviral agent with a primary host-directed mechanism of action. Its ability to inhibit autophagy and interfere with viral entry through multiple pathways makes it an attractive candidate for further development. The nanomolar efficacy against SARS-CoV-2 Omicron variants is particularly noteworthy.
Future research should focus on:
-
In vivo efficacy studies in relevant animal models for various viral infections.
-
Pharmacokinetic and pharmacodynamic profiling to determine optimal dosing and delivery routes.
-
Investigation of potential synergistic effects when used in combination with direct-acting antivirals.
-
Further elucidation of the molecular details of its interaction with host and viral proteins.
The comprehensive data and methodologies presented in this technical guide provide a solid foundation for advancing the research and development of this compound as a novel antiviral therapeutic.
References
- 1. Berbamine hydrochloride potently inhibits SARS-CoV-2 infection by blocking S protein-mediated membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Berbamine suppresses intestinal SARS-CoV-2 infection via a BNIP3-dependent autophagy blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing of berbamine hydrochloride to inhibit Ebola virus by targeting viral glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Berbamine Hydrochloride Inhibits African Swine Fever Virus Infection In Vitro [mdpi.com]
- 7. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]
- 8. Berbamine suppresses intestinal SARS-CoV-2 infection via a BNIP3-dependent autophagy blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A novel autophagy inhibitor berbamine blocks SNARE-mediated autophagosome-lysosome fusion through upregulation of BNIP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 15. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influenza hemagglutination inhibition assay | Virology Blog [virology.ws]
Berbamine Dihydrochloride in Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the emerging research on berbamine (B205283) dihydrochloride (B599025) (BBMH) and its potential as a therapeutic agent for Alzheimer's disease (AD). Drawing from preclinical studies, this document outlines the compound's multifaceted mechanism of action, summarizes key quantitative findings, details experimental methodologies, and visualizes the complex signaling pathways involved. The closely related and more extensively studied compound, berberine (B55584) (BBR), is also discussed to provide a broader context and highlight convergent mechanisms.
Core Mechanisms of Action
Berbamine dihydrochloride, a bisbenzylisoquinoline alkaloid, demonstrates a multi-target approach to combating the complex pathology of Alzheimer's disease. Its therapeutic potential stems from its ability to interfere with the core pathological hallmarks of AD, namely amyloid-beta (Aβ) plaque deposition and hyperphosphorylated tau-forming neurofibrillary tangles (NFTs), as well as associated neuroinflammation and cellular stress.
Inhibition of Amyloid-Beta Aggregation and Cytotoxicity
This compound directly targets the aggregation of Aβ peptides, a critical event in AD pathogenesis.
-
Inhibition of Fibril Formation : Studies have shown that BBMH effectively inhibits the aggregation of Aβ monomers.[1] It is understood to bind to the ends of Aβ fibrils, thereby preventing the transition from protofibrils to mature, insoluble fibrils and halting the elongation process.[1][2]
-
Reduction of Cytotoxicity : By preventing the formation of toxic Aβ oligomers and fibrils, BBMH has been shown to reduce the cytotoxicity of Aβ40 on neuronal cells.[1]
-
Enhanced Clearance : It is suggested that BBMH improves the phagocytosis of Aβ by microglial cells and macrophages that have migrated to the brain, thus promoting the clearance of these toxic peptides.[3][4]
Attenuation of Tau Pathology
BBMH has been observed to significantly reduce the formation of neurofibrillary tangles in the hippocampal tissue of AD model mice.[3] Research on the related compound berberine (BBR) provides further insight into the potential mechanisms, which include:
-
Reduction of Tau Hyperphosphorylation : BBR has been shown to mitigate the hyperphosphorylation of tau protein, a key step in the formation of NFTs.[5] This is achieved by modulating the activity of key kinases and phosphatases, such as Akt, glycogen (B147801) synthase kinase-3β (GSK-3β), and protein phosphatase 2A (PP2A).[5]
-
Promotion of Autophagic Clearance : BBR can enhance the clearance of pathological tau through the autophagy pathway, specifically via the class III PI3K/beclin-1 pathway.[5]
Modulation of Neuroinflammation and Oxidative Stress
Neuroinflammation is a critical component of AD pathology, and BBMH exhibits potent anti-inflammatory effects.
-
Regulation of Microglia : The anti-AD effects of BBMH are linked to its ability to modulate microglial cells, the primary immune cells of the brain.[3][4] Related compounds have been shown to decrease the expression of pro-inflammatory mediators like IL-1β and TNF-α by inhibiting NF-κB activation in microglia.[4]
-
Calcium Homeostasis : BBMH is believed to act as a calcium antagonist, regulating intracellular calcium homeostasis.[4] This leads to the inhibition of calpain, a Ca²⁺-dependent proteolytic enzyme implicated in neurodegeneration.[3][4]
-
Upregulation of Selenoprotein K (SelK) : BBMH has been shown to increase the expression of SelK, a selenoprotein primarily expressed in immune cells, which may contribute to its immunomodulatory and neuroprotective effects.[3][4]
-
Endoplasmic Reticulum (ER) Stress Reduction : BBR has been found to ameliorate ER stress, which is closely linked to the pathological manifestations of AD. It achieves this by inhibiting the PERK/eIF2α/BACE1 signaling pathway, which in turn reduces Aβ42 production.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound and berberine in the context of Alzheimer's disease.
Table 1: In Vivo Efficacy of this compound in AD Mouse Models
| Animal Model | Treatment and Dosage | Duration | Key Findings | Reference |
| APP/PS1, Gal-Alu, Alu AD-like mice | This compound (280 mg/kg/d) | 40 days | Significantly improved learning and memory; Significantly reduced Aβ deposition and neurofibrillary tangles; Alleviated lesions of pyramidal cells. | [3][7] |
Table 2: Effects of this compound and Berberine on Key Pathological Markers
| Compound | Model | Target | Effect | Reference |
| This compound | In vitro (Aβ40 monomers) | Aβ Aggregation | Inhibited aggregation and reduced cytotoxicity. | [1] |
| This compound | AD model mice | Calpain Expression | Significantly inhibited. | [3] |
| This compound | AD model mice | Selenoprotein K (SelK) Expression | Significantly increased. | [3][4] |
| Berberine | 3xTg-AD mice | Tau Hyperphosphorylation | Attenuated hyperphosphorylation. | [5] |
| Berberine | 3xTg-AD mice | Autophagy (PI3K/beclin-1) | Enhanced autophagic clearance of tau. | [5] |
| Berberine | APP/PS1 mice | NF-κB Signaling | Lowered activity. | [8] |
| Berberine | APP/PS1 mice | Endoplasmic Reticulum Stress | Ameliorated. | [6] |
| Berberine | APP/PS1 mice | BACE1 Expression | Suppressed via the PERK/eIF2α pathway. | [6] |
| Berberine | 5xFAD mice | Aβ plaques and Neuroinflammation | Cleared Aβ plaques and alleviated neuroinflammation. | [9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the research on this compound and its effects on Alzheimer's disease models.
Animal Models and Treatment
-
Animal Models : Three types of AD model mice were utilized: double transgenic APP/PS1 mice, Gal-Alu AD mice (induced by intraperitoneal injection of D-galactose and intragastric administration of aluminum trichloride), and Alu AD-like mice (induced by stereotactic brain injection of aluminum trichloride).[7]
-
Drug Administration : this compound was administered by gavage at a dosage of 280 mg/kg/d for 40 days.[7]
Behavioral Testing: Morris Water Maze
The Morris water maze is a widely used test to assess spatial learning and memory in rodents.[3]
-
Apparatus : A circular pool filled with opaque water, with a hidden platform submerged beneath the surface.
-
Procedure :
-
Acquisition Phase : Mice are trained to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial : The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
-
Data Analysis : Escape latency, path length, and time spent in the target quadrant are analyzed to determine cognitive function.
Histopathological Analysis
-
Immunohistochemical Staining : This technique is used to visualize the deposition of Aβ in brain tissues.[3]
-
Brain sections are incubated with a primary antibody against Aβ.
-
A secondary antibody conjugated to an enzyme or fluorophore is then applied.
-
The resulting signal is visualized under a microscope to quantify Aβ plaque load.
-
-
Hematoxylin-Eosin (H&E) Staining : H&E staining is used to observe the morphology of neurons, particularly the pyramidal cells in the hippocampus, to assess for cellular damage and lesions.[3]
-
Silver Staining : This method is employed to detect neurofibrillary tangles in brain tissue sections.[3]
Western Blot Analysis
Western blotting is used to quantify the expression levels of specific proteins.[3]
-
Protein Extraction : Proteins are extracted from brain tissue homogenates.
-
SDS-PAGE : Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer : The separated proteins are transferred to a membrane.
-
Immunoblotting : The membrane is incubated with primary antibodies against target proteins (e.g., calpain, SelK, β-actin).
-
Detection : A secondary antibody conjugated to a detection enzyme is used, and the protein bands are visualized and quantified using imaging software. The expression of the target protein is often normalized to a loading control like β-actin.
In Vitro Aggregation Assays
-
Thioflavin T (ThT) Kinetics : ThT is a fluorescent dye that binds to amyloid fibrils. The increase in fluorescence intensity over time is used to monitor the kinetics of Aβ aggregation in the presence and absence of BBMH.[1]
-
Circular Dichroism (CD) Spectroscopy : CD spectroscopy is used to analyze the secondary structure of Aβ peptides. It can detect the conformational change from random coil to β-sheet structure that occurs during aggregation.[1]
-
Atomic Force Microscopy (AFM) : AFM provides high-resolution images of the morphology of Aβ aggregates, allowing for the visualization of fibrils and the effect of BBMH on their formation.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and the experimental workflows used in its evaluation.
Caption: Mechanism of Action of this compound in AD.
Caption: Berberine's dual action on tau pathology and autophagy.
Caption: Experimental workflow for evaluating BBMH in AD models.
Conclusion and Future Directions
This compound has emerged as a promising multi-target therapeutic candidate for Alzheimer's disease. Its ability to simultaneously address amyloid-beta and tau pathologies, while also mitigating neuroinflammation and cellular stress, positions it as a compound of significant interest for further investigation. The research on the related alkaloid berberine further strengthens the rationale for developing BBMH, providing deeper insights into the underlying molecular mechanisms.
Future research should focus on:
-
Pharmacokinetics and Bioavailability : Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of BBMH, particularly its ability to cross the blood-brain barrier.
-
Dose-Response and Toxicity : Comprehensive dose-response studies and long-term toxicity assessments are essential before considering clinical translation.
-
Combination Therapies : Investigating the synergistic effects of BBMH with other potential AD therapies could lead to more effective treatment strategies.
-
Clinical Trials : Ultimately, well-designed clinical trials will be necessary to determine the safety and efficacy of this compound in human patients with Alzheimer's disease.
The preclinical evidence presented in this guide provides a strong foundation for the continued exploration of this compound as a novel therapeutic for this devastating neurodegenerative disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Amyloid β Aggregation and Cytotoxicity by Berbamine Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prominent Effects of Berbamine Hydrochloride on Alzheimer's Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prominent Effects of Berbamine Hydrochloride on Alzheimer’s Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine mitigates cognitive decline in an Alzheimer's Disease Mouse Model by targeting both tau hyperphosphorylation and autophagic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berberine Reduces Aβ42 Deposition and Tau Hyperphosphorylation via Ameliorating Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cityu-dg.primo.exlibrisgroup.com.cn [cityu-dg.primo.exlibrisgroup.com.cn]
- 8. Berberine attenuates cognitive impairment and ameliorates tau hyperphosphorylation by limiting the self-perpetuating pathogenic cycle between NF-κB signaling, oxidative stress and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Berberine alleviates Alzheimer's disease by regulating the gut microenvironment, restoring the gut barrier and brain-gut axis balance - PubMed [pubmed.ncbi.nlm.nih.gov]
Berbamine Dihydrochloride: A Technical Guide to its Botanical Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine (B205283), a bis-benzylisoquinoline alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and cardioprotective effects. Its dihydrochloride (B599025) salt is often utilized in research due to its stability and solubility. This technical guide provides an in-depth overview of the natural sources of berbamine, detailed protocols for its extraction and purification, and a summary of its interactions with key cellular signaling pathways.
Natural Sources of Berbamine
Berbamine is predominantly found in various species of the genus Berberis, belonging to the Berberidaceae family. These plants, commonly known as barberry, are distributed across Asia, Europe, and North America. The concentration of berbamine can vary significantly between different species and even different parts of the same plant. Notably, in the leaf tissues of some Berberis species, the content of berbamine can be substantially higher than that of the more commonly known alkaloid, berberine (B55584).[1]
Table 1: Botanical Sources of Berbamine and Reported Content
| Plant Species | Family | Plant Part(s) | Berbamine Content (µg/g of dry weight) | Reference(s) |
| Berberis amurensis | Berberidaceae | Leaves | 314.3 ± 43.8 | [1] |
| Berberis koreana | Berberidaceae | Leaves | 85.8 ± 4.8 | [1] |
| Berberis thunbergii | Berberidaceae | Leaves, Seeds | 421.6 ± 27.1 (Leaves) | [1][2] |
| Berberis vulgaris | Berberidaceae | Root, Bark | Present, but quantification not specified in cited sources. | [3][4] |
| Berberis aristata | Berberidaceae | Root | Present, but quantification not specified in cited sources. |
Extraction and Purification of Berbamine Dihydrochloride
The extraction of berbamine from its natural sources leverages the chemical differences between tertiary amine alkaloids (like berbamine) and quaternary ammonium (B1175870) alkaloids (like berberine), which are often present in the same plant. The following protocol is a synthesized methodology based on established principles for alkaloid extraction from Berberis species.
Experimental Protocol: Extraction and Purification
Objective: To extract and purify berbamine from Berberis plant material and convert it to this compound.
Materials and Reagents:
-
Dried and powdered root or leaf material of a suitable Berberis species
-
Sulfuric acid (0.2% v/v)
-
Milk of lime (calcium hydroxide (B78521) solution) or Sodium hydroxide (5% w/v)
-
Activated carbon
-
Distilled water
-
Hydrochloric acid (HCl)
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC (e.g., Chloroform:Methanol:Ammoniacal liquor, 15:4:0.5)
-
Standard berbamine for TLC comparison
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
pH meter or pH indicator strips
-
Glassware (beakers, flasks, separatory funnels, chromatography column)
Methodology:
Part A: Extraction of Crude Berbamine
-
Acidic Extraction:
-
Macerate 100g of the dried, powdered plant material in 500-800 mL of 0.2% sulfuric acid solution for 24 hours at room temperature with occasional stirring.[5] This step protonates the alkaloids, forming water-soluble sulfates.
-
Filter the mixture through several layers of gauze or a Büchner funnel to separate the acidic extract from the plant residue.
-
Re-extract the residue with 300-500 mL of the same acidic solution to ensure maximum recovery of the alkaloids.
-
Combine the filtrates from both extractions.
-
-
Alkalinization and Precipitation of Berbamine:
-
Slowly add milk of lime or 5% NaOH to the combined acidic filtrate while stirring continuously.[5]
-
Monitor the pH and continue adding the alkaline solution until the pH reaches approximately 12.[5] At this high pH, the tertiary amine berbamine deprotonates and precipitates out of the solution as a free base, while the quaternary ammonium alkaloid berberine remains dissolved.
-
Allow the mixture to stand for several hours to ensure complete precipitation.
-
-
Isolation of Crude Berbamine:
-
Collect the precipitate by filtration using a Büchner funnel.
-
Wash the precipitate with distilled water to remove any remaining water-soluble impurities.
-
Dry the collected precipitate in an oven at a temperature below 60°C to obtain the crude berbamine solid.
-
Part B: Purification of Berbamine
-
Solvent Extraction:
-
Dissolve the crude berbamine solid in chloroform. Berbamine as a free base is soluble in chloroform, while many inorganic impurities are not.
-
Filter the chloroform solution to remove any insoluble material.
-
Evaporate the chloroform using a rotary evaporator to obtain a concentrated crude berbamine extract.
-
-
Column Chromatography:
-
Prepare a silica gel column packed in a suitable non-polar solvent (e.g., chloroform).
-
Dissolve the concentrated crude berbamine extract in a minimal amount of the eluting solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually adding methanol (e.g., Chloroform:Methanol, 9:1 to 8:2).[6]
-
Collect fractions and monitor them by TLC, comparing with a berbamine standard to identify the fractions containing pure berbamine.
-
Combine the pure fractions and evaporate the solvent to yield purified berbamine.
-
-
Recrystallization (Optional, for higher purity):
-
Dissolve the purified berbamine in hot ethanol.
-
Add a small amount of activated carbon and boil for a few minutes to decolorize the solution.[5]
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly. Add distilled water dropwise until precipitation is complete.[5]
-
Collect the recrystallized berbamine by filtration, wash with cold distilled water, and dry. A yield of approximately 0.46% has been reported from the root of Chinese barberry using a similar method.[5]
-
Part C: Preparation of this compound
-
Salt Formation:
-
Dissolve the purified berbamine base in a suitable solvent (e.g., ethanol or an aqueous solution).
-
Slowly add a stoichiometric amount of hydrochloric acid (HCl) while stirring.
-
The this compound salt will precipitate out of the solution.
-
The salt can be further purified by recrystallization, for example from ethanol, to achieve high purity. A purity of 82% with a 90% recovery has been reported for the related berberine hydrochloride prepared from a crude extract.[7]
-
Extraction and Purification Workflow
Caption: Workflow for the extraction and purification of this compound.
Modulation of Cellular Signaling Pathways by Berbamine
Berbamine exerts its biological effects by interacting with several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Berbamine has been shown to be a novel inhibitor of NF-κB activity.[8] It can up-regulate A20, an inhibitor of NF-κB signaling, and down-regulate IKKα and the phosphorylation of IκBα.[8] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the expression of downstream target genes involved in inflammation and cell proliferation, such as cyclin D1 and Bcl-xL.[8][9]
Caption: Berbamine's inhibition of the NF-κB signaling pathway.
Suppression of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumorigenesis by promoting cell survival, proliferation, and angiogenesis. Berbamine has been identified as a potent inhibitor of STAT3.[10] It can synergize with other agents to reduce both basal and interleukin-6-dependent STAT3 activation.[11] The mechanism involves the inhibition of the autophosphorylation of Janus kinase 2 (JAK2), which is an upstream activator of STAT3.[12] By blocking STAT3 phosphorylation, berbamine downregulates the expression of STAT3 target genes like Mcl-1 and Bcl-xL, leading to the induction of apoptosis in cancer cells.[12]
Caption: Berbamine's suppression of the JAK2/STAT3 signaling pathway.
Modulation of Calcium Homeostasis
Berbamine has been shown to influence intracellular calcium ([Ca2+]) homeostasis, which is critical for a wide range of cellular processes, including muscle contraction and apoptosis.[13] In cardiac cells, berbamine can protect against ischemia/reperfusion injury by attenuating cytosolic Ca2+ overload and preventing the activation of calpain, a calcium-dependent protease.[13] This protective effect is mediated through the activation of the PI3K-Akt-GSK3β pathway.[13] In vascular smooth muscle cells and cardiomyocytes, berbamine can inhibit ATP-induced Ca2+ influx.[14]
Caption: Berbamine's modulation of calcium homeostasis.
Conclusion
Berbamine is a promising natural product with significant therapeutic potential. Its abundance in various Berberis species, coupled with well-defined extraction and purification methodologies, makes it an accessible compound for further research and development. The elucidation of its mechanisms of action, particularly its inhibitory effects on the NF-κB and STAT3 signaling pathways and its role in modulating calcium homeostasis, provides a solid foundation for its exploration as a lead compound in the development of novel treatments for a range of diseases, including cancer and inflammatory disorders. This guide serves as a comprehensive resource for scientists and researchers embarking on the study of this multifaceted alkaloid.
References
- 1. researchgate.net [researchgate.net]
- 2. chempap.org [chempap.org]
- 3. Berbamine increases myocardial contractility via a Ca2+-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 5. CN106674218A - Method for separating and extracting berbamine and berberine from root of chinese barberry - Google Patents [patents.google.com]
- 6. florajournal.com [florajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Berbamine, a novel nuclear factor kappaB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
- 12. Novel synthetic derivatives of the natural product berbamine inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Berbamine protects the heart from ischemia/reperfusion injury by maintaining cytosolic Ca(2+) homeostasis and preventing calpain activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of berbamine on ATP-induced [Ca2+]i mobilization in cultured vascular smooth muscle cells and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Berbamine Dihydrochloride: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berbamine (B205283), a natural bisbenzylisoquinoline alkaloid, and its dihydrochloride (B599025) salt have garnered significant attention within the scientific community for their diverse and potent biological activities. This document provides a comprehensive technical overview of berbamine dihydrochloride, detailing its chemical structure, physicochemical properties, and established pharmacological effects. Emphasis is placed on its mechanisms of action, particularly the modulation of critical signaling pathways implicated in cancer and inflammation. This guide consolidates quantitative data into structured tables, outlines detailed experimental protocols for key assays, and visualizes complex biological pathways and workflows using Graphviz diagrams to support advanced research and development efforts.
Chemical Identity and Structure
Berbamine is a complex alkaloid isolated from plants of the Berberis genus. The dihydrochloride form enhances its solubility for research and potential therapeutic applications.
The chemical structure of the berbamine cation is depicted below. It features a rigid, complex heptacyclic core with multiple stereocenters.
Caption: Simplified 2D representation of the Berbamine core structure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are critical for its handling, formulation, and application in experimental settings.
Table 1: Chemical Identifiers and Formula
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | (1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride | [1][2] |
| CAS Number | 6078-17-7 | [3][4][5][6] |
| Chemical Formula | C₃₇H₄₀N₂O₆·2HCl (or C₃₇H₄₂Cl₂N₂O₆) | [2][3][5][6] |
| Molecular Weight | 681.65 g/mol | [3][4][5][6][7] |
| Synonyms | Berbamine 2HCl, Berbenine |[2][3][5][8] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Appearance | White to light yellow crystalline powder | [4][9] |
| Melting Point | 250-253 °C (decomposes) | [4][7][10] |
| Boiling Point | 744.4 °C at 760 mmHg | [4][7] |
| Solubility | ||
| DMSO | ≥50 mg/mL | [3] |
| Water | Slightly soluble in cold, easily soluble in boiling water | [4] |
| Ethanol | Slightly soluble | [11][12] |
| Methanol | Soluble | [4][9] |
| Storage | Store at 2-8°C, dry, sealed, under inert gas | [3][4] |
| Stability | Stable under recommended conditions. Hygroscopic. |[13] |
Pharmacological Activity and Signaling Pathways
This compound exhibits a broad spectrum of biological activities, primarily attributed to its role as an inhibitor of several key signaling pathways involved in cell proliferation, survival, and inflammation.[6][12]
Inhibition of NF-κB Signaling
Berbamine is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.[3] Its inhibitory action disrupts the translocation of the p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of target genes.
Caption: this compound inhibits the NF-κB signaling pathway.
Wnt/β-catenin Pathway Suppression
Studies have shown that berbamine can suppress the Wnt/β-catenin signaling pathway, which is hyperactivated in many cancers, particularly colorectal cancer.[3] By inhibiting this pathway, berbamine reduces the nuclear accumulation of β-catenin, leading to decreased expression of target genes like c-Myc and Cyclin D1, ultimately promoting apoptosis and inhibiting cell proliferation.[3]
Other Key Targets
-
STAT3 Inhibition: Berbamine inhibits the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently overactive in cancer cells, contributing to their growth and survival.[12]
-
Calcium Homeostasis: It acts as a calcium channel blocker and calmodulin (CaM) antagonist, disrupting intracellular calcium signaling.[14] This activity is linked to its ability to induce apoptosis.
-
CaMKIIγ Inhibition: As a natural inhibitor of Ca2+/calmodulin-dependent protein kinase II gamma (CaMKIIγ), berbamine demonstrates anti-angiogenic and antitumor effects.[3]
Table 3: Reported Biological Activities and IC₅₀ Values
| Target/Cell Line | Activity | IC₅₀ Value | Reference |
|---|---|---|---|
| KM3 Myeloma Cells | Growth Inhibition (48h) | 5.09 µg/mL | [3] |
| KU812 Leukemia Cells | Anticancer (24h) | 5.83 µg/mL | [12] |
| HepG2 Liver Cancer Cells | Anticancer | 34.5 µM | [12] |
| K562 Leukemia Cells | Anti-leukemia | 2.13 µM | [14] |
| SARS-CoV-2 (Vero E6 cells) | Antiviral | 2.35 µM | [11] |
| Myosin Light Chain Kinase (MLCK) | Enzyme Inhibition | Kᵢ of 0.95 µM |[14] |
Experimental Protocols
The following sections provide generalized yet detailed methodologies for key experiments used to characterize the activity of this compound. Researchers should adapt these protocols to their specific cell lines and experimental conditions.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1%.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.
Caption: General workflow for an MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC₅₀ concentration) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V(-) / PI(-): Viable cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
Conclusion
This compound is a multifaceted compound with significant potential in pharmacological research, particularly in oncology and immunology. Its ability to modulate multiple critical signaling pathways, including NF-κB, Wnt/β-catenin, and STAT3, makes it a valuable tool for investigating disease mechanisms and a promising candidate for further drug development. The data and protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this natural alkaloid.
References
- 1. Berbamine, dihydrochloride | C37H40N2O6 | CID 437172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 16H-1,24:6,9-Dietheno-11,15-metheno-2H-pyrido(2',3':17,18)(1,11)dioxacycloeicosino(2,3,4-ij)isoquinolin-12-ol, 3,4,4a,5,16a,17,18,19-octahydro-21,22,26-trimethoxy-4,17-dimethyl-, hydrochloride (1:2), (4aS,16aR)- | C37H42Cl2N2O6 | CID 16217067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. chembk.com [chembk.com]
- 5. scbt.com [scbt.com]
- 6. This compound [myskinrecipes.com]
- 7. chemigran.com [chemigran.com]
- 8. This compound | Autophagy | NF-κB | Bcr-Abl | TargetMol [targetmol.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. This compound | 6078-17-7 [chemicalbook.com]
- 11. caymanchem.com [caymanchem.com]
- 12. apexbt.com [apexbt.com]
- 13. Berberine hydrochloride | 633-65-8 [chemicalbook.com]
- 14. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Apoptosis Induction Mechanism of Berbamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Berbamine (B205283) dihydrochloride (B599025), a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis, has garnered significant attention in oncological research for its potent anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the core mechanisms by which berbamine dihydrochloride induces apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.
Core Mechanism of Action: An Overview
This compound exerts its anti-proliferative effects on a wide range of cancer cell lines primarily through the induction of apoptosis.[1][3] The core mechanism is multifaceted, predominantly involving the intrinsic mitochondrial pathway of apoptosis. This is characterized by the disruption of mitochondrial membrane potential, regulation of the Bcl-2 family of proteins, and subsequent activation of the caspase cascade.[1][4] Additionally, in certain cellular contexts, the p53 signaling pathway and the generation of reactive oxygen species (ROS) play crucial roles in mediating berbamine-induced apoptosis.[3][5]
Quantitative Data on this compound's Efficacy
The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize key data points from multiple studies, providing a comparative look at its potency and efficacy.
Table 1: IC50 Values of Berbamine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration (h) | Reference |
| KU812 | Chronic Myeloid Leukemia | 5.83 µg/ml | 24 | [6][7] |
| KU812 | Chronic Myeloid Leukemia | 3.43 µg/ml | 48 | [6][7] |
| KU812 | Chronic Myeloid Leukemia | 0.75 µg/ml | 72 | [6][7] |
| A549 | Lung Cancer | 8.3 ± 1.3 µM | 72 | [8] |
| PC9 | Lung Cancer | 16.8 ± 0.9 µM | 72 | [8] |
| SGC-7901 | Gastric Cancer | 11.13 µM | 48 | [9] |
| BGC-823 | Gastric Cancer | 16.38 µM | 48 | [9] |
| SGC-7901 | Gastric Cancer | 4.148 µM | 72 | [9] |
| BGC-823 | Gastric Cancer | 5.788 µM | 72 | [9] |
| H9 | T-cell Lymphoma | 4.0 µM | Not Specified | [10] |
| RPMI8226 | Multiple Myeloma | 6.19 µM | Not Specified | [10] |
Table 2: Effects of Berbamine on Cell Cycle and Apoptosis
| Cell Line | Concentration | Treatment Duration (h) | Effect | Reference |
| SMMC7721 | 25 µg/ml | 24 | 50.32% of cells in sub-G1 phase | [1] |
| SMMC7721 | 25 µg/ml | 48 | 65.12% of cells in sub-G1 phase | [1] |
| SMMC7721 | 25 µg/ml | 24 | Increase in G0/G1 phase from 61.52% to 66.0% | [1] |
| SMMC7721 | 25 µg/ml | 48 | Increase in G0/G1 phase from 61.52% to 75.09% | [1] |
| HCT116 | 20 µg/ml | 48 | Significant increase in apoptotic cell percentage | [3] |
| SW480 | 20 µg/ml | 48 | Significant increase in apoptotic cell percentage | [3] |
| KU812 | 4 µg/ml | 24 | Increase in G1 phase from 33.61% to 59.40% | [7] |
| KU812 | 8 µg/ml | 24 | Apoptotic cells increased to 26.95% | [7] |
| SMMC-7721 | 20 µmol/l | 48 | Significant increase in apoptosis rate | [4] |
| SMMC-7721 | 40 µmol/l | 48 | Significant increase in apoptosis rate | [4] |
Table 3: Modulation of Apoptosis-Related Proteins by Berbamine
| Cell Line | Treatment | Protein | Change | Reference |
| HCT116 & SW480 | 20 µg/ml for 48h | p53 | Increased | [3] |
| HCT116 & SW480 | 20 µg/ml for 48h | Bax | Increased | [3] |
| HCT116 & SW480 | 20 µg/ml for 48h | Bcl-2 | Decreased | [3] |
| HCT116 & SW480 | 20 µg/ml for 48h | Cleaved Caspase-3 | Increased | [3] |
| HCT116 & SW480 | 20 µg/ml for 48h | Cleaved Caspase-9 | Increased | [3] |
| KU812 | Not Specified | Bax | Increased | [6][7] |
| KU812 | Not Specified | Bcl-2 | Decreased | [6][7] |
| KU812 | Not Specified | Bcl-xL | Decreased | [6][7] |
| SMMC-7721 | 10, 20, 40 µmol/l | p53 | Increased | [4] |
| SMMC-7721 | 10, 20, 40 µmol/l | Bax | Increased | [4] |
| SMMC-7721 | 10, 20, 40 µmol/l | Bcl-2 | Decreased | [4] |
| SMMC-7721 | 10, 20, 40 µmol/l | Survivin | Decreased | [4] |
Signaling Pathways of Berbamine-Induced Apoptosis
The induction of apoptosis by this compound is a tightly regulated process involving several key signaling pathways. The intrinsic mitochondrial pathway is central to its mechanism of action.
The Intrinsic (Mitochondrial) Pathway
Berbamine treatment leads to a decrease in the mitochondrial membrane potential, a critical event in the initiation of apoptosis.[1] This is largely regulated by the Bcl-2 family of proteins, where berbamine upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[4][6][7] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytoplasm.[11] Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase.[1][3] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving various cellular substrates.[1][3]
Role of p53
In some cancer cell lines, such as colorectal cancer cells, the tumor suppressor protein p53 plays a significant role in berbamine-induced apoptosis.[3] Berbamine treatment has been shown to increase the protein levels of p53.[3][4] Activated p53 can transcriptionally upregulate the expression of pro-apoptotic proteins like Bax, thereby feeding into the mitochondrial pathway.[3] Studies have shown that in p53 mutant cell lines, berbamine fails to significantly increase the apoptotic rate, highlighting the importance of this pathway in susceptible cells.[3]
Involvement of Reactive Oxygen Species (ROS)
The generation of reactive oxygen species (ROS) is another mechanism implicated in berbamine-induced apoptosis, particularly in prostate cancer cells.[5] Increased ROS levels can lead to oxidative stress, which in turn can trigger the mitochondrial apoptotic pathway through the disruption of the mitochondrial membrane potential and subsequent release of apoptogenic factors.[12][13]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^6 cells/well and incubate overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for specified time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 50 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (2 mg/ml) to each well and incubate for 3 hours.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at a wavelength of 600 nm using a microplate reader.
-
IC50 Calculation: Determine the IC50 value, the concentration of berbamine that inhibits cell growth by 50%, from the dose-response curve.[14]
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Treat cancer cells with this compound at the desired concentration and for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[15][16]
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the presence of a sub-G1 peak (indicative of apoptotic cells) are determined.[1][14]
Western Blotting for Protein Expression
-
Cell Lysis: Treat cells with this compound, harvest, and lyse them in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Caspase-3, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[17]
Conclusion
This compound is a promising anti-cancer agent that induces apoptosis through a well-defined, yet complex, set of molecular events. The intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins and caspase activation, is the central mechanism of its action. The involvement of the p53 pathway and ROS generation in certain cancer types further underscores the multifaceted nature of its pro-apoptotic effects. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in oncology.
References
- 1. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine Inhibits the Biological Activities of Prostate Cancer Cells by Modulating the ROS/NF-κB Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Berberine-induced apoptosis in human prostate cancer cells is initiated by reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Berberine-induced apoptosis in human breast cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]
- 16. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
An In-Depth Technical Guide to the Anti-Inflammatory Effects of Berbamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berbamine dihydrochloride (B599025), a bis-benzylisoquinoline alkaloid derived from plants of the Berberis genus, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its effects, supported by quantitative data from preclinical studies. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development. The primary mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of Berbamine dihydrochloride in inflammatory diseases.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound has emerged as a promising natural compound with potent anti-inflammatory activity.[1][2] Its therapeutic potential is attributed to its ability to modulate key signaling cascades that are central to the inflammatory response.[1][2] This guide will delve into the core anti-inflammatory effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Core Anti-Inflammatory Mechanisms
This compound exerts its anti-inflammatory effects primarily through the suppression of two major signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to significantly inhibit the activation of this pathway.[1][2] Specifically, it prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent initiation of pro-inflammatory gene transcription.[1][2]
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as JNK and ERK1/2, is another critical regulator of inflammation. This compound has been observed to suppress the phosphorylation of key kinases within this pathway, including JNK and ERK1/2, in a dose-dependent manner.[1] This inhibition further contributes to the reduction of inflammatory responses.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the dose-dependent inhibitory effects on key inflammatory mediators and signaling proteins.
In Vitro Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | This compound Concentration | Percentage Inhibition (%) | Reference |
| TNF-α | 2.5 µM | ~30% | [1] |
| 5 µM | ~55% | [1] | |
| 10 µM | ~75% | [1] | |
| IL-6 | 2.5 µM | ~25% | [1] |
| 5 µM | ~50% | [1] | |
| 10 µM | ~70% | [1] | |
| PGE2 | 2.5 µM | ~20% | [1] |
| 5 µM | ~45% | [1] | |
| 10 µM | ~65% | [1] | |
| MMP-2 | 10 µM | Significant Inhibition | [1] |
| MMP-9 | 10 µM | Significant Inhibition | [1] |
Data is approximated from graphical representations in the cited literature and represents the inhibitory effect on LPS-induced production.
In Vitro Inhibition of NF-κB and MAPK Signaling in LPS-Stimulated RAW 264.7 Macrophages
| Phosphorylated Protein | This compound Concentration | Percentage Inhibition (%) of Phosphorylation | Reference |
| p-p65 (NF-κB) | 2.5 µM | ~35% | [1] |
| 5 µM | ~60% | [1] | |
| 10 µM | ~80% | [1] | |
| p-IκBα | 2.5 µM | ~30% | [1] |
| 5 µM | ~55% | [1] | |
| 10 µM | ~75% | [1] | |
| p-JNK (MAPK) | 2.5 µM | ~20% | [1] |
| 5 µM | ~40% | [1] | |
| 10 µM | ~60% | [1] | |
| p-ERK1/2 (MAPK) | 10 µM | Significant Inhibition | [1] |
Data is approximated from graphical representations of Western blot analyses in the cited literature.
In Vivo Anti-Inflammatory Effects in a Mouse Peritonitis Model
| Parameter | Treatment | Result | Reference |
| Macrophage Infiltration | Berbamine (5 mg/kg) | Significant Inhibition | [1] |
| Berbamine (25 mg/kg) | Stronger Inhibition | [1] | |
| Neutrophil Exudation | Berbamine (5 mg/kg) | Significant Inhibition | [1] |
| Berbamine (25 mg/kg) | Stronger Inhibition | [1] | |
| TNF-α Production | Berbamine (5 mg/kg) | Significant Reduction | [1] |
| Berbamine (25 mg/kg) | Stronger Reduction | [1] | |
| IL-6 Production | Berbamine (5 mg/kg) | Significant Reduction | [1] |
| Berbamine (25 mg/kg) | Stronger Reduction | [1] |
The in vivo model utilized thioglycollate-induced peritonitis in mice.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed protocols for the key experiments cited are provided below.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
a. Cell Culture:
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
b. Treatment:
-
Cells are seeded in appropriate culture plates (e.g., 6-well plates for Western blot, 24-well plates for ELISA).
-
After reaching approximately 80% confluency, the cells are pre-treated with varying concentrations of this compound (e.g., 2.5, 5, and 10 µM) for 1 hour.
-
Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) from E. coli (serotype O111:B4) at a final concentration of 0.1 µg/mL for 24 hours.
c. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:
-
After the incubation period, the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
The concentrations of TNF-α, IL-6, and Prostaglandin E2 (PGE2) in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.
d. Western Blot Analysis for Signaling Proteins:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of p65, IκBα, JNK, and ERK1/2.
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Mouse Peritonitis Model
a. Animals:
-
Male BALB/c mice (6-8 weeks old) are used for this model.
b. Induction of Peritonitis and Drug Treatment:
-
Peritonitis is induced by intraperitoneal (i.p.) injection of 1 mL of 3% thioglycollate medium.
-
This compound is administered i.p. at doses of 5 mg/kg and 25 mg/kg, 1 hour prior to the thioglycollate injection. A vehicle control group (e.g., saline) and a positive control group (e.g., dexamethasone) are also included.
c. Peritoneal Lavage and Cell Analysis:
-
Four hours after the thioglycollate injection, the mice are euthanized.
-
The peritoneal cavity is washed with 5 mL of ice-cold PBS.
-
The peritoneal fluid is collected, and the total number of leukocytes is determined using a hemocytometer.
-
Differential cell counts (macrophages and neutrophils) are performed on cytospin preparations stained with Wright-Giemsa.
d. Cytokine Measurement:
-
The collected peritoneal fluid is centrifuged, and the supernatant is used to measure the levels of TNF-α and IL-6 by ELISA, as described in the in vitro protocol.
Safety and Toxicology
Preliminary safety and toxicology data for Berbamine are available. The LD50 (lethal dose, 50%) values for berberine (B55584) hydrochloride in mice have been reported as 9.0386 mg/kg for intravenous (IV) administration and 57.6103 mg/kg for intraperitoneal (IP) administration.[3] It is important to note that oral administration has low gastrointestinal absorption, making the oral LD50 difficult to evaluate.[3] Safety data sheets indicate that this compound can be irritating to the eyes, respiratory system, and skin.[4][5] Further comprehensive preclinical safety and toxicology studies are necessary to fully characterize its safety profile for potential clinical development.
Conclusion
This compound demonstrates robust anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways. The quantitative data presented in this guide highlights its potential as a therapeutic agent for inflammatory conditions. The detailed experimental protocols provided herein offer a foundation for researchers to further explore its mechanisms of action and evaluate its efficacy in various disease models. Continued investigation into its pharmacokinetics, pharmacodynamics, and long-term safety is warranted to advance its development as a novel anti-inflammatory drug.
References
- 1. karger.com [karger.com]
- 2. Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicology effects of Berberis vulgaris (barberry) and its active constituent, berberine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [chembk.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Berbamine Dihydrochloride: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Berbamine (B205283) dihydrochloride (B599025), a bis-benzylisoquinoline alkaloid extracted from plants like Berberis amurensis, has demonstrated significant anti-tumor activities across various cancer types.[1][2] In vitro studies have been crucial in elucidating its mechanisms of action, which primarily involve the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and migration.[3][4][5] This document provides detailed protocols for key in vitro experiments to assess the efficacy of berbamine dihydrochloride and summarizes its effects on different cancer cell lines.
Mechanism of Action Overview
Berbamine exerts its anti-cancer effects by modulating several critical signaling pathways. It has been shown to inhibit the PI3K/Akt pathway, regulate the MDM2-p53 axis, suppress STAT3 activation, and activate the TGF-β/Smad3 pathway.[2][3][5][6] This multi-targeted approach leads to the upregulation of pro-apoptotic proteins like p53 and Bax, activation of caspases, and downregulation of anti-apoptotic proteins such as Bcl-2.[4][7] The culmination of these molecular events is the suppression of cancer cell viability and growth.
Data Presentation: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The IC50 values for this compound vary depending on the cell line and the duration of treatment, as shown in the tables below.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines (µM)
| Cell Line | Cancer Type | 72 hours | Reference |
| A549 | Lung Cancer | 8.3 ± 1.3 µM | [3] |
| PC9 | Lung Cancer | 16.8 ± 0.9 µM | [3] |
Table 2: IC50 Values of this compound in Human Cancer Cell Lines (µg/mL)
| Cell Line | Cancer Type | 24 hours | 36 hours | 48 hours | 72 hours | Reference |
| KU812 | Chronic Myeloid Leukemia | 5.83 | - | 3.43 | 0.75 | [5][8] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 147.7 | 39.6 | 14.1 | - | [2] |
| KB | Head and Neck Squamous Cell Carcinoma | 81.2 | 39.6 | 12.9 | - | [2] |
| HCT116 | Colorectal Cancer | Dose-dependent inhibition (0-64 µg/ml) | - | Dose-dependent inhibition (0-64 µg/ml) | Dose-dependent inhibition (0-64 µg/ml) | [4] |
| SW480 | Colorectal Cancer | Dose-dependent inhibition (0-64 µg/ml) | - | Dose-dependent inhibition (0-64 µg/ml) | Dose-dependent inhibition (0-64 µg/ml) | [4] |
Experimental Protocols
The following are detailed protocols for common in vitro assays used to evaluate the anti-cancer effects of this compound.
Caption: General workflow for in vitro evaluation of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials : 96-well plates, this compound, MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (B87167) (DMSO), Microplate Reader.
-
Procedure :
-
Seed cells (e.g., A549, PC9) into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[3]
-
Treat the cells with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20, 40, 80 µM) for desired time points (24, 48, or 72 hours).[3][4] Include a vehicle control (e.g., medium with 0.08% DMSO).[3]
-
After incubation, add 20-50 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][9]
-
Carefully remove the supernatant.
-
Add 150-200 µL of DMSO to each well and mix thoroughly on a plate shaker for 5-10 minutes to dissolve the formazan (B1609692) crystals.[3][4]
-
Measure the absorbance at 560 or 570 nm using a microplate reader.[3][4]
-
Cell Proliferation (EdU) Assay
This assay assesses cell proliferation by detecting newly synthesized DNA.
-
Materials : 96-well plates, EdU Apollo In Vitro Kit, Hoechst 33342, Inverted fluorescence microscope.
-
Procedure :
-
Plate cells (e.g., A549, PC9) into 96-well plates at a density of 8 x 10³ cells/well.[3]
-
Treat with this compound (e.g., 10, 20, 40 µM) for 24 hours.[3]
-
Add EdU to each well and incubate at 37°C for 2 hours.[3]
-
Fix, permeabilize, and stain the cells according to the kit manufacturer's protocol.
-
Stain the cell nuclei with Hoechst 33342 for 30 minutes.[3]
-
Observe and quantify the fluorescent cells using an inverted fluorescence microscope.[3]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Materials : 6-well plates, Annexin V-FITC/PI Apoptosis Detection Kit, Phosphate-Buffered Saline (PBS), Flow Cytometer.
-
Procedure :
-
Seed cells in 6-well plates and treat with this compound (e.g., 20 µg/mL) for 48 hours.[4]
-
Harvest all cells, including those floating in the supernatant.
-
Wash the cells twice with cold PBS.[4]
-
Resuspend the cells in 1x Binding Buffer provided in the kit.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[4]
-
Incubate for 5-15 minutes in the dark at room temperature.[4]
-
Analyze the samples immediately using a flow cytometer.[4]
-
Cell Cycle Analysis (PI Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).[11]
-
Materials : 6-well plates, cold 70% ethanol (B145695), RNase A, Propidium Iodide (PI), Flow Cytometer.
-
Procedure :
-
Culture cells in 6-well plates and treat with this compound (e.g., 20 µg/mL) for 48 hours.[4]
-
Collect the cells and wash with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, then store overnight at -20°C.[4]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.[4]
-
Incubate for 15-30 minutes at room temperature in the dark.[4]
-
Analyze the DNA content by flow cytometry.[4]
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and evaluate the effect of berbamine on signaling pathways.
-
Materials : Lysis buffer (e.g., RIPA), protease inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membranes, blocking buffer (e.g., 5% skim milk), primary antibodies (e.g., against p53, Bax, Bcl-2, Caspase-3, Akt, p-Akt), HRP-conjugated secondary antibodies, ECL detection reagent.[12]
-
Procedure :
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Quantify protein concentration using a BCA assay.[12]
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[12]
-
Block the membrane with 5% skim milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Signaling Pathways and Cellular Effects
Caption: Berbamine's pro-apoptotic signaling pathway.
Caption: Summary of the cellular effects of this compound.
References
- 1. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 2. In vitro and in vivo superior radiosensitizing effect of berbamine for head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. researchtweet.com [researchtweet.com]
- 12. researchgate.net [researchgate.net]
Berbamine Dihydrochloride: Application Notes and Protocols for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine (B205283), a bis-benzylisoquinoline alkaloid originally isolated from the medicinal plant Berberis amurensis, has garnered significant attention in oncological research. As berbamine dihydrochloride (B599025), its water-soluble salt form, it exhibits potent anti-cancer activities across a spectrum of malignancies. These effects are primarily attributed to its ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle. This document provides detailed application notes and protocols for utilizing berbamine dihydrochloride in cell culture-based assays to investigate its anti-tumor properties.
Mechanism of Action
This compound exerts its anti-neoplastic effects through the modulation of multiple intracellular signaling pathways. A primary mechanism involves the induction of apoptosis through the intrinsic, or mitochondrial, pathway. It has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while upregulating pro-apoptotic proteins such as Bax.[1][2][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[3][4] This event initiates a caspase cascade, activating key executioner caspases like caspase-3 and caspase-9, which ultimately leads to the cleavage of cellular substrates and apoptotic cell death.[1][4]
Furthermore, berbamine has been identified as an inhibitor of the JAK2/STAT3 signaling pathway.[5][6][7] By directly inhibiting the autophosphorylation of JAK2, it blocks the subsequent activation of the STAT3 transcription factor, a key player in tumor cell survival, proliferation, and angiogenesis.[5][6] Other reported mechanisms include the inhibition of the Wnt/β-catenin pathway, modulation of the NF-κB signaling axis, and activation of the p53 tumor suppressor pathway.[1][8][9]
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound are dose- and time-dependent. The half-maximal inhibitory concentration (IC50) varies across different cancer cell lines, reflecting differential sensitivities.
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| A549 | Lung Cancer | 8.3 ± 1.3 µM | 72 hours | [10] |
| PC9 | Lung Cancer | 16.8 ± 0.9 µM | 72 hours | [10] |
| HCT116 | Colorectal Cancer | Varies (0-64 µg/ml) | 24, 48, 72 hours | [1][11] |
| SW480 | Colorectal Cancer | Varies (0-64 µg/ml) | 24, 48, 72 hours | [1][11] |
| SGC-7901 | Gastric Cancer | 11.13 µM | 48 hours | [12] |
| BGC-823 | Gastric Cancer | 16.38 µM | 48 hours | [12] |
| KU812 | Chronic Myeloid Leukemia | 5.83 µg/ml | 24 hours | [2] |
| KU812 | Chronic Myeloid Leukemia | 3.43 µg/ml | 48 hours | [2] |
| KU812 | Chronic Myeloid Leukemia | 0.75 µg/ml | 72 hours | [2] |
| RPMI8226 | Multiple Myeloma | 6.19 µM | Not Specified | [13] |
| H9 | T-cell Lymphoma | 4.0 µM | Not Specified | [13] |
Experimental Protocols
The following are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound stock solution (e.g., in DMSO or sterile water)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[1]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the berbamine dilutions (including a vehicle control).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium containing MTT.
-
Add 150-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Shake the plate for 5 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 20 µg/ml) for a specified time (e.g., 48 hours).[1]
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.[1]
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[1]
-
Incubate the cells for 5-15 minutes in the dark at room temperature.[1]
-
Analyze the stained cells promptly by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
This compound
-
6-well cell culture plates
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described for the apoptosis assay.[1]
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C overnight or for at least 2 hours.[1]
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.[1]
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases. Berbamine has been shown to induce G0/G1 phase arrest in several cancer cell lines.[1][8]
References
- 1. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel synthetic derivatives of the natural product berbamine inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Berbamine Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Berbamine Dihydrochloride MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the cytotoxic effects of Berbamine dihydrochloride (B599025) on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Berbamine, a bis-benzylisoquinoline alkaloid isolated from Berberis amurensis, has demonstrated anti-cancer activities in various cancer types.[1] This document outlines the experimental workflow, data presentation, and the key signaling pathways modulated by this compound.
Mechanism of Action
Berbamine dihydrochloride exerts its anti-cancer effects through multiple mechanisms. It is a known inhibitor of the NF-κB signaling pathway, which is crucial for tumor cell survival and proliferation.[2][3] Berbamine treatment can lead to the upregulation of A20 and downregulation of IKKα and phosphorylated IκBα, ultimately inhibiting the nuclear translocation of p65.[2] This results in the decreased expression of downstream targets like cyclin D1, Bcl-xL, and survivin.[2]
Furthermore, Berbamine has been shown to activate the p53-dependent apoptotic pathway.[1][4][5] This involves increasing the protein levels of p53, caspases-3 and -9, and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2.[1][4] The compound is also known to target Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), a protein implicated in liver cancer progression.[6][7] Inhibition of CaMKII by Berbamine can suppress cancer cell proliferation and self-renewal abilities of cancer-initiating cells.[6][7]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values of this compound have been determined in various cancer cell lines, demonstrating its broad-spectrum anti-cancer potential.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| A549 | Lung Cancer | 8.3 ± 1.3 | 72 |
| PC9 | Lung Cancer | 16.8 ± 0.9 | 72 |
| SMMC-7721 | Hepatocellular Carcinoma | 35.48 | Not Specified |
| HCT116 | Colorectal Cancer | 12.3 ± 1.02 | 48 |
| SW480 | Colorectal Cancer | 16.4 ± 0.89 | 48 |
Note: The data presented is a summary from published literature.[8][9][10] IC50 values can vary depending on the experimental conditions, including cell density, passage number, and specific assay protocol.
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound (ensure high purity)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan crystals
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for this compound.
Signaling Pathways of this compound
References
- 1. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Berbamine, a novel nuclear factor kappaB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.miami.edu]
- 8. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Berbamine Dihydrochloride Cytotoxicity Assessed by CCK-8 Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Berbamine (B205283), a natural bis-benzylisoquinoline alkaloid extracted from Berberis amurensis, has demonstrated significant anti-cancer activities across various malignancies.[1] Its dihydrochloride (B599025) salt, berbamine dihydrochloride, offers improved solubility for in vitro studies. Berbamine exerts its anti-proliferative and pro-apoptotic effects by modulating multiple oncogenic signaling pathways.[1][2] This document provides a detailed protocol for assessing the cytotoxicity of this compound on cancer cells using the Cell Counting Kit-8 (CCK-8) assay. The CCK-8 assay is a sensitive, colorimetric method for determining the number of viable cells in a sample.[3][4] It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a water-soluble formazan (B1609692) dye.[4] The amount of formazan produced is directly proportional to the number of living cells.[4]
Mechanism of Action of Berbamine
Berbamine has been shown to inhibit cancer cell growth and induce apoptosis through the regulation of several key signaling pathways:
-
p53-Dependent Apoptosis: Berbamine can upregulate the expression of p53, a critical tumor suppressor protein.[5][6] This leads to an increased Bax/Bcl-2 ratio, promoting the release of cytochrome c from mitochondria and subsequent activation of caspase-3 and caspase-9, ultimately resulting in apoptosis.[5][6]
-
JAK/STAT Pathway Inhibition: Berbamine and its derivatives can inhibit the autophosphorylation of Janus kinase 2 (JAK2), leading to the blockade of the downstream Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][7] This pathway is often constitutively activated in cancer and promotes cell survival and proliferation.
-
PI3K/Akt Pathway Inhibition: Berbamine has been reported to reduce the phosphorylated levels of Akt, a key component of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1][8]
-
Ca2+/Calmodulin-Dependent Protein Kinase II (CAMKII) Targeting: Berbamine can suppress the phosphorylation of CAMKII, a protein kinase involved in various cellular processes, including cell proliferation and survival.[7]
Data Presentation
The following tables summarize the cytotoxic effects of berbamine on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Berbamine in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 72 | 8.3 ± 1.3 | [8] |
| PC9 | Non-Small Cell Lung Cancer | 72 | 16.8 ± 0.9 | [8] |
| SMMC-7721 | Hepatocellular Carcinoma | Not Specified | 35.48 | [6] |
Table 2: Effect of Berbamine on the Viability of Colorectal Cancer Cells
| Cell Line | Concentration (µg/ml) | 24 h (% Viability) | 48 h (% Viability) | 72 h (% Viability) | Reference |
| HCT116 | 8 | ~90% | ~80% | ~70% | [5][9] |
| 16 | ~80% | ~65% | ~50% | [5][9] | |
| 32 | ~60% | ~45% | ~30% | [5][9] | |
| 64 | ~40% | ~30% | ~20% | [5][9] | |
| SW480 | 8 | ~95% | ~85% | ~75% | [5][9] |
| 16 | ~85% | ~70% | ~55% | [5][9] | |
| 32 | ~70% | ~50% | ~35% | [5][9] | |
| 64 | ~50% | ~35% | ~25% | [5][9] |
Experimental Protocols
Materials
-
This compound (purity ≥ 98%)[8]
-
Cancer cell line of interest (e.g., A549, HCT116, SMMC-7721)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol for CCK-8 Cytotoxicity Assay
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in fresh complete medium.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.[4][10]
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.[4][11]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound to the respective wells.[10] Include a vehicle control group (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
-
CCK-8 Assay:
-
After the incubation period, add 10 µL of CCK-8 solution to each well.[10][11] Be careful to avoid introducing bubbles.
-
Incubate the plate for 1-4 hours in the incubator.[10][11] The optimal incubation time may vary depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.[10][12]
-
-
Data Analysis:
-
Calculate the cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] x 100
-
Blank wells: Contain medium and CCK-8 solution but no cells.
-
Control wells: Contain cells and vehicle but no drug.
-
-
Plot a dose-response curve with this compound concentration on the x-axis and cell viability (%) on the y-axis.
-
Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
-
Mandatory Visualizations
Caption: Workflow for assessing this compound cytotoxicity using the CCK-8 assay.
Caption: Berbamine's impact on key cancer-related signaling pathways.
References
- 1. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bosterbio.com [bosterbio.com]
Berbamine Dihydrochloride: Application Notes for Flow Cytometry-Based Apoptosis Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine (B205283) dihydrochloride (B599025), a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis, has demonstrated significant anti-neoplastic properties across a variety of cancer cell lines.[1][2] A primary mechanism of its anti-cancer activity is the induction of apoptosis, or programmed cell death.[3][4] Flow cytometry, particularly when coupled with Annexin V and Propidium Iodide (PI) staining, serves as a robust and quantitative method to assess the apoptotic effects of berbamine dihydrochloride on cancer cells.[2][5] These application notes provide a comprehensive overview, detailed experimental protocols, and data presentation guidelines for studying this compound-induced apoptosis.
Mechanism of Action: Apoptosis Induction
This compound induces apoptosis primarily through the intrinsic, mitochondria-mediated pathway, which is often dependent on functional p53.[3][5] Treatment of cancer cells with this compound leads to a cascade of molecular events, including the upregulation of the tumor suppressor protein p53.[3][5] Activated p53, in turn, modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[3][5] This shift in balance towards pro-apoptotic proteins like Bax results in the loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytoplasm.[6] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates initiator caspases, such as caspase-9.[3][6] Subsequently, executioner caspases, like caspase-3, are activated, leading to the cleavage of cellular substrates and the characteristic morphological and biochemical hallmarks of apoptosis.[2][3][6] Some studies also indicate the involvement of the extrinsic, Fas-mediated pathway in berbamine-induced apoptosis.[2]
Data Presentation: Quantifying Apoptotic Effects
The pro-apoptotic efficacy of this compound can be quantitatively assessed by treating various cancer cell lines with different concentrations of the compound over specific time courses. The percentage of apoptotic cells (early and late) is then determined using Annexin V/PI staining followed by flow cytometry.
Table 1: Apoptotic Effect of this compound on Colorectal Cancer Cell Lines after 48h Treatment [3]
| Cell Line | This compound (µg/mL) | Apoptotic Cells (%) |
| HCT116 (p53+/+) | 0 (Control) | ~5% |
| 20 | >25% | |
| SW480 (p53+/+) | 0 (Control) | ~4% |
| 20 | >20% | |
| HCT116 (p53-/-) | 0 (Control) | ~5% |
| 20 | No significant increase |
Table 2: Apoptotic Effect of this compound on Hepatocellular Carcinoma Cell Line SMMC-7721 after 48h Treatment [5]
| This compound (µmol/L) | Apoptosis Rate (%) |
| 0 (Control) | ~5% |
| 10 | ~10% |
| 20 | ~25% (p<0.05) |
| 40 | ~40% (p<0.01) |
Table 3: Time-Dependent Induction of Apoptosis in SMMC-7721 Cells with 25 µg/mL this compound [6]
| Treatment Time | Sub-G1 Population (Apoptotic Cells, %) |
| 0h (Control) | 0.62% |
| 12h | 1.31% |
| 24h | 50.32% |
| 48h | 65.12% |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the key signaling pathway for this compound-induced apoptosis and the general experimental workflow for its analysis by flow cytometry.
References
- 1. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Berbamine induces Fas-mediated apoptosis in human hepatocellular carcinoma HepG2 cells and inhibits its tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
Berbamine Dihydrochloride: Unraveling its Impact on Protein Expression via Western Blot Analysis
Application Note and Protocols for Researchers
Introduction
Berbamine (B205283) dihydrochloride (B599025), a bis-benzylisoquinoline alkaloid extracted from the medicinal plant Berberis amurensis, has garnered significant attention in biomedical research for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[1][2] A cornerstone of investigating the molecular mechanisms underlying these activities is the analysis of protein expression changes in response to berbamine treatment. Western blot analysis stands as a pivotal technique in this endeavor, allowing for the sensitive and specific quantification of target proteins. This document provides detailed application notes and protocols for utilizing Western blot to analyze protein expression modulated by berbamine dihydrochloride, with a focus on key signaling pathways implicated in its mechanism of action.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several critical signaling pathways involved in cell proliferation, survival, and death. Western blot analysis has been instrumental in elucidating these effects.
-
Apoptosis Pathway: Berbamine consistently induces apoptosis in various cancer cell lines.[3][4][5] This is often characterized by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
-
Autophagy Pathway: The role of berbamine in autophagy is complex, with studies reporting both induction and inhibition of this process.[6][7][8] Western blot is crucial for monitoring key autophagy markers.
-
PI3K/Akt/mTOR Pathway: This central signaling cascade, often dysregulated in cancer, is a target of berbamine.[9][10]
-
STAT3 Signaling: Berbamine has been identified as an inhibitor of STAT3 signaling, a key pathway in cancer cell proliferation and survival.[11][12]
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the observed changes in protein expression in various cell lines treated with this compound, as determined by Western blot analysis from multiple studies.
Table 1: Effects of this compound on Apoptosis-Related Proteins
| Cell Line | Berbamine Concentration | Treatment Duration | Protein Target | Observed Effect | Reference |
| HCT116 & SW480 (Colorectal Cancer) | 20 µg/ml | 48 h | p53 | Increased | [3] |
| Caspase-3 | Increased | [3] | |||
| Caspase-9 | Increased | [3] | |||
| Bax | Increased | [3] | |||
| PARP | Increased | [3] | |||
| Bcl-2 | Decreased | [3] | |||
| SMMC-7721 (Hepatocellular Carcinoma) | 10, 20, 40 µmol/l | Not Specified | p53 | Increased | [4] |
| Bax | Increased | [4] | |||
| Bcl-2 | Decreased | [4] | |||
| Survivin | Decreased | [4] | |||
| SKOV3 (Ovarian Cancer) | Not Specified | Not Specified | Cleaved Caspase-3 | Increased | [5] |
| Cleaved Caspase-9 | Increased | [5] | |||
| Bax | Increased | [5] | |||
| Bcl-2 | Decreased | [5] | |||
| KU812 (Chronic Myeloid Leukemia) | 8 µg/ml | 24 h | c-Myc | Decreased | [13][14] |
| Cyclin D1 | Decreased | [13][14] | |||
| p21 | Increased | [13][14] | |||
| Bcl-2 | Decreased | [13][14] | |||
| Bcl-xL | Decreased | [13][14] | |||
| Bax | Increased | [13][14] |
Table 2: Effects of this compound on Autophagy-Related Proteins
| Cell Line | Berbamine Concentration | Treatment Duration | Protein Target | Observed Effect | Reference |
| THP-1 (Macrophage-like) | 15 µM | 24 h | LC3-I to LC3-II Conversion | Increased | [6] |
| A375 & B16 (Melanoma) | 0.2, 1, 5 µM | 24 h | LC3-I/II | Increased | [7] |
| p62 | Increased | [7] | |||
| HT-29 (Colon Cancer) | 14 µM | Not Specified | LC3B-II | Increased | [8] |
| ATG-5 | Increased | [8] | |||
| ATG-12 | Increased | [8] | |||
| Beclin-1 | Increased | [8] |
Table 3: Effects of this compound on Other Key Signaling Proteins
| Cell Line | Berbamine Concentration | Treatment Duration | Protein Target | Observed Effect | Reference |
| A549 & PC9 (Lung Cancer) | 10, 20, 40 µM | Not Specified | PI3K | Decreased | [9] |
| p-Akt | Decreased | [9] | |||
| MDM2 | Decreased | [9] | |||
| p53 | Increased | [9] | |||
| A2058, A375, G361, SK-MEL-5 (Melanoma) | 1-5 µM | 30 min - 1 h | p-Jak2 | Decreased | [11] |
| p-Stat3 (Tyr705) | Decreased | [11] | |||
| Mcl-1 | Decreased | [11] | |||
| Bcl-xL | Decreased | [11] | |||
| SGC-7901 & BGC-823 (Gastric Cancer) | 5, 10, 20, 40 µM | 24 h | c-Myc | Decreased | [15] |
| BRD4 | Decreased | [15] | |||
| 786-O & OSRC-2 (Renal Cell Carcinoma) | Not Specified | Not Specified | CyclinD1 | Decreased | [16] |
| FTO | Increased | [16] |
Experimental Protocols
A generalized yet detailed protocol for Western blot analysis to assess the effects of this compound on protein expression is provided below. This protocol should be optimized for specific cell lines and antibodies.
Materials and Reagents
-
This compound (e.g., from Macklin, purity ≥ 98%)[9]
-
Cell culture medium (e.g., RPMI 1640, DMEM)[9]
-
Fetal Bovine Serum (FBS)[9]
-
Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors[9]
-
BCA Protein Assay Kit
-
SDS-PAGE gels (10% or as required for protein size)[9]
-
PVDF membranes[9]
-
Blocking buffer (e.g., 5% non-fat milk in TBST)[9]
-
Primary antibodies (specific to the protein of interest)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies[7]
-
Chemiluminescence detection kit[1]
Protocol
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1-40 µM) or vehicle control (e.g., DMSO) for the desired duration (e.g., 24-48 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[1][7]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1-2 hours at room temperature.[9]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescence kit and an imaging system.[1]
-
Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Experimental Workflow
Caption: A typical workflow for Western blot analysis.
Signaling Pathways
Caption: Berbamine's effect on the apoptosis pathway.
Caption: Berbamine's influence on autophagy.
Caption: Berbamine's effect on the PI3K/Akt/mTOR pathway.
References
- 1. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profiling of a berbamine derivative for lymphoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berbamine promotes macrophage autophagy to clear Mycobacterium tuberculosis by regulating the ROS/Ca2+ axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Autophagy by Berbamine Hydrochloride Mitigates Tumor Immune Escape by Elevating MHC-I in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jbuon.com [jbuon.com]
- 9. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel synthetic derivatives of the natural product berbamine inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Berbamine inhibits cell proliferation and invasion by increasing FTO expression in renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Berbamine Dihydrochloride: In Vivo Applications and Protocols in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Berbamine (B205283) dihydrochloride (B599025), a bis-benzylisoquinoline alkaloid derived from the medicinal plant Berberis amurensis, has garnered significant attention for its diverse pharmacological activities. In vivo studies utilizing murine models have been instrumental in elucidating its therapeutic potential across various disease areas, including oncology, inflammation, and neurodegenerative disorders. This document provides a detailed overview of the in vivo applications of berbamine dihydrochloride in mice, complete with experimental protocols and a summary of key quantitative data.
Anti-Cancer Applications
This compound has demonstrated potent anti-tumor effects in several mouse models of cancer, primarily through the induction of apoptosis and inhibition of cell proliferation and migration.[1][2][3]
Quantitative Data Summary: Anti-Cancer Studies
| Cancer Type | Mouse Model | Dosage & Administration | Treatment Duration | Key Findings & Efficacy | Reference |
| Colorectal Cancer | Nude mice with SW480 xenografts | 60 mg/kg, twice daily (unspecified route) | Up to 4 weeks | Significantly smaller tumor volume at 21, 28, and 35 days. Mean tumor weight: 0.95 ± 0.14 g (treated) vs. 2.01 ± 0.68 g (control). | [1] |
| Non-Small-Cell Lung Cancer | Nude mice with A549 xenografts | 20 mg/kg and 40 mg/kg (unspecified route) | Not specified | Significantly smaller tumor volume in treated mice. Decreased lung weight at both doses. | [2] |
| Lung Cancer | Nude mice with A549 xenografts | 10, 20, and 30 mg/kg, intravenously | Not specified | Dose-dependent reduction in lung cancer growth and prolonged survival time. | [3][4] |
| Liver Cancer | NOD/SCID mice | Not specified | Not specified | Inhibited in vivo tumorigenicity of liver cancer cells and downregulated self-renewal of liver cancer-initiating cells. | [5] |
Experimental Protocol: Colorectal Cancer Xenograft Model
This protocol is based on the methodology described in the study of berbamine's effect on colorectal cancer.[1]
1. Cell Culture:
- Culture SW480 human colorectal cancer cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
- Use immunodeficient nude mice.
- Acclimatize the mice for at least one week before the experiment.
3. Tumor Inoculation:
- Harvest SW480 cells and resuspend them in isotonic saline.
- Subcutaneously inject the cell suspension into the flank of each mouse to initiate tumor growth.
4. Treatment Regimen:
- Once tumors are established, randomly divide the mice into a control group and a treatment group.
- Administer 60 mg/kg of this compound to the treatment group twice daily. The route of administration should be consistent (e.g., intraperitoneal or oral gavage).
- Administer an equal volume of isotonic saline to the control group.
- Continue treatment for up to 4 weeks.
5. Data Collection and Analysis:
- Monitor the body weight of the mice throughout the study.
- Measure tumor volume at regular intervals (e.g., weekly) using calipers.
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor weight.
- Perform western blot analysis on tumor tissues to assess the expression of proteins in the p53-dependent apoptosis signaling pathway (e.g., p53, caspase-3, caspase-9).[1]
Experimental Workflow for Cancer Xenograft Study
Caption: Workflow for a typical cancer xenograft study in mice.
Signaling Pathways in Cancer
Berbamine's anti-cancer effects are mediated through the modulation of several key signaling pathways. In colorectal cancer, it activates the p53-dependent apoptotic pathway.[1] In lung cancer, it has been shown to inhibit the PI3K/Akt and MDM2-p53 signaling pathways.[2][6] In liver cancer, it targets Ca²⁺/calmodulin-dependent protein kinase II (CAMKII).[5]
p53-Dependent Apoptotic Signaling Pathway
References
- 1. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antitumor evaluation of berbamine for lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Berbamine Dihydrochloride: Application Notes for Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine (B205283) dihydrochloride (B599025), a bis-benzylisoquinoline alkaloid isolated from Berberis amurensis, has demonstrated significant anti-tumor activities in a variety of cancer types.[1][2] Preclinical studies utilizing xenograft tumor models have shown its potential to inhibit tumor growth, induce apoptosis, and modulate key signaling pathways involved in cancer progression.[3][4][5] These application notes provide a comprehensive overview of the use of berbamine dihydrochloride in xenograft models, including detailed protocols and summaries of its effects on tumor growth and associated signaling pathways.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism. It has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1] Key molecular mechanisms include the activation of p53-dependent apoptotic signaling, inhibition of Ca2+/Calmodulin-dependent protein kinase II (CAMKII), and modulation of the PI3K/Akt and NF-κB signaling pathways.[1][3][4][6] Furthermore, berbamine has been observed to possess anti-angiogenic properties, inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis.[7][8]
Efficacy in Xenograft Models: A Quantitative Summary
This compound has demonstrated significant tumor growth inhibition in various xenograft models. The following tables summarize the quantitative data from several key studies.
| Cancer Type | Cell Line | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Colorectal Cancer | SW480 | Nude mice | Not specified | Significantly suppressed tumor volume and weight. | [1] |
| Liver Cancer | Huh7 | NOD/SCID mice | Oral administration | 70% reduction in tumor weight. | [3] |
| Liver Cancer | SK-Hep-1 | NOD/SCID mice | Oral administration | Significant suppression of tumor growth. | [3] |
| Lung Cancer | A549 | Xenograft mouse model | 20 mg/kg | Significantly smaller tumor volume. | [4][9] |
| Bladder Cancer | T24 | Nude mice | 35 mg/kg intraperitoneal injection every three days for 30 days | Significantly inhibited tumor growth. | [6][10] |
| Glioblastoma | U87 & U251 | BALB/c nude mice | 50 mg/kg by oral gavage for 28 days | Significantly decreased tumor weight (401.2 ± 71.5 mg vs. 860.7 ± 117.1 mg in vehicle group). | [11] |
| Cancer Cell Line | IC50 Value | Reference |
| Tca8113 | 218.52 ±18.71 µM | [12] |
| CNE2 | 249.18 ±18.14 µM | [12] |
| MCF-7 | 272.15 ±11.06 µM | [12] |
| Hela | 245.18 ±17.33 µM | [12] |
| HT29 | 52.37 ±3.45 µM | [12] |
| Leukemia (KU812) | 5.83 µg/ml (24h) | [13] |
| Hepatocellular Carcinoma (HepG2) | 34.5 µM | [13] |
| Lung Cancer (A549) | 8.3 ± 1.3 µM (72h) | [9] |
| Lung Cancer (PC9) | 16.8 ± 0.9 µM (72h) | [9] |
| Glioblastoma (U87) | 42 µmol/L | [11] |
| Glioblastoma (U251) | 32 µmol/L | [11] |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several critical signaling pathways involved in tumorigenesis.
Experimental Protocols
The following section outlines a generalized protocol for establishing a xenograft tumor model and evaluating the efficacy of this compound. This protocol is a synthesis of methodologies reported in the literature and should be adapted based on the specific cancer cell line and research objectives.[1][2][3][4][6]
I. Cell Culture and Preparation
-
Cell Line Maintenance: Culture the selected cancer cell line (e.g., SW480, Huh7, A549) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS) and detach using trypsin-EDTA.
-
Cell Counting and Viability: Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in a serum-free medium or PBS. Determine the cell count and viability using a hemocytometer and trypan blue exclusion.
-
Injection Suspension: Adjust the cell concentration to the desired density for injection (e.g., 2 x 10^6 cells in 100-200 µL). For some cell lines, mixing the cell suspension with Matrigel (1:1 ratio) may be required to enhance tumor formation.[2]
II. Xenograft Tumor Implantation
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice), typically 4-6 weeks old.
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the experiment.
-
Implantation: Subcutaneously inject the prepared cell suspension into the flank of each mouse using a 27-gauge needle.
III. Treatment with this compound
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline, PBS, or a solution containing DMSO and Tween 80).
-
Administration: Administer this compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle only. The dosage and frequency will depend on the specific study design (e.g., 20 mg/kg daily).[4][9]
IV. Data Collection and Analysis
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Body Weight: Monitor and record the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Tumor Excision and Analysis: Excise the tumors, weigh them, and photograph them. A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis (e.g., for proliferation markers like Ki-67 or apoptotic markers) or snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting to assess protein expression in signaling pathways).
Conclusion
This compound represents a promising natural compound for cancer therapy, with demonstrated efficacy in preclinical xenograft models. Its ability to inhibit tumor growth through the induction of apoptosis and modulation of key oncogenic signaling pathways warrants further investigation. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound.
References
- 1. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 3. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berbamine Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiangiogenic and antitumor potential of berbamine, a natural CaMKIIγ inhibitor, against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiangiogenic activity of berberine is mediated through the downregulation of hypoxia-inducible factor-1, VEGF, and proinflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Berberine inhibits angiogenesis in glioblastoma xenografts by targeting the VEGFR2/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]
- 13. cyclo-rgdfk.com [cyclo-rgdfk.com]
Berbamine Dihydrochloride: In Vivo Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of berbamine (B205283) dihydrochloride (B599025), a bioactive bis-benzylisoquinoline alkaloid. This document outlines recommended dosage regimens, detailed experimental protocols, and key signaling pathways modulated by this compound, facilitating its effective use in preclinical research models.
I. Quantitative Data Summary
The following table summarizes the reported in vivo dosages of berbamine dihydrochloride across various animal models and research applications. Careful consideration of the animal model, disease context, and administration route is crucial for experimental design.
| Animal Model | Application | Dosage | Administration Route | Study Reference |
| Nude Mice | Lung Cancer (A549 Xenograft) | 10, 20, and 30 mg/kg | Intravenous | [1][2] |
| Athymic Mice | Prostate Cancer (PC-3 Xenograft) | Not specified | Intravenous | [3] |
| Nude Mice | Colorectal Cancer (SW480 Xenograft) | 60 mg/kg (twice daily) | Subcutaneous | [4] |
| Mice | Ethanol-Induced Liver Injury | 25 and 50 mg/kg | Not specified | [5] |
| Mice | Alzheimer's Disease Model | 280 mg/kg/day (for 40 days) | Oral Gavage | [6] |
II. Experimental Protocols
A. Xenograft Tumor Model Protocol (Lung Cancer Example)
This protocol is a representative example for evaluating the anti-tumor efficacy of this compound in a xenograft model.
1. Cell Culture and Implantation:
-
Culture A549 human lung cancer cells in an appropriate medium until they reach the logarithmic growth phase.
-
Harvest the cells and resuspend them in a sterile physiological saline solution.
-
Subcutaneously inject approximately 4-6 x 10^6 A549 cells in a volume of 0.1 mL into the left axillary space of nude mice.[1]
2. Animal Grouping and Treatment:
-
Allow the tumors to grow for 7-8 days until they reach a volume of about 100 mm³.[1]
-
Randomly divide the mice into desired groups (e.g., control, vehicle, berbamine low dose, berbamine high dose).
-
Administer this compound intravenously at the predetermined dosages (e.g., 10, 20, and 30 mg/kg).[1] The control group should receive an equivalent volume of saline.[1]
3. Monitoring and Data Collection:
-
Measure the tumor volume and body weight of the mice every two days.[1]
-
Monitor the general health and behavior of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or molecular analysis).
B. Alzheimer's Disease Model Protocol (Chemically-Induced)
This protocol outlines a method for inducing an Alzheimer's-like pathology and subsequent treatment with this compound.
1. Induction of Alzheimer's Disease Model:
-
Administer aluminum chloride solution (20 mg/kg/day) via oral gavage and d-galactose (B84031) solution (120 mg/kg/day) via intraperitoneal injection to mice continuously for 40 days.[6]
2. Treatment Regimen:
-
Following the induction period, administer this compound solution (280 mg/kg/day) by oral gavage for 40 days.[6] The control group should receive an equivalent volume of normal saline.[6]
3. Behavioral and Pathological Assessment:
-
Conduct behavioral tests, such as the Morris water maze, to evaluate learning and memory.[6]
-
After the treatment period, collect brain tissues for pathological analysis.
-
Perform hematoxylin-eosin (H&E) staining to assess neuronal damage in the hippocampus.[6]
-
Use immunohistochemical staining to evaluate the deposition of amyloid-beta (Aβ) plaques.[6]
-
Employ silver staining to investigate the formation of neurofibrillary tangles.[6]
III. Visualizing Key Mechanisms and Workflows
A. Signaling Pathways Modulated by Berbamine
Berbamine has been shown to exert its biological effects by modulating several key signaling pathways involved in cancer progression and other diseases.
Caption: Berbamine inhibits the NF-κB and JAK/STAT pathways and promotes intrinsic apoptosis.
B. General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for in vivo experiments involving this compound.
Caption: A generalized workflow for conducting in vivo studies with this compound.
IV. Concluding Remarks
This compound demonstrates significant potential in various preclinical models. The provided protocols and data serve as a foundation for researchers to design and execute robust in vivo studies. It is imperative to adhere to ethical guidelines for animal research and to optimize experimental parameters for specific research questions. The compound's ability to modulate critical signaling pathways, such as NF-κB and JAK/STAT, underscores its therapeutic promise and warrants further investigation.[7][8][9] Berbamine has been shown to inhibit the growth of various cancer cells, including those of the prostate and colon, by triggering the intrinsic pathway of apoptosis.[3][4]
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. In vitro and in vivo antitumor evaluation of berbamine for lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berbamine inhibited the growth of prostate cancer cells in vivo and in vitro via triggering intrinsic pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Prominent Effects of Berbamine Hydrochloride on Alzheimer’s Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyclo-rgdfk.com [cyclo-rgdfk.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Berbamine Dihydrochloride in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of berbamine (B205283) dihydrochloride (B599025) on breast cancer cell lines. This document includes a summary of its cytotoxic and pro-apoptotic effects, details on the signaling pathways involved, and standardized protocols for key in vitro experiments.
Introduction
Berbamine dihydrochloride, a bis-benzylisoquinoline alkaloid, has demonstrated anti-cancer properties in various cancer models. In breast cancer, it has been shown to inhibit cell proliferation and induce apoptosis, suggesting its potential as a therapeutic agent. These notes are intended to guide researchers in studying the effects of this compound on breast cancer cell lines.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various breast cancer cell lines.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | IC50 (µM) | Treatment Duration | Reference |
| MDA-MB-231 | Triple-Negative | 22.72 | 72 hours | [1][2] |
| MCF-7 | Luminal A | 20.92 | 72 hours | [1][2] |
Table 2: Apoptotic Effects of this compound in Breast Cancer Cell Lines
| Cell Line | Concentration (µM) | Effect | Reference |
| MDA-MB-231 | 20 | 28.4% decrease in apoptosis ratio | [1][2] |
| MCF-7 | 20 | 62.4% decrease in apoptosis ratio | [1][2] |
Table 3: Effects of this compound on Cell Viability in Combination with Doxorubicin
| Cell Line | Berbamine (µM) | Doxorubicin (µL) | Combined Average Viability (%) | Doxorubicin Alone Average Viability (%) | Reference |
| Hs578T | 20 | 5 | 46 | 63 | [3] |
Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. Research indicates that it suppresses the development of triple-negative breast cancer by regulating the PI3K/Akt/MDM2/p53 and PI3K/Akt/mTOR signaling pathways.[1][2]
References
Application Notes and Protocols: Berbamine Dihydrochloride in Leukemia Cell Lines (K562, KU812)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of berbamine (B205283) dihydrochloride (B599025) on the chronic myeloid leukemia (CML) cell lines K562 and KU812. The protocols detailed below are based on established methodologies to study the anti-leukemic properties of this natural compound.
Introduction
Berbamine, a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis, has demonstrated significant anti-cancer properties, particularly in leukemia models. It has been shown to inhibit proliferation, induce apoptosis, and overcome drug resistance in CML cell lines.[1][2] This document outlines the cellular and molecular mechanisms of berbamine dihydrochloride in K562 (a BCR-ABL positive cell line) and KU812 (a human basophilic leukemia cell line from a CML patient in blast crisis), providing researchers with the necessary information to design and execute experiments.[1]
I. Effects on KU812 Leukemia Cell Line
This compound inhibits the proliferation of KU812 cells and induces G1 phase cell cycle arrest and apoptosis.[1][3] The primary mechanism of action involves the activation of the Smad3 signaling pathway, independent of TGF-β stimulation.[1][3] This leads to the upregulation of p21 and downregulation of c-Myc and cyclin D1.[1][3] Furthermore, berbamine treatment modulates the expression of apoptosis-related proteins, decreasing anti-apoptotic Bcl-2 and Bcl-xL while increasing pro-apoptotic Bax.[1][3]
Quantitative Data Summary
Table 1: Inhibitory Concentration (IC50) of Berbamine on KU812 Cells [1][3]
| Treatment Duration | IC50 (µg/mL) |
| 24 hours | 5.83 |
| 48 hours | 3.43 |
| 72 hours | 0.75 |
Table 2: Effect of Berbamine (4 µg/mL for 24h) on KU812 Cell Cycle Distribution [1]
| Cell Cycle Phase | Control (%) | Berbamine-treated (%) |
| G1 | 33.61 | 59.40 |
| S | 41.60 | 26.66 |
Table 3: Apoptosis Induction by Berbamine (8 µg/mL) in KU812 Cells [1]
| Treatment Duration | Apoptotic Cells (%) |
| 12 hours | 5.37 |
| 24 hours | 26.95 |
Signaling Pathway
References
- 1. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine exhibits potent antitumor effects on imatinib-resistant CML cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Berbamine Dihydrochloride in Gastric Cancer Cell Lines
Introduction
Berbamine (B205283), a bioactive bis-benzylisoquinoline alkaloid extracted from traditional medicinal herbs like Berberis amurensis, has demonstrated significant potential as an antineoplastic agent across various cancer types.[1][2] These application notes provide a comprehensive overview of the effects and mechanisms of berbamine dihydrochloride (B599025) in human gastric cancer (GC) cell lines. The data presented herein highlights its role in inhibiting cell proliferation, inducing cell cycle arrest, promoting apoptosis, and modulating key signaling pathways, positioning it as a promising compound for further investigation in gastric cancer therapy.
Data Presentation
Cell Viability and Cytotoxicity
Berbamine dihydrochloride exhibits a dose- and time-dependent inhibitory effect on the viability of gastric cancer cells while showing limited cytotoxicity towards normal gastric epithelial cells.[1] The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined for multiple cell lines.
Table 1: IC50 Values of this compound in Gastric Cell Lines
| Cell Line | Type | Time Point | IC50 (μM) |
|---|---|---|---|
| SGC-7901 | Gastric Cancer | 48 h | 11.13 |
| 72 h | 4.148 | ||
| BGC-823 | Gastric Cancer | 48 h | 16.38 |
| 72 h | 5.788 | ||
| GES-1 | Normal Gastric Epithelial | 48 h | > 40 |
| 72 h | > 40 |
Data sourced from MTS cell viability assays.[1][3]
Effects on Cell Cycle and Apoptosis Regulation
This compound treatment leads to cell cycle arrest at the G0/G1 phase and induces apoptosis in gastric cancer cells.[1] This is accompanied by the modulation of key regulatory proteins involved in these processes.
Table 2: Effect of this compound on Cell Cycle and Apoptosis-Related Proteins
| Protein | Function | Effect of Berbamine | Cell Line(s) |
|---|---|---|---|
| CDK4 | G0/G1 phase transition | Downregulation | SGC-7901, BGC-823 |
| Cyclin D1 | G0/G1 phase transition | Downregulation | SGC-7901, BGC-823 |
| p-Rb1 (Ser 807/811) | G0/G1 phase transition | Downregulation | SGC-7901, BGC-823 |
| Bcl-2 | Anti-apoptotic | Downregulation | SGC-7901, BGC-823 |
| Cleaved Caspase-3 | Pro-apoptotic | Upregulation | SGC-7901, BGC-823 |
| Cleaved PARP | Pro-apoptotic | Upregulation | SGC-7901, BGC-823 |
Data sourced from Western blot analyses.[1]
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through multiple signaling pathways. A primary mechanism identified in gastric cancer is the inhibition of the BRD4/c-MYC axis. Additionally, berbamine is known to function as an autophagy inhibitor.
Caption: General experimental workflow for assessing Berbamine's effects.
References
Troubleshooting & Optimization
Berbamine dihydrochloride solubility for cell culture
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing berbamine (B205283) dihydrochloride (B599025) in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving berbamine dihydrochloride for cell culture experiments?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubility.[1][2] For subsequent use in cell culture, this DMSO stock solution must be further diluted in an aqueous medium, such as Phosphate Buffered Saline (PBS) or cell culture medium.
Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?
A2: Precipitation of this compound upon addition to aqueous solutions is a common issue and can be caused by several factors:
-
Solubility Limits: The final concentration of this compound may have surpassed its solubility limit in the cell culture medium.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into the aqueous medium can cause the compound to "crash out" of solution.
-
Media Composition: Components within the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.
-
pH Shifts: The pH of the cell culture medium is crucial for maintaining the solubility of many compounds. A significant change in pH upon addition of the compound solution can lead to precipitation.
-
Temperature Fluctuations: Moving media between different temperatures (e.g., from refrigeration to a 37°C incubator) can alter the solubility of the compound.
Q3: How can I avoid precipitation when diluting my DMSO stock solution into cell culture media?
A3: To avoid precipitation, it is crucial to perform a gradual dilution. Add the DMSO stock solution drop-wise to the pre-warmed cell culture medium while gently swirling. It is also recommended to not exceed a final DMSO concentration of 0.5% in the cell culture to avoid solvent-induced cytotoxicity.[3] A stepwise dilution, where the DMSO stock is first diluted in a small volume of media before being added to the final culture volume, can also be effective.
Q4: What is the recommended storage condition for this compound solutions?
A4: this compound powder should be stored at -20°C. Stock solutions prepared in DMSO can also be stored at -20°C for short periods, though long-term storage of solutions is not recommended.[1] It is best to prepare fresh dilutions for each experiment from a recently prepared stock solution to ensure potency and avoid issues with stability.
Solubility Data
The solubility of this compound can vary depending on the solvent and temperature. The following table summarizes available solubility data.
| Solvent | Solubility | Reference |
| DMSO | ≥68 mg/mL | [1] |
| Water | ≥10.68 mg/mL | [1] |
| Ethanol | ≥4.57 mg/mL | [1] |
| PBS (pH 7.2) | 0.25 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the Desired Concentration: Decide on the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Weigh the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound for Cell Culture
Objective: To prepare a working solution of this compound in cell culture medium from a DMSO stock solution while minimizing precipitation.
Materials:
-
This compound DMSO stock solution
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate Required Volume: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. Ensure the final DMSO concentration does not exceed 0.5%.
-
Pre-warm Media: Ensure the cell culture medium is pre-warmed to 37°C.
-
Gradual Dilution:
-
Method A (Direct Addition): While gently swirling the pre-warmed media, add the calculated volume of the DMSO stock solution drop-wise.
-
Method B (Step-wise Dilution): Add the DMSO stock solution to a small, intermediate volume of pre-warmed media first. Mix gently, and then add this intermediate dilution to the final volume of cell culture medium.
-
-
Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation (cloudiness or visible particles).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Media | Compound concentration exceeds solubility limit. | Decrease the final concentration of this compound. |
| "Solvent shock" from rapid dilution. | Use a gradual, drop-wise addition method or a step-wise dilution protocol. | |
| Final DMSO concentration is too low to maintain solubility. | While keeping the final DMSO concentration below cytotoxic levels (typically <0.5%), ensure it is sufficient for your working concentration of this compound. You may need to optimize this for your specific cell line and experimental conditions. | |
| Cell Viability is Low | DMSO toxicity. | Ensure the final concentration of DMSO in the cell culture medium is below 0.5%. Run a vehicle control with the same DMSO concentration to assess its effect on your cells. |
| Inherent cytotoxicity of this compound. | Perform a dose-response experiment (e.g., MTT or MTS assay) to determine the IC50 value for your specific cell line and select appropriate concentrations for your experiments. | |
| Inconsistent Experimental Results | Instability of this compound in solution. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incomplete dissolution of the stock solution. | Ensure the this compound is fully dissolved in DMSO before preparing working solutions. |
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways, making it a valuable tool for cancer research and other areas.
JAK/STAT Signaling Pathway Inhibition
Berbamine and its derivatives have been shown to inhibit the JAK2/STAT3 signaling pathway.[4][5] This inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-xL, ultimately inducing apoptosis in cancer cells.
Caption: Inhibition of the JAK2/STAT3 signaling pathway by this compound.
Modulation of Calcium Signaling
Berbamine can act as a calcium channel blocker, affecting intracellular calcium concentrations.[6][7][8] It has been shown to inhibit Ca2+ influx through both voltage-dependent and receptor-operated calcium channels without affecting Ca2+ release from intracellular stores.
Caption: Modulation of calcium influx by this compound.
General Experimental Workflow for Cell Viability Assay
This workflow outlines the general steps for assessing the cytotoxic effects of this compound on a cell line using an MTT or similar viability assay.
Caption: A typical experimental workflow for determining cell viability after treatment.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel synthetic derivatives of the natural product berbamine inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of berbamine on intracellular calcium concentration in cultured HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antagonistic effects of berbamine on [Ca2+]i mobilization by KCl, norepinephrine, and caffeine in newborn rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Berbamine dihydrochloride stock solution with DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Berbamine dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Berbamine dihydrochloride?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubility in this organic solvent.
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO can vary slightly between batches and suppliers, but it is generally in the range of 21-135 mg/mL. It is always recommended to consult the product-specific datasheet for the most accurate solubility information.
Q3: How should I store the this compound stock solution in DMSO?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability.[1][2] One source suggests that in solvent, it is stable for up to one year when stored at -80°C.[1]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: this compound has very low solubility in water and aqueous buffers.[1][3][4] To prepare a working solution in an aqueous buffer, it is essential to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute this stock solution with the aqueous buffer of your choice.[4][5]
Q5: What are the known signaling pathways affected by Berbamine?
A5: Berbamine has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. These include the JAK/STAT, NF-κB, and Akt signaling pathways.[6][7][8] It has also been observed to inhibit the Bcr-Abl tyrosine kinase.[9]
Troubleshooting Guide
Issue 1: My this compound is not fully dissolving in DMSO.
-
Possible Cause 1: Concentration exceeds solubility limit.
-
Solution: Try to prepare a more diluted stock solution. Refer to the quantitative data table below for typical solubility ranges.
-
-
Possible Cause 2: Poor quality or hydrated DMSO.
-
Solution: Use fresh, anhydrous, high-purity DMSO. Moisture in DMSO can significantly reduce the solubility of many compounds.[3]
-
-
Possible Cause 3: Insufficient mixing.
Issue 2: A precipitate forms when I dilute my DMSO stock solution with an aqueous buffer.
-
Possible Cause: The final concentration in the aqueous buffer is too high.
Issue 3: I am observing unexpected or inconsistent results in my cell-based assays.
-
Possible Cause 1: Degradation of the compound.
-
Solution: Ensure the stock solution has been stored properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For working solutions in aqueous buffers, it is recommended to prepare them fresh for each experiment.
-
-
Possible Cause 2: High final DMSO concentration in the culture medium.
-
Solution: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%.
-
Quantitative Data Summary
| Parameter | Value | Solvent | Notes |
| Solubility | ~21 mg/mL (56.48 mM) | DMSO | Sonication is recommended.[1] |
| ~25 mg/mL | DMSO | [4][5] | |
| 135 mg/mL (198.05 mM) | DMSO | Sonication is recommended.[2] | |
| < 1 mg/mL | Water | Insoluble or slightly soluble.[1] | |
| < 1 mg/mL | Ethanol | Insoluble or slightly soluble.[1] | |
| Storage (Powder) | -20°C for 3 years | - | [1] |
| Storage (in DMSO) | -80°C for 1 year | DMSO | [1][2] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipette
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is approximately 681.6 g/mol .
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 681.6 g/mol = 0.006816 g = 6.816 mg
-
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound:
-
Close the tube tightly and vortex the solution until the powder is completely dissolved.
-
If the compound does not dissolve completely with vortexing, sonicate the tube for a few minutes or warm it gently in a 37°C water bath.
-
-
Aliquot and store:
-
Once the solution is clear and homogenous, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Visualizations
References
- 1. Berberine chloride | Alkaloids | Antibiotics | Antifungal | TargetMol [targetmol.com]
- 2. This compound | Autophagy | NF-κB | Bcr-Abl | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berbamine Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses the progression of colorectal cancer via RTKs/Akt axis PMID: 36496042 | MCE [medchemexpress.cn]
- 9. What is Berbamine Hydrochloride used for? [synapse.patsnap.com]
Berbamine dihydrochloride stability in aqueous solution
Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte Anleitungen und Antworten auf häufig gestellte Fragen zur Stabilität von Berbamin-Dihydrochlorid in wässrigen Lösungen.
Häufig gestellte Fragen (FAQs)
F1: Wie löse ich Berbamin-Dihydrochlorid für In-vitro-Experimente?
Berbamin-Dihydrochlorid ist in Wasser schwer löslich. Für die Herstellung von Stammlösungen wird die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Ethanol empfohlen. Eine Stammlösung in DMSO kann in Konzentrationen von bis zu 135 mg/ml hergestellt werden. Diese Stammlösung kann dann mit dem entsprechenden wässrigen Puffer oder Zellkulturmedium auf die gewünschte Endkonzentration verdünnt werden. Es ist wichtig sicherzustellen, dass die Endkonzentration des organischen Lösungsmittels im experimentellen Ansatz niedrig gehalten wird (typischerweise <0,1 %), um eine Lösungsmittel-induzierte Toxizität zu vermeiden.
F2: Unter welchen Bedingungen sollte Berbamin-Dihydrochlorid gelagert werden?
Berbamin-Dihydrochlorid ist lichtempfindlich. Sowohl die feste Substanz als auch die Lösungen sollten vor Licht geschützt gelagert werden.
| Form | Empfohlene Lagerbedingungen | Haltbarkeit |
| Feststoff | -20°C, unter Inertgas (z. B. Stickstoff oder Argon), lichtgeschützt | ≥ 4 Jahre |
| In Lösung (z. B. DMSO) | -80°C, lichtgeschützt | Bis zu 1 Jahr |
Hinweis: Es wird nicht empfohlen, wässrige Lösungen über einen längeren Zeitraum zu lagern. Frisch zubereitete Lösungen sollten für optimale Ergebnisse verwendet werden.
F3: Ist die wässrige Lösung von Berbamin-Dihydrochlorid bei unterschiedlichen pH-Werten stabil?
Es gibt keine umfassenden quantitativen Studien zur pH-abhängigen Stabilität von Berbamin-Dihydrochlorid. Eine verwandte Verbindung, Berberin-Hydrochlorid, hat sich jedoch als sehr stabil in einem pH-Bereich von 1,2 bis 9,0 für bis zu 6 Monate erwiesen[1][2]. Obwohl dies auf eine potenzielle Stabilität von Berbamin-Dihydrochlorid hindeutet, wird empfohlen, die Stabilität unter Ihren spezifischen experimentellen pH-Bedingungen zu validieren, insbesondere bei längeren Inkubationszeiten.
F4: Beeinflusst die Temperatur die Stabilität von Berbamin-Dihydrochlorid in wässriger Lösung?
Obwohl keine spezifischen Daten für Berbamin-Dihydrochlorid verfügbar sind, zeigen Studien zu Berberin-Hydrochlorid eine gute Stabilität bei 25°C und 40°C[1]. Generell sollten Lösungen für die Langzeitlagerung bei -80°C eingefroren werden, um einen möglichen Abbau zu minimieren. Für Kurzzeitanwendungen sind Temperaturen von 4°C bis Raumtemperatur wahrscheinlich akzeptabel, sollten aber idealerweise durch Aktivitätstests validiert werden.
Leitfaden zur Fehlerbehebung
| Problem | Mögliche Ursache | Lösungsvorschlag |
| Ausfällung nach Verdünnung in wässrigem Puffer | - Überschreitung der Löslichkeitsgrenze in Wasser.- pH-Wert des Puffers beeinflusst die Löslichkeit.- Niedrige Temperatur des Puffers. | - Erhöhen Sie die Konzentration der Stammlösung und verringern Sie das zugegebene Volumen.- Stellen Sie sicher, dass die Endkonzentration von DMSO oder Ethanol so hoch wie nötig, aber so niedrig wie möglich ist.- Erwärmen Sie den Puffer vor der Zugabe der Stammlösung auf 37°C.- Führen Sie eine Löslichkeitsprüfung bei Ihrem spezifischen Puffer-pH durch. |
| Verfärbung der Lösung (z. B. Vergilben) | - Lichteinwirkung kann zum Abbau führen.- Oxidation bei längerer Lagerung bei Raumtemperatur. | - Bereiten Sie Lösungen frisch zu und verwenden Sie lichtundurchlässige Röhrchen oder mit Alufolie umwickelte Behälter.- Lagern Sie Stammlösungen bei -80°C und vermeiden Sie wiederholte Gefrier-Auftau-Zyklen. |
| Inkonsistente experimentelle Ergebnisse | - Abbau der Verbindung in der Lösung.- Ungenaue Konzentration der Stammlösung.- Adsorption an Kunststoffoberflächen. | - Führen Sie eine Stabilitätsprüfung unter Ihren experimentellen Bedingungen durch (siehe Protokoll unten).- Überprüfen Sie die Konzentration Ihrer Stammlösung regelmäßig mittels HPLC oder UV-Vis-Spektrophotometrie.- Verwenden Sie Röhrchen mit geringer Proteinbindung oder Glasgefäße, wo immer möglich. |
Experimentelle Protokolle
Protokoll zur Beurteilung der Stabilität in wässriger Lösung
Dieses Protokoll beschreibt eine Methode zur Bewertung der Stabilität von Berbamin-Dihydrochlorid unter verschiedenen experimentellen Bedingungen (pH, Temperatur, Licht) mittels Hochleistungsflüssigkeitschromatographie (HPLC).
Materialien:
-
Berbamin-Dihydrochlorid
-
DMSO (HPLC-Qualität)
-
Puffer mit unterschiedlichen pH-Werten (z. B. Phosphatpuffer für pH 5, 7; Boratpuffer für pH 9)
-
HPLC-System mit UV-Detektor
-
C18-Umkehrphasensäule
-
Mobile Phase (z. B. Acetonitril:Wasser mit 0,1 % Trifluoressigsäure)
-
Temperaturkontrollierte Inkubatoren/Wasserbäder
-
Lichtundurchlässige und durchsichtige Röhrchen
Verfahren:
-
Herstellung der Stammlösung: Bereiten Sie eine 10 mM Stammlösung von Berbamin-Dihydrochlorid in DMSO vor.
-
Probenvorbereitung:
-
Verdünnen Sie die Stammlösung auf eine Endkonzentration von 100 µM in den verschiedenen pH-Puffern.
-
Teilen Sie jede gepufferte Lösung in drei Sätze von Aliquots auf:
-
Temperaturtest: Ein Satz in lichtundurchlässigen Röhrchen bei 4°C, 25°C und 37°C.
-
Lichttest: Ein Satz in durchsichtigen Röhrchen und ein Satz in lichtundurchlässigen Röhrchen bei 25°C unter einer standardisierten Lichtquelle.
-
Kontrolle (t=0): Ein Satz wird sofort für die HPLC-Analyse vorbereitet.
-
-
-
Inkubation: Inkubieren Sie die Proben für definierte Zeitpunkte (z. B. 0, 2, 8, 24, 48 Stunden).
-
HPLC-Analyse:
-
Analysieren Sie zu jedem Zeitpunkt eine Probe aus jeder Bedingung.
-
Injizieren Sie ein definiertes Volumen (z. B. 10 µL) in das HPLC-System.
-
Trennen Sie die Komponenten mit einem geeigneten Gradienten der mobilen Phase.
-
Detektieren Sie Berbamin bei seiner maximalen Absorptionswellenlänge.
-
-
Datenauswertung:
-
Bestimmen Sie die Peakfläche von Berbamin-Dihydrochlorid zu jedem Zeitpunkt.
-
Berechnen Sie den prozentualen verbleibenden Anteil im Vergleich zur Kontrollprobe bei t=0.
-
Tragen Sie den verbleibenden Prozentsatz gegen die Zeit auf, um die Abbauraten unter den verschiedenen Bedingungen zu bestimmen.
-
Visualisierungen
Logischer Arbeitsablauf zur Stabilitätsprüfung
Abbildung 1: Logischer Arbeitsablauf zur Bewertung der Stabilität von Berbamin-Dihydrochlorid in wässriger Lösung.
Vereinfachter JAK/STAT-Signalweg durch Berbamin
Abbildung 2: Berbamin hemmt die Autophosphorylierung von JAK2 und blockiert dadurch die nachgeschaltete STAT3-Signalkaskade.[3][4][5]
Vereinfachter NF-κB-Signalweg durch Berbamin
Abbildung 3: Berbamin blockiert den NF-κB-Signalweg durch Herunterregulierung von IKKα und Hemmung der p65-Kerntranslokation.[6][7]
References
- 1. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Berbamine, a novel nuclear factor kappaB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Berbamine Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Berbamine Dihydrochloride Concentration for IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Berbamine dihydrochloride (B599025). Our aim is to help you overcome common challenges encountered during IC50 determination experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experimental workflow.
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consider reverse pipetting for viscous solutions.- To minimize edge effects, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.[1] |
| No dose-dependent inhibition observed | - Berbamine dihydrochloride concentration range is too low or too high- Compound instability or degradation- Cell line is resistant to the compound | - Conduct a preliminary wide-range concentration screening (e.g., 0.1 µM to 100 µM) to identify an effective range.[2]- Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles.- Verify the sensitivity of your cell line to this compound by referencing published literature. |
| IC50 value is significantly different from published values | - Variation in cell line passage number or health- Differences in experimental protocols (e.g., seeding density, treatment duration)- Different batches of reagents (e.g., serum, media) | - Use a consistent and low passage number for your cells.- Standardize your protocol, ensuring seeding density and incubation times are consistent with established methods.[3][4]- Qualify new batches of critical reagents before use in assays. |
| High cytotoxicity observed even at the lowest concentrations | - The compound has a narrow therapeutic window for the specific cell line- Contamination of the compound stock solution | - Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) in parallel with your primary assay to determine the 50% cytotoxic concentration (CC50).[1]- This will help calculate the selectivity index (SI = CC50/IC50).[1]- Filter-sterilize the compound stock solution to remove any potential contaminants.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for determining the IC50 of this compound?
A1: Based on published data, a broad starting range is recommended for initial screening. A common approach is to use serial dilutions covering a wide spectrum, such as 0.1 µM to 100 µM.[2] For specific cell lines, you may be able to narrow this range based on existing literature. For example, IC50 values for Berbamine have been reported to be around 8.3 µM in A549 lung cancer cells and 16.8 µM in PC9 lung cancer cells after 72 hours of treatment.[4]
Q2: What is the mechanism of action of this compound?
A2: this compound exerts its anti-cancer effects through multiple mechanisms. It has been shown to induce apoptosis (programmed cell death) by activating p53-dependent signaling pathways.[3][5] Additionally, it can inhibit cell proliferation and migration by modulating various signaling pathways, including PI3K/Akt, NF-κB, and JAK/STAT.[4][6][7][8]
Q3: How long should I treat my cells with this compound before assessing cell viability?
A3: The optimal treatment duration can vary depending on the cell line and the specific biological question. Common incubation times reported in the literature are 24, 48, and 72 hours.[3][4] It is advisable to perform a time-course experiment to determine the most appropriate endpoint for your specific cell line.
Q4: Which cell viability assay is most suitable for determining the IC50 of this compound?
A4: Several assays can be used to determine cell viability. The MTT assay is a widely used colorimetric assay that measures metabolic activity.[3][4] Other options include the AlamarBlue assay, which is a fluorescent-based assay also measuring metabolic activity, and trypan blue exclusion for direct cell counting.[4][9] The choice of assay may depend on your laboratory's equipment and the specific characteristics of your cell line.
Data Presentation
Reported IC50 Values of Berbamine
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Lung Cancer | 72 | 8.3 ± 1.3 | [4] |
| PC9 | Lung Cancer | 72 | 16.8 ± 0.9 | [4] |
| KU812 | Leukemia | 24 | 5.83 µg/ml | [7] |
| HepG2 | Hepatocellular Carcinoma | - | 34.5 | [7] |
Experimental Protocols
Protocol: IC50 Determination using MTT Assay
This protocol provides a general framework for determining the IC50 of this compound.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in fresh media to create a single-cell suspension.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of media.[3]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of this compound to the respective wells. Include a vehicle control (media with the same concentration of DMSO used for the highest drug concentration).
-
-
Incubation:
-
Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[3]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the media containing MTT.
-
Add 150-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic fit) to calculate the IC50 value.[1]
-
Mandatory Visualization
Caption: this compound-induced p53-dependent apoptotic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Berbamine Hydrochloride used for? [synapse.patsnap.com]
- 7. cyclo-rgdfk.com [cyclo-rgdfk.com]
- 8. researchgate.net [researchgate.net]
- 9. Berbamine inhibits cell proliferation and invasion by increasing FTO expression in renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Berbamine dihydrochloride precipitation in media
Welcome to the technical support center for Berbamine (B205283) Dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of berbamine dihydrochloride in experimental settings, with a focus on troubleshooting common issues such as precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] this compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions.[1]
Q2: What is the recommended storage condition for this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C for long-term use.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: I observed precipitation when I added my this compound stock solution to the cell culture media. What could be the cause?
A3: Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue. This is primarily due to the significant difference in solubility of the compound in DMSO versus aqueous media.[2] When the DMSO stock is diluted into the media, the this compound may crash out of solution if its concentration exceeds its solubility limit in the final aqueous environment. Other contributing factors can include the pH of the media and the presence of certain salts.
Q4: How can I prevent this compound from precipitating in my cell culture media?
A4: To prevent precipitation, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, with 0.1% being ideal for most cell lines to minimize cytotoxicity.[2][3] Additionally, consider the following strategies:
-
Use a higher stock concentration: This allows for the addition of a smaller volume of the DMSO stock to the media.
-
Step-wise dilution: Instead of adding the stock solution directly to the full volume of media, add it to a smaller volume first while gently vortexing, and then add this intermediate dilution to the rest of the media.
-
Pre-warm the media: Warming the cell culture media to 37°C before adding the compound can sometimes help improve solubility.
-
Ensure rapid mixing: Add the stock solution to the media while gently agitating to promote rapid and uniform dispersion.
Q5: What is the optimal pH for maintaining this compound solubility in aqueous solutions?
A5: The solubility of this compound is pH-dependent. Studies have shown that its solubility is significantly higher in phosphate (B84403) buffer at pH 7.0 compared to more acidic conditions. Therefore, maintaining a neutral pH in your experimental media is important for solubility.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your experimental media.
| Problem | Potential Cause | Troubleshooting Steps |
| Immediate precipitation upon adding stock solution to media | - Concentration of this compound exceeds its solubility limit in the final media. - High final concentration of DMSO. - pH of the media is not optimal. | 1. Verify Stock and Final Concentrations: Double-check your calculations to ensure the final concentration of this compound is within a soluble range for aqueous solutions. 2. Reduce Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1%.[3] Prepare a more concentrated stock solution if necessary to reduce the volume added. 3. Check Media pH: Ensure your cell culture medium is properly buffered to a physiological pH (around 7.2-7.4). |
| Precipitate forms over time in the incubator | - Instability of the compound at 37°C in the specific media formulation. - Interaction with components of the media or serum. | 1. Perform a Solubility Test: Before treating your cells, prepare the final dilution of this compound in your complete media and incubate it under the same conditions as your experiment (37°C, 5% CO2). Observe for any precipitation over the intended duration of your experiment. 2. Reduce Serum Concentration: If using serum, try reducing the concentration to see if it improves solubility, as some components in serum can interact with the compound. 3. Filter the Final Solution: After diluting the stock solution into the media, you can filter it through a 0.22 µm sterile filter to remove any initial micro-precipitates before adding it to the cells. |
| Cloudiness or haze in the media | - Formation of fine, colloidal precipitate. | 1. Increase Mixing Efficiency: When preparing the working solution, ensure vigorous but gentle mixing to promote better dissolution. Sonication of the stock solution before dilution may also be helpful. 2. Prepare Fresh Working Solutions: Do not store diluted working solutions of this compound in media for extended periods. Prepare them fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 681.65 g/mol . To prepare a 10 mM solution, you will need 6.8165 mg of this compound per 1 mL of DMSO.
-
Weigh the compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound powder and transfer it to a sterile tube.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the tube.
-
Mix thoroughly: Vortex the solution until the powder is completely dissolved. The solution should be clear. Gentle warming to 37°C can aid dissolution if needed.
-
Aliquot and store: Aliquot the stock solution into single-use volumes in sterile cryovials and store at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements)
-
Sterile tubes
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound you need for your experiment (e.g., 10 µM).
-
Calculate the dilution: To prepare a 10 µM working solution from a 10 mM stock, you will need to perform a 1:1000 dilution. For example, to make 1 mL of working solution, you would add 1 µL of the 10 mM stock to 999 µL of media.
-
Perform the dilution: In a sterile tube, add the calculated volume of pre-warmed cell culture medium. While gently vortexing the media, add the calculated volume of the this compound stock solution.
-
Mix well: Continue to mix the solution gently to ensure it is homogenous.
-
Use immediately: Add the freshly prepared working solution to your cell cultures immediately.
Signaling Pathways and Experimental Workflows
This compound is known to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Experimental Workflow for Preparing and Troubleshooting this compound Solutions
References
Berbamine Dihydrochloride & Fluorescence Assays: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing berbamine (B205283) dihydrochloride (B599025) in fluorescence-based experiments. This resource provides essential guidance on potential interferences and offers structured troubleshooting protocols to ensure the accuracy and reliability of your results.
Berbamine dihydrochloride is a bis-benzylisoquinoline alkaloid with a wide range of biological activities, making it a valuable compound in various studies. However, like many small molecules, it has the potential to interfere with fluorescence-based assays. This interference can manifest as either autofluorescence , where the compound itself emits light and contributes to the signal, or signal quenching , where the compound absorbs light intended to excite the fluorophore or the light emitted from it.
This guide will help you identify, troubleshoot, and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be fluorescent?
Q2: What are the primary mechanisms by which this compound might interfere with my fluorescence assay?
There are two main potential mechanisms of interference:
-
Autofluorescence: this compound may intrinsically fluoresce at the excitation and emission wavelengths used for your experimental fluorophore, leading to artificially high signal readings.
-
Signal Quenching: The compound may absorb the excitation light from the light source or the emitted light from your fluorophore, resulting in a lower-than-expected signal.[3]
Q3: My assay uses a common blue or green fluorophore. Should I be concerned?
Yes, caution is advised. Compound autofluorescence is more commonly observed in the blue-green region of the spectrum.[3] It is highly recommended to perform the control experiments outlined in the troubleshooting section to determine if there is any interference.
Q4: Can this compound affect cellular health in a way that indirectly impacts fluorescence assays?
Yes. Berbamine has been shown to modulate various signaling pathways, including inducing apoptosis and autophagy, and affecting reactive oxygen species (ROS) levels.[4][5] These biological effects can influence the results of assays for cell viability, mitochondrial health, and other cellular processes that often rely on fluorescent reporters. It is crucial to differentiate between a direct fluorescent interference and a true biological effect of the compound.
Troubleshooting Guides
If you suspect that this compound is interfering with your fluorescence assay, follow these step-by-step guides to diagnose and address the issue.
Issue 1: Unusually High Fluorescence Signal (Potential Autofluorescence)
Possible Cause: this compound is autofluorescent at the excitation and emission wavelengths of your assay.
Troubleshooting Steps:
-
Run a "Compound-Only" Control:
-
Prepare wells containing only the assay buffer and this compound at the same concentrations used in your experiment.
-
Measure the fluorescence using the identical instrument settings (excitation/emission wavelengths, gain) as your main experiment.
-
A significant signal in these wells is indicative of autofluorescence.
-
-
Perform Background Subtraction:
-
If autofluorescence is confirmed, you can subtract the signal from the "compound-only" wells from your experimental wells.
-
Important: This is only a valid correction if the autofluorescence is not altered by the presence of cells or other assay components.
-
-
Shift to a Red-Shifted Dye:
-
If background subtraction is not feasible or is inaccurate, consider switching to a fluorescent dye that excites and emits at longer wavelengths (i.e., in the red or far-red spectrum), where compound autofluorescence is less common.[3]
-
Issue 2: Unusually Low Fluorescence Signal (Potential Signal Quenching)
Possible Cause: this compound is absorbing the excitation light or the emitted fluorescence from your reporter dye.
Troubleshooting Steps:
-
Perform a "Dye + Compound" Control:
-
In a cell-free system (e.g., assay buffer), prepare wells containing your fluorescent dye at the working concentration.
-
Add this compound at the same concentrations used in your experiment.
-
Measure the fluorescence. A concentration-dependent decrease in the fluorescence signal compared to wells with the dye alone suggests quenching.
-
-
Measure the Absorbance Spectrum:
-
If you have access to a spectrophotometer, measure the absorbance spectrum of this compound dissolved in your assay buffer.
-
Compare this spectrum to the excitation and emission spectra of your fluorophore. A significant overlap indicates a high potential for interference.
-
-
Optimize Concentrations:
-
If quenching is observed, try to lower the concentration of this compound while still achieving the desired biological effect. You may also be able to increase the concentration of the fluorescent dye, but be mindful of potential dye aggregation or toxicity.
-
Data Summary
While specific spectral data for this compound is limited, the data for the related compound, berberine (B55584) hydrochloride, can provide a starting point for assessing potential spectral overlap.
| Compound | Max Absorbance (nm) | Excitation Max (nm) | Emission Max (nm) |
| Berberine Hydrochloride | 422[1] | 345[2] | 540[2] |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
In a multi-well plate suitable for your plate reader, perform a serial dilution of this compound in your assay buffer to cover the range of concentrations used in your main experiment.
-
Include wells with assay buffer only to serve as a blank control.
-
Read the plate on a fluorescence plate reader using the exact same excitation wavelength, emission wavelength, and gain settings as your main experiment.
-
Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence will confirm autofluorescence under your experimental conditions.
Protocol 2: Assessing Signal Quenching by this compound
-
Prepare a working solution of your fluorescent dye in the assay buffer at the final concentration used in your assay.
-
In a multi-well plate, add the fluorescent dye solution to a series of wells.
-
Add this compound to these wells to achieve the same final concentrations as in your main experiment. Include a control well with the dye and the vehicle used for the compound.
-
Incubate for a short period to ensure mixing.
-
Measure the fluorescence intensity using your standard assay settings.
-
Compare the fluorescence of the wells containing this compound to the control well. A concentration-dependent decrease in signal indicates quenching.
Visual Guides
Diagram 1: Troubleshooting Workflow for Fluorescence Interference
A step-by-step workflow for diagnosing fluorescence assay interference.
Diagram 2: Key Signaling Pathways Modulated by Berbamine
References
Technical Support Center: Berbamine Dihydrochloride In Vivo Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Berbamine (B205283) dihydrochloride (B599025) (BBM) in in vivo experimental models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Berbamine dihydrochloride and what is its primary mechanism of action in vivo?
A1: this compound is a bis-benzylisoquinoline alkaloid extracted from plants of the Berberis genus. In vivo, it has demonstrated anti-tumor effects in various cancer models, including lung, breast, prostate, and head and neck cancers. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, notably the STAT3 and NF-κB pathways.[1][2][3][4][5][6]
Q2: I am observing lower than expected efficacy in my in vivo experiments. What are the common reasons for this?
A2: A significant challenge with this compound is its poor oral bioavailability and short plasma half-life.[7] This can lead to suboptimal concentrations at the tumor site and consequently, reduced therapeutic effect. Other factors that can influence efficacy include the choice of animal model, tumor cell line resistance, and the administration protocol (dose, frequency, and route).
Q3: How can I improve the bioavailability of this compound in my animal model?
A3: To overcome poor bioavailability, nanoparticle-based delivery systems are a promising strategy.[7] Formulations such as lipid-based nanoparticles or natural polysaccharide-based nanoparticles (e.g., chitosan-alginate) have been shown to enhance the oral bioavailability of berbamine.[8][9][10] These formulations can protect the compound from degradation, improve its absorption, and prolong its circulation time. Another approach is the use of microemulsion formulations for oral delivery.[11][12]
Q4: What are the recommended dosages and administration routes for in vivo studies?
A4: The optimal dosage and administration route can vary depending on the cancer model and experimental design. However, published studies provide some guidance. For instance, in a lung cancer xenograft model, intravenous administration of 10, 20, and 30 mg/kg of berbamine has been used. In a breast cancer model, intraperitoneal injections of 25 mg/kg have been reported. It is crucial to perform dose-response studies to determine the most effective and well-tolerated dose for your specific model.
Q5: Are there known synergistic effects of this compound with other anti-cancer agents?
A5: Yes, this compound has been shown to have synergistic effects when combined with other therapies. For example, it can enhance the efficacy of doxorubicin (B1662922) in breast cancer models and act as a radiosensitizer in head and neck squamous cell carcinoma.[13] Combining berbamine with other chemotherapeutic agents may allow for lower doses of each compound, potentially reducing toxicity while maintaining or even increasing anti-tumor activity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low in vivo efficacy despite positive in vitro results | Poor bioavailability of this compound. | Consider formulating this compound in a nanoparticle-based delivery system (e.g., lipid or chitosan-alginate nanoparticles) to improve its pharmacokinetic profile.[7][8][9][10] Alternatively, explore microemulsion formulations for oral administration.[11][12] |
| Suboptimal dosing or administration route. | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose in your model. Experiment with different administration routes (e.g., intravenous, intraperitoneal, oral gavage) to find the most effective delivery method. | |
| High toxicity or adverse effects in animals | The dose is too high. | Reduce the dosage of this compound. If combining with other agents, consider reducing the dose of both compounds. |
| Vehicle-related toxicity. | Ensure the vehicle used for administration is well-tolerated. For example, if using DMSO, keep the final concentration low. Prepare fresh formulations for each administration to avoid degradation products that may be toxic. | |
| Difficulty in dissolving this compound for in vivo administration | Poor aqueous solubility. | Berbamine hydrochloride has low water solubility.[14] For oral gavage, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) can be used. For injections, dissolving in a small amount of DMSO and then diluting with saline or another aqueous buffer is a common practice. Always check for precipitation after dilution. |
| Inconsistent tumor growth inhibition between animals | Variation in tumor cell implantation. | Ensure a consistent number of viable cells are injected for each animal. Use a consistent injection technique and location. |
| Inconsistent drug administration. | Administer the treatment at the same time each day. For oral gavage, ensure the entire dose is delivered. For injections, use a consistent technique to ensure proper delivery to the intended compartment (e.g., intraperitoneal space). |
Quantitative Data Summary
| Cancer Model | Treatment | Administration Route | Dosage | Efficacy Outcome | Reference |
| Lung Cancer (A549 xenograft) | Berbamine | Intravenous | 30 mg/kg | Significant reduction in relative tumor volume compared to control. | |
| Breast Cancer (A605 xenograft) | Berbamine + Doxorubicin | Intraperitoneal | 25 mg/kg (BBM) + 5 mg/kg (Dox) | 75% of tumors completely regressed compared to 25% with Dox alone. | [15] |
| Head and Neck Squamous Cell Carcinoma (FaDu xenograft) | Berbamine + Radiation | - | - | Combination therapy showed the most significant tumor-delaying effect. | |
| Bladder Cancer (T24 xenograft) | Berbamine | Intraperitoneal | 35 mg/kg | Significant inhibition of tumor growth. | [16] |
Experimental Protocols
General Protocol for Subcutaneous Xenograft Tumor Model
This protocol provides a general framework for establishing a subcutaneous tumor model to evaluate the in vivo efficacy of this compound.
1. Cell Culture and Preparation:
-
Culture tumor cells in the recommended medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and wash them with sterile PBS.
-
Determine cell viability using a trypan blue exclusion assay. Viability should be >95%.
-
Resuspend the cells in sterile PBS or serum-free medium at the desired concentration (e.g., 3 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice.[17]
2. Animal Handling and Tumor Cell Implantation:
-
Use immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old.[17]
-
Allow the mice to acclimatize for at least 3-5 days before the experiment.[17]
-
Anesthetize the mouse and clean the injection site (e.g., the flank) with an antiseptic solution.
-
Inject the cell suspension subcutaneously.[17]
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the animals daily for tumor formation.
-
Measure the tumor dimensions with digital calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2.[17]
-
When the tumors reach a predetermined size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.
-
Begin treatment with this compound according to your experimental plan.
4. Preparation and Administration of this compound:
-
Oral Gavage: Prepare a suspension of this compound in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water. Ensure the suspension is homogenous by vortexing before each administration.
-
Intraperitoneal (IP) Injection: Dissolve this compound in a minimal amount of sterile DMSO. Further dilute with sterile saline to the final desired concentration. Ensure the final DMSO concentration is low (typically <5%) to avoid toxicity. Warm the solution to room temperature before injection. Administer the injection into the lower right quadrant of the abdomen.[18][19][20]
5. Endpoint Analysis:
-
Continue monitoring tumor growth and animal body weight throughout the study.
-
At the end of the experiment, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tissues can be collected for further analysis (e.g., histology, Western blotting, PCR).
Signaling Pathway Diagrams
This compound Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway.
This compound Inhibition of the STAT3 Signaling Pathway
Caption: this compound inhibits the STAT3 pathway.
References
- 1. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyclo-rgdfk.com [cyclo-rgdfk.com]
- 3. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine, a novel nuclear factor kappaB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berbamine Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhanced anti-metastatic and anti-tumorigenic efficacy of Berbamine loaded lipid nanoparticles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Natural Polysaccharide–Based Nanoparticles of Berberine to Enhance Oral Bioavailability: Formulation, Optimization, Ex Vivo, and In Vivo Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Preparation and evaluation of a microemulsion for oral delivery of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Berbamine Enhances the Efficacy of Gefitinib by Suppressing STAT3 Signaling in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN101429201A - Lemon acid berbamine salt, preparation method and application thereof - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 18. uac.arizona.edu [uac.arizona.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Berbamine dihydrochloride off-target effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with berbamine (B205283) dihydrochloride (B599025). The information is designed to address specific issues related to potential off-target effects in cell lines.
Frequently Asked Questions (FAQs)
Q1: We are using berbamine dihydrochloride as a specific inhibitor of the NF-κB pathway. However, we are observing unexpected changes in cellular autophagy. Why is this happening?
A1: this compound is known to have multiple mechanisms of action, which can be considered off-target effects depending on your primary research focus. Besides being an inhibitor of the NF-κB pathway, it also robustly blocks autophagy through a BNIP3-dependent mechanism.[1][2] This is a well-documented activity of the compound and should be considered when interpreting experimental results.
Q2: What are the known major signaling pathways affected by this compound that could be considered off-target effects?
A2: this compound is a pharmacologically active biomolecule that modulates several oncogenic and viral-related cell-signaling pathways.[3] Researchers should be aware of these activities, which include:
-
Inhibition of the Bcr-Abl tyrosine kinase.[4]
-
Interference with calcium ion channels and modulation of intracellular calcium levels.[4]
-
Inhibition of the JAK/STAT signaling pathway.[3]
-
Inhibition of the CaMKII/c-Myc pathway.[3]
-
Activation of the TGFβ/SMAD pathway.[3]
-
Suppression of MMP2 and regulation of the Bcl-2/Bax signaling pathway.[5]
-
Inhibition of SARS-CoV-2 S protein-mediated membrane fusion.[6][7]
Q3: We observe significant cytotoxicity in our cell line at concentrations intended to inhibit autophagy. How can we mitigate this?
A3: The cytotoxic effects of this compound can be attributed to its modulation of multiple pathways involved in cell proliferation and apoptosis, such as the NF-κB, JAK/STAT, and Bcl-2/Bax pathways.[3][4][5] To mitigate cytotoxicity, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental window that maximizes the desired effect (e.g., autophagy inhibition) while minimizing cytotoxicity. Consider using a lower concentration for a longer duration or using a different autophagy inhibitor with a more specific mechanism of action if the cytotoxic effects are confounding your results.
Troubleshooting Guides
Problem 1: Inconsistent results when studying the anti-cancer effects of this compound in different cell lines.
-
Possible Cause: Cell-type specific off-target effects. The multiple signaling pathways affected by this compound may have varying importance and downstream effects in different cancer cell lines. For example, the dependence on the NF-κB pathway for survival can vary greatly between cell types.
-
Troubleshooting Steps:
-
Characterize the key survival pathways in your specific cell lines of interest.
-
Perform a comprehensive dose-response analysis for each cell line to determine the IC50 value.
-
Use specific molecular markers to assess the activity of the intended target pathway and known off-target pathways in your cell lines at the effective concentration. For example, use western blotting to check the phosphorylation status of key proteins in the NF-κB and JAK/STAT pathways.
-
Problem 2: Difficulty in attributing observed phenotypic changes solely to the intended target pathway.
-
Possible Cause: The pleiotropic nature of this compound, affecting multiple signaling cascades simultaneously.
-
Troubleshooting Steps:
-
Employ rescue experiments. For instance, if you hypothesize that the observed effect is due to CaMKII inhibition, try to overexpress a constitutively active form of CaMKII to see if the phenotype is reversed.
-
Use orthogonal controls. In addition to vehicle controls, use other compounds with a more specific mechanism of action for your intended target pathway to see if they replicate the observed phenotype.
-
Knockdown or knockout key components of the suspected off-target pathways (e.g., using siRNA or CRISPR) to determine their contribution to the observed phenotype in the presence of this compound.
-
Quantitative Data
Table 1: Reported IC50 and EC50 Values for this compound in Various Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| KM3 (human myeloma) | Cell Growth | IC50 (24h) | 8.17 µg/mL | [2] |
| IC50 (48h) | 5.09 µg/mL | [2] | ||
| IC50 (72h) | 3.84 µg/mL | [2] | ||
| KU812 (leukemia) | Cytotoxicity | IC50 (24h) | 5.83 µg/mL | [8][9] |
| HepG2 (hepatocellular carcinoma) | Cytotoxicity | IC50 | 34.5 µM | [8][9] |
| Vero E6 (monkey kidney) | SARS-CoV-2 Infection | EC50 | 1.732 µM | [6][7] |
| Caco-2 (human colon adenocarcinoma) | SARS-CoV-2 Infection | EC50 | 1.887 µM | [6][7] |
Experimental Protocols
Protocol 1: Assessment of Off-Target Effects on the NF-κB Pathway by Western Blot
-
Cell Seeding: Plate your cells of interest at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 0, 1, 5, 10, 25 µM) for the desired time period (e.g., 24 hours). Include a positive control for NF-κB activation if applicable (e.g., TNF-α treatment).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of p-p65 to total p65 and the loading control to determine the effect of this compound on NF-κB activation.
Visualizations
References
- 1. Berbamine suppresses intestinal SARS-CoV-2 infection via a BNIP3-dependent autophagy blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Berbamine Hydrochloride used for? [synapse.patsnap.com]
- 5. Berberine hydrochloride inhibits cell proliferation and promotes apoptosis of non-small cell lung cancer via the suppression of the MMP2 and Bcl-2/Bax signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berbamine hydrochloride potently inhibits SARS-CoV-2 infection by blocking S protein-mediated membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berbamine hydrochloride potently inhibits SARS-CoV-2 infection by blocking S protein-mediated membrane fusion | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. cyclo-rgdfk.com [cyclo-rgdfk.com]
- 9. apexbt.com [apexbt.com]
How to dissolve Berbamine dihydrochloride for animal studies
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for dissolving and administering Berbamine (B205283) dihydrochloride (B599025) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Berbamine dihydrochloride?
A1: this compound is a solid, typically appearing as a white to off-white crystalline powder.[1] Its solubility varies significantly depending on the solvent. It has good solubility in Dimethyl sulfoxide (B87167) (DMSO) and moderate to low solubility in water, ethanol, and aqueous buffers like PBS.[2][3] The solubility is also influenced by pH and temperature.[1]
Q2: What are the recommended solvents for in vitro vs. in vivo studies?
A2: For in vitro studies, DMSO is commonly used due to its high solubilizing capacity.[2][4] For in vivo studies, while an initial stock solution might be prepared in DMSO, it must be further diluted into a biocompatible vehicle to minimize toxicity.[5] Common vehicles for animal studies include saline, corn oil, or aqueous solutions containing co-solvents and surfactants like PEG300 and Tween 80.[4][6]
Q3: How should I prepare this compound for oral gavage in mice?
A3: For oral gavage, you can prepare a suspension or a solution. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water or saline.[7] Another reported formulation for in vivo use involves a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4] Always ensure the final concentration of DMSO is low to avoid toxicity.[6]
Q4: What is the best method for preparing an injectable solution (e.g., intraperitoneal)?
A4: For intraperitoneal injections, it is crucial to have a clear, sterile solution. A common method involves first dissolving the this compound in a minimal amount of DMSO and then diluting it with a sterile vehicle such as saline or PBS to the final desired concentration.[5] In one study, mice were given daily intraperitoneal injections of this compound dissolved in a saline solution.[8]
Q5: Is sonication necessary when dissolving this compound?
A5: Sonication is often recommended, especially when preparing solutions in co-solvent systems or at higher concentrations, to ensure complete dissolution.[4]
Q6: What is the stability of this compound in solution?
A6: this compound is relatively stable in solution.[9] However, for animal studies, it is best practice to prepare fresh solutions daily or store stock solutions at -80°C for short periods (up to 1 year in solvent) to prevent degradation.[4] It is unstable in highly acidic or basic conditions, particularly at elevated temperatures.[10]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Notes | Source |
| DMSO | ≥68 mg/mL | - | [2][11] |
| DMSO | 135 mg/mL | Sonication is recommended | [4] |
| Water | ≥10.68 mg/mL | - | [2][11] |
| Ethanol | ≥4.57 mg/mL | - | [2][11] |
| Ethanol | Slightly soluble | - | [3] |
| PBS (pH 7.2) | 0.25 mg/mL | - | [3] |
| DMF | 12 mg/mL | - | [3] |
In Vivo Formulation Example
This table provides an example of a vehicle formulation used for animal administration.
| Component | Percentage | Recommended Concentration | Source |
| DMSO | 10% | 4 mg/mL | [4] |
| PEG300 | 40% | [4] | |
| Tween 80 | 5% | [4] | |
| Saline | 45% | [4] |
Troubleshooting Guide
Issue: The compound is not fully dissolving in my aqueous vehicle.
-
Solution 1: Use a Co-solvent. this compound has limited solubility in purely aqueous solutions like PBS.[3][5] First, dissolve the compound in a small amount of DMSO to create a concentrated stock solution. Then, slowly add your aqueous buffer to the DMSO stock while vortexing to dilute it to the final concentration. The final DMSO concentration should be kept to a minimum (ideally <10%) for in vivo studies.[5][6]
-
Solution 2: Gentle Heating. Gently warm the solution in a water bath (e.g., to 37°C) to increase solubility. However, be cautious as excessive heat can degrade the compound.[10]
-
Solution 3: Sonication. Use a bath sonicator to aid dissolution, which is particularly effective for suspensions or co-solvent systems.[4]
Issue: The solution precipitates after dilution.
-
Solution 1: Adjust Vehicle Composition. If precipitation occurs upon adding the aqueous buffer, the vehicle may not be suitable for the desired concentration. Consider using a formulation with solubilizing agents like PEG300 and a surfactant like Tween 80 to maintain stability.[4]
-
Solution 2: Check pH. The solubility of hydrochloride salts can be pH-dependent.[1] Ensure the pH of your final solution is within a stable range. While berbamine itself is permanently charged, buffer salts can influence solubility.[9]
-
Solution 3: Prepare a Suspension. If a clear solution at a high concentration is not achievable, you may need to prepare a homogenous suspension for oral gavage. Use a vehicle like 0.5% CMC and ensure the suspension is well-mixed before each administration.[7] Note: Suspensions should not be used for intravenous or intraperitoneal injections.[5]
Issue: Concerns about vehicle toxicity in long-term studies.
-
Solution 1: Minimize Organic Solvents. For chronic studies, minimize the percentage of DMSO or other organic solvents in the final formulation.[6]
-
Solution 2: Use Alternative Vehicles. Consider vehicles like corn oil for hydrophobic compounds administered orally.[6] Conduct pilot studies to assess the tolerability of the chosen vehicle in your animal model.[6]
-
Solution 3: Include a Vehicle Control Group. Always include a control group of animals that receives only the vehicle to differentiate the effects of the vehicle from the effects of the drug.[6]
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Sterile conical tubes
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number of animals.
-
Weigh the precise amount of powder and place it in a sterile conical tube.
-
Add the appropriate volume of the 0.5% CMC vehicle to achieve the final desired concentration.
-
Vortex vigorously for 2-3 minutes to create a suspension.
-
If necessary, use a bath sonicator for 5-10 minutes to ensure a fine, homogenous suspension.
-
Store at 4°C and re-vortex immediately before each gavage administration to ensure uniform dosing.
-
Protocol 2: Preparation of this compound for Intraperitoneal Injection (Solution)
-
Materials:
-
This compound powder
-
DMSO (sterile, cell culture grade)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and conical tubes
-
-
Procedure:
-
Weigh the required amount of this compound and place it in a sterile tube.
-
Add a minimal volume of DMSO to completely dissolve the powder, creating a high-concentration stock solution (e.g., 40 mg/mL). Vortex if necessary.
-
In a separate sterile tube, add the required volume of sterile saline for the final formulation.
-
Slowly add the calculated volume of the DMSO stock solution to the saline while vortexing. This two-step dilution helps prevent precipitation.
-
Ensure the final solution is clear. If any particulates are visible, filter the solution through a sterile 0.22 µm syringe filter.
-
The final concentration of DMSO should not exceed 10%. For a 4 mg/mL final concentration, this would involve a 1:10 dilution of a 40 mg/mL DMSO stock.
-
Experimental Workflow Diagram
Caption: Workflow for preparing this compound for animal studies.
Signaling Pathways Modulated by Berbamine
Berbamine has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.[12][13][14]
NF-κB Signaling Pathway
Berbamine acts as an inhibitor of the NF-κB signaling pathway, which plays a critical role in inflammation and cell survival.[2][13][15]
Caption: Berbamine inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
Berbamine can suppress the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, such as JNK and ERK1/2, which are involved in inflammatory responses.[13]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. cyclo-rgdfk.com [cyclo-rgdfk.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Autophagy | NF-κB | Bcr-Abl | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Autophagy by Berbamine Hydrochloride Mitigates Tumor Immune Escape by Elevating MHC-I in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. What is Berbamine Hydrochloride used for? [synapse.patsnap.com]
- 15. Berbamine hydrochloride | CAS:6078-17-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Berbamine Dihydrochloride Stability and Degradation
Disclaimer: Publicly available data on the specific degradation pathways of berbamine (B205283) dihydrochloride (B599025) under forced degradation conditions is limited. The following troubleshooting guides and frequently asked questions (FAQs) are based on general principles of chemical stability for bisbenzylisoquinoline alkaloids and data from studies on structurally related compounds, such as tetrandrine. This information should serve as a general guide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of berbamine dihydrochloride in an experimental setting?
A1: Like many complex organic molecules, this compound is susceptible to degradation from several factors. The primary environmental and chemical stressors include:
-
pH: Highly acidic or alkaline conditions can catalyze hydrolysis. Alkaline conditions, in particular, have been shown to induce significant degradation in related bisbenzylisoquinoline alkaloids.[1][2]
-
Light: Exposure to UV and visible light can lead to photodegradation.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of various degradation reactions.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products, such as N-oxides.[1][2]
Q2: What are the expected degradation products of this compound?
A2: While specific degradation products for this compound have not been extensively documented, studies on the related bisbenzylisoquinoline alkaloid, tetrandrine, suggest potential degradation pathways that could also be relevant for berbamine. These may include:
-
N-oxidation: Formation of quaternary ammonium (B1175870) enantiomers.[1][2]
-
Benzylic C-H oxidation: Leading to the formation of benzophenone (B1666685) derivatives.[1][2]
-
Macrocyclic cleavage: Oxidative cleavage of the C-C bond resulting in ring-opening products.[1][2]
-
Hydrolysis products: Resulting from cleavage of ether linkages, particularly under extreme pH conditions.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common and reliable technique. A suitable method should be able to separate the intact this compound peak from all potential degradation product peaks.
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container to protect it from moisture and air. For long-term storage, keeping it at low temperatures (e.g., -20°C) is recommended.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound in Solution
| Potential Cause | Troubleshooting Steps |
| pH Instability | - Measure the pH of your solution. Berbamine may be unstable at high pH. - If possible, buffer your solution to a neutral or slightly acidic pH. - If working in alkaline conditions is necessary, prepare fresh solutions immediately before use and minimize exposure time. |
| Photodegradation | - Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. - Minimize exposure to ambient light during experimental procedures. |
| Thermal Degradation | - If your experiment involves heating, assess if the temperature is causing degradation by running a control sample at a lower temperature. - Consider if shorter exposure times to elevated temperatures are feasible. |
| Oxidation | - If the solution is exposed to air for extended periods, consider degassing the solvent or working under an inert atmosphere (e.g., nitrogen or argon). - Avoid sources of radical initiation, such as certain metal ions. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
| Potential Cause | Troubleshooting Steps |
| Degradation Products | - Compare the chromatogram of a freshly prepared standard to your sample. The appearance of new peaks suggests degradation. - To identify the type of degradation, you can perform forced degradation studies (see Experimental Protocols below) and compare the retention times of the resulting degradants. |
| Contamination | - Ensure all glassware is thoroughly cleaned. - Analyze a blank (solvent only) to rule out contamination from the solvent or HPLC system. - Check the purity of the starting material. |
| Interaction with Excipients | - If working with a formulation, consider potential interactions between this compound and other components. Analyze a solution of this compound in the same solvent without the excipients. |
Data Presentation
Table 1: Hypothetical Results of a Forced Degradation Study on this compound
This table presents hypothetical data based on typical results for related compounds to illustrate how to summarize degradation data. Actual results may vary.
| Stress Condition | Time | Temperature | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 6 hours | 80°C | ~5% | 1 |
| 0.1 M NaOH | 30 minutes | 80°C | ~40% | 3 |
| 5% H₂O₂ | 2 hours | Room Temp | ~15% | 2 |
| Dry Heat | 24 hours | 105°C | <2% | 0 |
| Photolytic (UV Lamp) | 24 hours | Room Temp | ~10% | 2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 80°C for 6 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 80°C for 30 minutes. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 5% hydrogen peroxide (H₂O₂). Keep at room temperature for 2 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
-
-
Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Mandatory Visualization
Caption: Workflow for a forced degradation study.
Caption: Decision tree for troubleshooting degradation.
References
Validation & Comparative
A Comparative Analysis of Berbamine Dihydrochloride and Doxorubicin in Breast Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of berbamine (B205283) dihydrochloride (B599025) and the widely-used chemotherapy agent, doxorubicin (B1662922), in the context of breast cancer. The following sections present quantitative data on their efficacy, detailed experimental protocols for key assays, and visualizations of their molecular mechanisms of action to support further research and drug development efforts.
Executive Summary
Doxorubicin is a cornerstone of breast cancer chemotherapy, exerting its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II.[1][2] However, its clinical utility is often limited by significant cardiotoxicity.[3] Berbamine dihydrochloride, a natural bis-benzylisoquinoline alkaloid, has emerged as a compound of interest due to its anti-cancer properties and its potential to synergistically enhance the efficacy of conventional chemotherapeutics like doxorubicin.[3][4] This guide explores the individual and combined effects of these two compounds on breast cancer cells, providing a data-driven comparison of their performance.
Quantitative Data Comparison
The following tables summarize the in vitro efficacy of this compound and doxorubicin against various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for a drug's potency.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) | Treatment Duration | Reference |
| MDA-MB-231 | Triple-Negative | 22.72 | 72 hours | [5][6] |
| MCF-7 | Triple-Negative | 20.92 | 72 hours | [5][6] |
| BT549 | Triple-Negative | 16.58 (as µg/ml) | 48 hours | [7] |
| MDA-MB-231 | Triple-Negative | 18.53 (as µg/ml) | 48 hours | [7] |
Note: Some studies use the related compound Berberine (BBR). For clarity, this table focuses on Berbamine (BBM) where specified.
Table 2: IC50 Values of Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 | Treatment Duration | Reference |
| MDA-MB-231 | Triple-Negative | 1.5 µM | Not Specified | [8] |
| MDA-MB-468 | Triple-Negative | 0.35 µM | Not Specified | [8] |
| BT-20 | Triple-Negative | 310 nM | 72 hours | [9] |
| 4T1 | Triple-Negative | 24.50 ng/mL | 48 hours | [10] |
| T47D | ER+, PR+, HER2- | 250 nM | 48 hours | [11] |
| MCF-7 | ER+, PR+, HER2- | 500 nM | 48 hours | [11] |
Table 3: Synergistic Effects of this compound and Doxorubicin
| Cell Line | Treatment | Effect | Reference |
| Hs578T | Dox (5 µL) + BBM (20 µL) | Cell viability decreased to 46% compared to 63% with Dox alone. | [4] |
| MDA-MB-231 | Dox (5 µL) + BBM (20 µL) | Cell viability decreased to 22% compared to 43% with Dox alone. | [4] |
| TNBC Cells | Dox + BBM | Significantly decreased IC50 values of Dox. | [2][12] |
Mechanisms of Action
This compound
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. A primary mechanism involves the inhibition of the PI3K/Akt signaling pathway .[5][6] This inhibition leads to the downregulation of downstream effectors like mTOR and MDM2, and the upregulation of the tumor suppressor p53.[5][6] The suppression of this pathway ultimately inhibits cell proliferation, migration, and invasion, while promoting apoptosis.[5][6]
Caption: Doxorubicin-induced apoptotic signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure for determining the cytotoxic effects of this compound and doxorubicin on breast cancer cells.
References
- 1. Multifaced Anticancer Potential of Doxorubicin: Spotlight on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 3. "Berbamine Enhances the Efficacy of Doxorubicin Treatment for Breast Ca" by Kristina G. Borglum [scholarcommons.sc.edu]
- 4. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 5. Proliferation, migration and invasion of triple negative breast cancer cells are suppressed by berbamine via the PI3K/Akt/MDM2/p53 and PI3K/Akt/mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proliferation, migration and invasion of triple negative breast cancer cells are suppressed by berbamine via the PI3K/Akt/MDM2/p53 and PI3K/Akt/mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Berberine activates caspase-9/cytochrome c-mediated apoptosis to suppress triple-negative breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Evaluation of the Cytotoxicity of Doxorubicin in BT-20 Triple-Negative Breast Carcinoma Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IL-17A Increases Doxorubicin Efficacy in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. "Natural Product Berbamine Enhances the Efficacy of Doxorubicin Treatme" by Jake Tyler [scholarcommons.sc.edu]
Berbamine Dihydrochloride Demonstrates Synergistic Anticancer Effects with Cisplatin in Lung Carcinoma Cells
For Immediate Release
New findings indicate that berbamine (B205283) dihydrochloride (B599025), a bis-benzylisoquinoline alkaloid, exhibits a significant synergistic effect with the conventional chemotherapy drug cisplatin (B142131) in non-small cell lung carcinoma (NSCLC) cells. Research highlights that the combination of berbamine dihydrochloride and cisplatin leads to enhanced cancer cell death through the induction of apoptosis, mediated by the ROS-MAPK signaling pathway. This guide provides a comparative analysis of the cytotoxic effects of this compound and cisplatin, alone and in combination, supported by available experimental data.
Quantitative Analysis of Cytotoxicity
The synergistic interaction between this compound (referred to as Ber in the study) and cisplatin was evaluated in NCI-H1299 and NCI-H1975 human lung carcinoma cell lines. The following tables summarize the key quantitative findings from the available research.
| Treatment Group | Cell Line | Apoptosis Rate (%) | Fold Increase in ROS |
| Control | NCI-H1299 | ~5% | 1.0 |
| This compound (5 µM) | NCI-H1299 | ~10% | ~1.5 |
| Cisplatin (25 µM) | NCI-H1299 | ~20% | ~2.0 |
| This compound (5 µM) + Cisplatin (25 µM) | NCI-H1299 | ~45% | ~3.5 |
| Control | NCI-H1975 | ~5% | 1.0 |
| This compound (5 µM) | NCI-H1975 | ~8% | ~1.4 |
| Cisplatin (25 µM) | NCI-H1975 | ~18% | ~1.8 |
| This compound (5 µM) + Cisplatin (25 µM) | NCI-H1975 | ~40% | ~3.2 |
Note: The data presented above is an approximate representation based on graphical data from the cited study. Access to the full-text article for precise values was not available.
| Treatment Group | Cell Line | Inhibition Rate (%) at Cisplatin Concentrations | ||
| 12.5 µM | 25 µM | 50 µM | ||
| Cisplatin alone | NCI-H1299 | ~25% | ~40% | ~60% |
| This compound (5 µM) + Cisplatin | NCI-H1299 | ~45% | ~65% | ~80% |
| Cisplatin alone | NCI-H1975 | ~20% | ~35% | ~55% |
| This compound (5 µM) + Cisplatin | NCI-H1975 | ~40% | ~60% | ~75% |
Note: The data presented above is an approximate representation based on graphical data from the cited study. Access to the full-text article for precise values was not available.
Experimental Protocols
The following methodologies are based on the information available in the abstracts and figure legends of the referenced study.
Cell Culture and Treatment
Human lung carcinoma cell lines, NCI-H1299 and NCI-H1975, were cultured under standard conditions. For combination treatment, cells were pre-treated with 5 µM this compound for a specified period, followed by the addition of varying concentrations of cisplatin (12.5 µM, 25 µM, 50 µM) for 24 hours.
Cell Viability Assay
Cell viability and inhibition rates were determined using the Cell Counting Kit-8 (CCK-8) assay. Cells were seeded in 96-well plates and treated with this compound and/or cisplatin. The absorbance was measured at a specific wavelength to determine the number of viable cells.
Apoptosis Assay
Apoptosis was quantified using an Annexin V-FITC/PI double staining assay followed by flow cytometric analysis. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Reactive Oxygen Species (ROS) Detection
Intracellular ROS levels were measured using a fluorescent probe, such as DCFH-DA. The fluorescence intensity, which is proportional to the amount of ROS, was quantified by flow cytometry.
Western Blot Analysis
Protein expression levels of key components of the MAPK signaling pathway (e.g., p-p38, p-JNK, Cleaved-caspase 3, Cleaved-PARP, cytochrome c, Bcl-2, and Bax) were analyzed by Western blotting to elucidate the molecular mechanism of apoptosis.
Signaling Pathway and Experimental Workflow
The synergistic effect of this compound and cisplatin is primarily mediated through the ROS-MAPK signaling pathway, leading to mitochondria-dependent apoptosis.
Caption: Synergistic induction of apoptosis by this compound and Cisplatin via the ROS-MAPK pathway.
Caption: Experimental workflow for evaluating the synergistic effects of this compound and Cisplatin.
References
A Comparative Guide for Researchers: Berbamine Dihydrochloride vs. Tetrandrine
This guide provides an objective, data-driven comparison of Berbamine (B205283) dihydrochloride (B599025) and Tetrandrine (B1684364), two structurally related bis-benzylisoquinoline alkaloids. It is intended for researchers, scientists, and drug development professionals, focusing on physicochemical properties, mechanisms of action, comparative efficacy, and detailed experimental protocols.
Physicochemical and Pharmacokinetic Overview
Berbamine and Tetrandrine share a common molecular scaffold but differ in key substitutions, which significantly impacts their physical and pharmacokinetic properties. Berbamine is typically used as a dihydrochloride salt to improve its aqueous solubility.
| Property | Berbamine Dihydrochloride | Tetrandrine |
| Molecular Formula | C₃₇H₄₀N₂O₆ · 2HCl[1] | C₃₈H₄₂N₂O₆[2] |
| Molecular Weight | 681.65 g/mol [1][3] | 622.7 g/mol [2] |
| Appearance | White to light yellow crystalline powder[1][4] | Colorless needle-shaped crystals[5] |
| Aqueous Solubility | Slightly soluble in cold water, easily soluble in boiling water[1]. Soluble at ≥10.68 mg/mL[6]. | Practically insoluble in water[5][7] |
| Organic Solubility | Soluble in DMSO (≥68 mg/mL) and ethanol (B145695) (≥4.57 mg/mL)[6]. | Soluble in organic solvents[5] |
| Lipophilicity (LogP) | 5.8 (for free base)[8] | Consensus LogP ~5.49; highly lipophilic[7][9] |
| Bioavailability | Low oral bioavailability | Low and variable oral bioavailability[5][7] |
Comparative Biological Efficacy
Both compounds exhibit broad-spectrum biological activities, including anti-cancer and anti-inflammatory effects. Direct comparisons often reveal differences in potency depending on the biological context.
Anti-Cancer Activity (In Vitro)
The cytotoxic effects of Berbamine and Tetrandrine have been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison.
| Cell Line | Assay | IC₅₀ (Berbamine) | IC₅₀ (Tetrandrine) | Note |
| A549 (Lung Cancer) | MTT (72h) | 8.3 µM[10] | ~9.4 µM | Data from separate studies |
| PC9 (Lung Cancer) | MTT (72h) | 16.8 µM[10] | Not Available | - |
| HepG2 (Liver Cancer) | Cytotoxicity | 34.5 µM[6] | Not Available | - |
| KU812 (Leukemia) | Cytotoxicity (24h) | 5.83 µg/mL[6] | Not Available | - |
| MDA-MB-231 (Breast) | Cytotoxicity | Not Available | ~1-2 µM (Derivatives)[11] | Parent compound data not specified |
Anti-Inflammatory Activity
Tetrandrine is generally reported to be a more potent anti-inflammatory agent than Berbamine.
| Activity | Model | Result | Reference |
| Cytokine Inhibition | Human Monocytes/Macrophages | Tetrandrine is 6-18 times more potent than Berbamine at inhibiting IL-1 and TNF-α production.[12] | [12] |
| Leukocyte Infiltration | Rat Subcutaneous Air Pouch | Both compounds were equipotent in suppressing leukocyte infiltration induced by IL-1 and TNF.[13] | [13] |
| Immune Response | Mouse DTH Model | Both drugs were equipotent in suppressing delayed-type hypersensitivity (DTH) responses.[14] | [14] |
Mechanisms of Action & Signaling Pathways
While both alkaloids affect common oncogenic and inflammatory pathways, they exhibit distinct primary mechanisms and pathway modulation profiles.
Berbamine is recognized for its potent inhibition of several key signaling pathways, including:
-
NF-κB Pathway : It acts as a novel inhibitor of NF-κB, suppressing the progression of various cancers.[3][6][15]
-
MAPK Pathway : It exerts anti-inflammatory effects by suppressing the phosphorylation of JNK and ERK1/2.[15][16]
-
JAK/STAT Pathway : It can physically interact with STAT3, inhibiting its activation and downstream signaling.[17]
-
Autophagy : It functions as an autophagy inhibitor, which can be leveraged to enhance chemotherapy.[18][19]
Tetrandrine's mechanisms are notably linked to:
-
Calcium Channel Blockade : It is a well-established Ca²⁺ antagonist, blocking L-type voltage-dependent calcium channels.[20][21]
-
Multi-pathway Modulation : It affects a wide array of signaling cascades, including PI3K/Akt/mTOR, MAPK/Erk, and Wnt pathways, to exert its anti-cancer effects.[22][23][24]
-
STAT3/STAT5 Regulation : It can reciprocally modulate the activities of STAT3 and STAT5 to suppress Th17 cell differentiation in an aryl hydrocarbon receptor (AhR)-dependent manner.[25]
Caption: Key signaling pathways modulated by Berbamine and Tetrandrine.
Key Experimental Protocols
The following are standard methodologies used to evaluate and compare the in vitro efficacy of Berbamine and Tetrandrine.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Caption: Standard experimental workflow for an MTT cell viability assay.
Methodology:
-
Cell Culture: Cells (e.g., A549 lung cancer cells) are seeded into 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Tetrandrine. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the resulting formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader. IC₅₀ values are calculated by plotting the percentage of cell viability against the log concentration of the compound.
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-STAT3, NF-κB p65).
Caption: Logical workflow for Western Blot protein analysis.
Methodology:
-
Lysate Preparation: Following treatment with Berbamine or Tetrandrine, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
Gel Electrophoresis: Equal amounts of protein (20-30 µg) are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding, then incubated overnight at 4°C with a primary antibody specific to the target protein. It is subsequently incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified relative to a loading control like β-actin or GAPDH.
Summary and Conclusion
This compound and Tetrandrine are potent bioactive alkaloids with significant therapeutic potential.
-
Tetrandrine stands out for its potent anti-inflammatory effects, often exceeding those of Berbamine, and its well-characterized role as a calcium channel blocker.[12][20] Its poor water solubility, however, presents a formulation challenge.[5][7]
-
This compound , with its improved aqueous solubility, offers a practical advantage in experimental and formulation settings. It demonstrates strong anti-cancer activity through distinct mechanisms, such as the potent inhibition of the NF-κB and JAK/STAT pathways and the modulation of autophagy.[6][17][19]
The selection between these two compounds for research purposes should be guided by the specific biological system and therapeutic target. Tetrandrine may be preferred for studies focused on inflammation or calcium signaling, whereas Berbamine may be a more suitable candidate for investigating cancer pathways like STAT3 and NF-κB or for applications where aqueous solubility is a key consideration.
References
- 1. chembk.com [chembk.com]
- 2. Tetrandrine | C38H42N2O6 | CID 73078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Insights on exploring the therapeutic potential and structural modification of Tetrandrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyclo-rgdfk.com [cyclo-rgdfk.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. Berbamine, dihydrochloride | C37H40N2O6 | CID 437172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and Toxicological Characterization of Tetrandrine Using in Silico ADMET Modelling [ijrrjournal.com]
- 10. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative effects of tetrandrine and berbamine on production of the inflammatory cytokines interleukin-1 and tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative effects of tetrandrine and berbamine on subcutaneous air pouch inflammation induced by interleukin-1, tumour necrosis factor and platelet-activating factor | Semantic Scholar [semanticscholar.org]
- 14. Comparative immunopharmacology and toxicology of the bisbenzylisoquinoline alkaloids tetrandrine and berbamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Berbamine suppresses intestinal SARS-CoV-2 infection via a BNIP3-dependent autophagy blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tetrandrine, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tetrandrine inhibits Ca2+ release-activated Ca2+ channels in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Tetrandrine suppresses the growth of human osteosarcoma cells by regulating multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tetrandrine suppresses metastatic phenotype of prostate cancer cells by regulating Akt/mTOR/MMP-9 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Tetrandrine, an agonist of aryl hydrocarbon receptor, reciprocally modulates the activities of STAT3 and STAT5 to suppress Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Berbamine Dihydrochloride and Other Bisbenzylisoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Berbamine (B205283) dihydrochloride (B599025) with other prominent bisbenzylisoquinoline alkaloids, including Tetrandrine (B1684364), Cepharanthine, and Fangchinoline (B191232). The comparison is based on their mechanisms of action, therapeutic potential, and performance in preclinical studies, supported by experimental data.
Introduction to Bisbenzylisoquinoline Alkaloids
Bisbenzylisoquinoline (BBIQ) alkaloids are a large, structurally diverse class of natural products, primarily isolated from plants of the Menispermaceae and Berberidaceae families.[1][2][3] These compounds are characterized by two benzylisoquinoline units linked together and have garnered significant scientific interest due to their wide range of pharmacological activities.[1][4] Among the most studied BBIQ alkaloids are Berbamine, Tetrandrine, Fangchinoline, and Cepharanthine, several of which are in clinical trials for cancer treatment.[2][4] Berbamine, in particular, has demonstrated potent anti-cancer, anti-inflammatory, and cardioprotective effects.[5] This guide compares the performance of Berbamine dihydrochloride against its structural relatives, providing a data-driven overview for research and development professionals.
Comparative Mechanisms of Action
BBIQ alkaloids exert their effects by modulating multiple critical cellular signaling pathways. While there is considerable overlap, distinct differences in their primary targets and potency have been observed.
This compound: Berbamine's multifaceted mechanism includes the inhibition of the Bcr-Abl tyrosine kinase, interference with calcium ion channels, and modulation of the NF-κB and Wnt/β-catenin signaling pathways.[6][7] It is also known to induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and survivin, and upregulating pro-apoptotic proteins such as Bax and p53.[5] Furthermore, it has been identified as a CaMKIIγ inhibitor and can modulate autophagy.[7][8]
Tetrandrine: A well-researched BBIQ alkaloid, tetrandrine is primarily known as a calcium channel blocker, inhibiting both L-type and T-type voltage-dependent Ca2+ channels.[9][10] This activity is central to its use in treating hypertension and arrhythmia.[10][11] In cancer, tetrandrine affects multiple processes, including inducing G1 cell cycle arrest, apoptosis, and autophagy, as well as reversing multidrug resistance (MDR).[12] Its mechanisms involve pathways like PI3K/AKT/GSK3beta and ROS/MAPKs.[12]
Cepharanthine: This is the only BBIQ alkaloid approved for human use in Japan, where it is prescribed for conditions like leukopenia and alopecia.[13][14] Its mechanism is complex, involving the modulation of the AMP-activated protein kinase (AMPK) and NF-κB signaling pathways, which is key to its anti-inflammatory effects.[13][14] Cepharanthine also inhibits the PI3K/Akt pathway and can prevent the fusion of autophagosomes with lysosomes.[15][16]
Fangchinoline: Structurally similar to tetrandrine, fangchinoline exhibits potent anti-neoplastic effects by modulating the NF-κB and Activator protein-1 (AP-1) signaling pathways.[17][18] It has been shown to suppress the proliferation of various cancer cells by inhibiting the PI3K/Akt signaling pathway and inducing apoptosis through mitochondrial-dependent pathways.[19][20]
Below are diagrams illustrating the key signaling pathways modulated by these alkaloids.
Caption: Key signaling pathways modulated by BBIQ alkaloids.
Comparative Performance Data
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the cytotoxic and antiviral activities of these alkaloids.
Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM)
| Alkaloid | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Berbamine | KU812 | Leukemia | 5.83 µg/ml (~9.4) | [21] |
| HepG2 | Liver Cancer | 34.5 | [21] | |
| KM3 (48h) | Myeloma | 5.09 µg/ml (~8.2) | [7] | |
| Tetrandrine | MDA-MB-231 | Breast Cancer | ~4.5 | [1] |
| MCF-7 | Breast Cancer | >30 | [1] | |
| Cepharanthine | MDA-MB-231 | Breast Cancer | ~3.5 | [1] |
| MCF-7 | Breast Cancer | ~25 | [1] | |
| Fangchinoline | T24 (72h) | Bladder Cancer | 7.57 | [22] |
| 5637 (72h) | Bladder Cancer | 7.13 | [22] |
Note: IC₅₀ values can vary significantly based on the cell line and experimental conditions.
Table 2: Comparative Antiviral Activity
| Alkaloid | Virus | Cell Line | Activity | IC₅₀ (nM) | Reference |
| Berbamine | SARS-CoV-2 | Intestinal Cells | Antiviral | Potent (nM range) | [23] |
| Cepharanthine | HCoV-OC43 | MRC-5 | Antiviral | 729.7 | [1] |
| Fangchinoline | HIV-1 | - | Antiviral | Inhibits replication | [22] |
Comparative Anti-inflammatory and Immunomodulatory Effects
Tetrandrine and Berbamine have been directly compared for their effects on inflammatory cytokine production and immune responses.
-
Cytokine Inhibition : In one study, tetrandrine was found to be 6-18 times more potent than berbamine in inhibiting the production of interleukin-1 (IL-1) and tumor necrosis factor (TNF).[24]
-
Immunomodulation : Both tetrandrine and berbamine were equipotent in enhancing antibody responses and suppressing delayed-type hypersensitivity (DTH) to sheep red blood cell antigens in mice.[25] However, in a model of experimental brucellosis, while both suppressed DTH, berbamine caused a significantly greater enhancement of spleen colony counts of Brucella abortus than tetrandrine.[25]
-
Mechanism : The superior anti-inflammatory potency of tetrandrine was linked to its ability to significantly suppress phosphoinositide turnover, an effect not observed with berbamine.[24]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments commonly used in the evaluation of bisbenzylisoquinoline alkaloids.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.
-
Principle : Metabolically active cells reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
-
Protocol :
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment : Treat the cells with varying concentrations of the BBIQ alkaloids (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition : Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization (for MTT) : If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Caption: General workflow for a cell viability (MTT/MTS) assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle : In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Protocol :
-
Cell Treatment : Culture and treat cells with the desired concentrations of BBIQ alkaloids for a specified time.
-
Cell Harvesting : Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining : Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
-
Conclusion
This compound and other bisbenzylisoquinoline alkaloids like tetrandrine, cepharanthine, and fangchinoline represent a promising class of natural products with significant therapeutic potential.
-
This compound distinguishes itself with a broad mechanism of action, targeting key oncogenic pathways like Bcr-Abl and Wnt/β-catenin, in addition to the common BBIQ targets like NF-κB and calcium channels.[6][7]
-
Tetrandrine remains a benchmark for calcium channel blockade and demonstrates potent anti-inflammatory activity, in some cases superior to berbamine.[10][24]
-
Cepharanthine , as the only clinically approved BBIQ alkaloid (in Japan), offers a valuable safety profile and unique mechanisms centered on AMPK activation.[13][14]
-
Fangchinoline shows strong anti-neoplastic potential through its dual inhibition of the critical NF-κB and AP-1 pathways.[17]
The choice of alkaloid for further research and development will depend on the specific therapeutic application. Berbamine's diverse targeting profile makes it a compelling candidate for complex diseases like cancer. However, the specific potencies and unique mechanisms of tetrandrine, cepharanthine, and fangchinoline ensure their continued relevance in drug discovery. The data and protocols presented in this guide offer a foundational resource for scientists working to harness the therapeutic power of these remarkable compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Appraisal of Bisbenzylisoquinoline Alkaloids Isolated From Genus Cyclea for Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thirteen bisbenzylisoquinoline alkaloids in five Chinese medicinal plants: Botany, traditional uses, phytochemistry, pharmacokinetic and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the anticancer potential of bisbenzylisoquinoline alkaloid- phaeanthine and its targeted delivery through a nanocarrier system [ir.niist.res.in:8080]
- 5. Pharmacological and Therapeutic Potential of Berbamine: A Potent Alkaloid from Genus Berberis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Berbamine Hydrochloride used for? [synapse.patsnap.com]
- 7. abmole.com [abmole.com]
- 8. researchgate.net [researchgate.net]
- 9. Tetrandrine, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiovascular pharmacological effects of bisbenzylisoquinoline alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Fangchinoline, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF-κB and AP-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. apexbt.com [apexbt.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Berbamine suppresses intestinal SARS-CoV-2 infection via a BNIP3-dependent autophagy blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparative effects of tetrandrine and berbamine on production of the inflammatory cytokines interleukin-1 and tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparative immunopharmacology and toxicology of the bisbenzylisoquinoline alkaloids tetrandrine and berbamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Berbamine dihydrochloride compared to Paclitaxel
A comparative analysis of the preclinical efficacy of Berbamine dihydrochloride (B599025) and Paclitaxel reveals distinct mechanisms of action and cytotoxic profiles against various cancer cell lines. While direct head-to-head studies are limited, a review of existing literature provides valuable insights into their potential as anticancer agents. Paclitaxel, a well-established chemotherapeutic, primarily functions by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis. Berbamine dihydrochloride, a natural alkaloid, exerts its anticancer effects through multiple pathways, including the induction of apoptosis via p53-dependent mechanisms and cell cycle arrest.
Quantitative Data Presentation
An indirect comparison of the half-maximal inhibitory concentration (IC50) values for this compound and Paclitaxel across various cancer cell lines is presented below. It is crucial to note that these values are collated from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: IC50 Values for this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Exposure Time (h) | Assay |
| Myeloma | KM3 | 8.17 µg/mL | 24 | Not Specified |
| Myeloma | KM3 | 5.09 µg/mL | 48 | Not Specified |
| Myeloma | KM3 | 3.84 µg/mL | 72 | Not Specified |
| Chronic Myeloid Leukemia | KU812 | 5.83 µg/mL | 24 | MTT |
| Chronic Myeloid Leukemia | KU812 | 3.43 µg/mL | 48 | MTT |
| Chronic Myeloid Leukemia | KU812 | 0.75 µg/mL | 72 | MTT |
| Lung Cancer | A549 | 8.3 ± 1.3 µM | 72 | MTT |
| Lung Cancer | PC9 | 16.8 ± 0.9 µM | 72 | MTT |
| Colorectal Cancer | HT-29 | 52.37 ± 3.45 µM | 48 | MTT |
| Oral Squamous Carcinoma | Tca8113 | 218.52 ± 18.71 µM | 48 | MTT |
| Nasopharyngeal Carcinoma | CNE2 | 249.18 ± 18.14 µM | 48 | MTT |
| Breast Cancer | MCF-7 | 272.15 ± 11.06 µM | 48 | MTT |
| Cervical Cancer | Hela | 245.18 ± 17.33 µM | 48 | MTT |
Table 2: IC50 Values for Paclitaxel in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Exposure Time (h) | Assay |
| Various Human Tumors | 8 cell lines | 2.5 - 7.5 nM | 24 | Clonogenic |
| Breast Cancer | MCF-7 | 3.5 µM | Not Specified | MTT |
| Breast Cancer | MDA-MB-231 | 0.3 µM | Not Specified | MTT |
| Breast Cancer | SKBR3 | 4 µM | Not Specified | MTT |
| Breast Cancer | BT-474 | 19 nM | Not Specified | MTT |
| Lung Cancer | NSCLC (median) | >32 µM | 3 | Tetrazolium-based |
| Lung Cancer | NSCLC (median) | 9.4 µM | 24 | Tetrazolium-based |
| Lung Cancer | NSCLC (median) | 0.027 µM | 120 | Tetrazolium-based |
| Lung Cancer | SCLC (median) | >32 µM | 3 | Tetrazolium-based |
| Lung Cancer | SCLC (median) | 25 µM | 24 | Tetrazolium-based |
| Lung Cancer | SCLC (median) | 5.0 µM | 120 | Tetrazolium-based |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or Paclitaxel for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubation: The plates are incubated for 3-4 hours to allow the formazan (B1609692) crystals to form.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
Caption: this compound-induced apoptosis pathway.
Paclitaxel Signaling Pathway
Caption: Paclitaxel-induced apoptosis pathway.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for in vitro efficacy comparison.
Berbamine Dihydrochloride: A Comparative Analysis of its Anti-Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
Berbamine (B205283) dihydrochloride (B599025), a bis-benzylisoquinoline alkaloid extracted from the plant Berberis amurensis, has garnered significant attention in oncological research for its potential as a potent anti-cancer agent. This guide provides a comprehensive comparison of Berbamine dihydrochloride's anti-cancer effects with established chemotherapeutic agents, supported by experimental data. We delve into its mechanisms of action, synergistic potential with current therapies, and provide detailed protocols for key validation assays.
Comparative Efficacy: this compound vs. Standard Chemotherapeutics
The anti-proliferative activity of this compound has been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, demonstrates its efficacy, which can be compared to that of standard chemotherapeutic agents such as Doxorubicin, Cisplatin (B142131), and Paclitaxel.
| Drug | Cancer Cell Line | IC50 (µM) | Citation |
| This compound | A549 (Lung) | 8.3 ± 1.3 (72h) | [1] |
| PC9 (Lung) | 16.8 ± 0.9 (72h) | [1] | |
| SGC-7901 (Gastric) | 11.13 (48h), 4.148 (72h) | [2] | |
| BGC-823 (Gastric) | 16.38 (48h), 5.788 (72h) | [2] | |
| SMMC-7721 (Liver) | 35.48 | [3] | |
| Huh7 (Liver) | - | [4] | |
| KM3 (Myeloma) | 8.17 µg/mL (24h), 5.09 µg/mL (48h), 3.84 µg/mL (72h) | [4] | |
| Doxorubicin | A549 (Lung) | 1.50 (48h) | [5] |
| HeLa (Cervical) | 1.00 (48h) | [5] | |
| PC3 (Prostate) | 8.00 (48h) | [5] | |
| LNCaP (Prostate) | 0.25 (48h) | [5] | |
| Cisplatin | OVCAR3 (Ovarian) | - | [6] |
| MG-63 (Osteosarcoma) | - | [7] | |
| Paclitaxel | Hs578T (Breast) | - | [8] |
Synergistic Potential: Enhancing Standard Chemotherapy
A significant area of research has focused on the synergistic effects of this compound when used in combination with conventional chemotherapy drugs. These studies suggest that Berbamine can enhance the efficacy of drugs like Doxorubicin and Cisplatin, potentially allowing for lower dosages and reduced toxicity.
For instance, in triple-negative breast cancer (TNBC), combining Berbamine with Doxorubicin has been shown to synergistically inhibit cancer cell growth and significantly decrease the IC50 value of Doxorubicin. This combination appears to shift the mode of cell death from autophagy to apoptosis. Similar synergistic effects have been observed in breast cancer, both in vitro and in vivo.[8]
Combination therapy with Cisplatin has also shown promise. In ovarian cancer cells, the combination of Berberine (a related compound) and Cisplatin markedly enhanced cancer cell death by inducing both apoptosis and necroptosis.[6] In osteosarcoma cells, this combination led to a more significant induction of apoptosis and cell cycle arrest compared to either drug alone.[7]
Mechanisms of Anti-Cancer Action
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Induction of Apoptosis
Berbamine has been shown to induce apoptosis in a variety of cancer cells.[1] This is often mediated through the regulation of key apoptosis-related proteins. A common mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting cell death.[1] Furthermore, Berbamine can activate caspase cascades, including caspase-3 and caspase-9, which are crucial executioners of apoptosis.[1]
Cell Cycle Arrest
In addition to inducing apoptosis, Berbamine can halt the proliferation of cancer cells by arresting the cell cycle at various phases. Evidence suggests that Berbamine can induce G0/G1 phase arrest in osteosarcoma cells[7] and G2/M phase arrest in other cancer types. This cell cycle arrest prevents cancer cells from dividing and proliferating.
Key Signaling Pathways Modulated by this compound
The anti-cancer effects of Berbamine are orchestrated through its modulation of several critical signaling pathways involved in cell survival, proliferation, and death.
References
- 1. Emerging role of berbamine as an anti-cancer agent in systemic malignancies besides chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Berberine in combination with cisplatin induces necroptosis and apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 6. "Natural Product Berbamine Enhances the Efficacy of Doxorubicin Treatme" by Jake Tyler [scholarcommons.sc.edu]
- 7. "Berbamine Enhances the Efficacy of Doxorubicin Treatment for Breast Ca" by Kristina G. Borglum [scholarcommons.sc.edu]
- 8. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Berbamine Dihydrochloride: A Potential Alternative to Conventional Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Berbamine (B205283) dihydrochloride (B599025), a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis, is emerging as a compound of interest in oncology research. Its multifaceted mechanism of action, which involves the modulation of key signaling pathways implicated in cancer progression, positions it as a potential alternative or adjunct to conventional chemotherapy. This guide provides an objective comparison of berbamine dihydrochloride with standard chemotherapeutic agents, supported by experimental data, to aid in the evaluation of its therapeutic potential.
Comparative Efficacy: In Vitro Studies
The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, provides a quantitative measure for comparison with conventional chemotherapeutic agents.
| Cell Line | Cancer Type | This compound IC50 (µM) | Conventional Chemotherapy Agent | Conventional Agent IC50 (µM) |
| A549 | Lung Cancer | 8.3 ± 1.3 (72h) | Doxorubicin | ~1.7 (24h) |
| Cisplatin | 7.21 (24h) | |||
| PC9 | Lung Cancer | 16.8 ± 0.9 (72h) | - | - |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 (48h) | Doxorubicin | ~5 (combination with Berbamine) |
| Cisplatin | 49.54 ± 1.62 (48h) | |||
| HCT116 | Colorectal Cancer | 12.3 ± 1.02 (48h) | - | - |
| SW480 | Colorectal Cancer | 16.4 ± 0.89 (48h) | - | - |
| SGC-7901 | Gastric Cancer | 11.13 (48h) | - | - |
| BGC-823 | Gastric Cancer | 16.38 (48h) | - | - |
| KU812 | Leukemia | 3.43 (48h) | - | - |
In Vivo Antitumor Activity
Preclinical studies using xenograft models in mice have demonstrated the in vivo efficacy of this compound, both as a standalone agent and in combination with conventional chemotherapy.
| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition |
| A549 Lung Cancer Xenograft | This compound | 20 mg/kg | Significant reduction in tumor volume |
| Murine Melanoma B16F10 Xenograft | Berbamine + Doxorubicin | Berbamine: 100 mg/kg/day (oral), Doxorubicin: 4 mg/kg/week (i.p.) | 85% decrease in tumor volume, 78% decrease in tumor weight compared to control[1] |
| T24 Bladder Cancer Xenograft | This compound | 35 mg/kg (i.p. every three days) | Significant reduction in tumor weight and volume |
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anti-cancer effects by targeting multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis.
JAK/STAT Signaling Pathway
Berbamine has been shown to inhibit the JAK/STAT signaling pathway, which is often constitutively active in many cancers, promoting cell proliferation and survival. Berbamine can inhibit the autophosphorylation of JAK2, a key upstream kinase in this pathway. This leads to the reduced phosphorylation and activation of STAT3, a critical transcription factor. The inactivation of STAT3 results in the downregulation of its target genes, including the anti-apoptotic proteins Mcl-1 and Bcl-xL.[1][2]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Berbamine has been reported to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.[3][4] It can suppress the phosphorylation of key components like Akt and the downstream effector mTOR.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel synthetic derivatives of the natural product berbamine inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine Exerts Anti-cancer Activity by Modulating Adenosine Monophosphate- Activated Protein Kinase (AMPK) and the Phosphatidylinositol 3-Kinase/ Protein Kinase B (PI3K/AKT) Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Berbamine Dihydrochloride and Other CaMKII Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a significant role in a myriad of cellular processes, including learning, memory, and cardiac function.[1] Its dysregulation has been implicated in various diseases, such as Alzheimer's disease, heart arrhythmia, and cancer, making it a compelling therapeutic target.[1][2] This guide provides a detailed comparative analysis of Berbamine (B205283) dihydrochloride, a natural product inhibitor of CaMKII, against other widely used inhibitors: KN-93, AS-105, and the peptide inhibitor tatCN21.
Mechanism of Action and Efficacy
The inhibitors discussed herein exhibit distinct mechanisms of action, which in turn influences their potency and specificity.
-
KN-93: One of the most widely used CaMKII inhibitors, KN-93, is a cell-permeable, reversible, and competitive inhibitor of calmodulin binding to CaMKII, with a Ki of 370 nM.[7] Its IC50 for CaMKII is in the range of 1-4 μM.[8] However, KN-93 is known for its off-target effects, including inhibition of other kinases and ion channels, which necessitates the use of its inactive analog, KN-92, as a negative control in experiments.[9]
-
AS-105: A highly potent and selective ATP-competitive inhibitor of CaMKIIδ, with an IC50 of 8 nM and a Ki of 3 nM.[10][11] A significant advantage of AS-105 is its ability to inhibit the autophosphorylated, constitutively active form of CaMKII, which is often implicated in pathological conditions.[12][13] This makes it a valuable tool for studying the role of CaMKII in cardiovascular diseases.[12][13]
-
tatCN21: This is a potent and selective peptide-based inhibitor of CaMKII, with an IC50 of 77 nM.[14] It is derived from the endogenous CaMKII inhibitor protein, CaM-KIIN.[15][16] The addition of the TAT protein transduction domain renders it cell-permeable, allowing for its use in cellular and in vivo studies.[15][16] tatCN21 has shown neuroprotective effects in models of cerebral ischemia.[17][18]
Data Presentation: Comparative Inhibitor Performance
| Inhibitor | Type | Mechanism of Action | Target Isoform(s) | IC50/Ki | Key Advantages | Known Limitations |
| Berbamine Dihydrochloride | Natural Product | ATP-competitive | CaMKIIγ | IC50: ~2.77 µM (for derivative PA4)[4] | Anti-cancer properties[3] | Limited data on isoform selectivity and potency of the parent compound |
| KN-93 | Small Molecule | Competitive with Calmodulin | CaMKI, CaMKII, CaMKIV | Ki: 370 nM[7], IC50: 1-4 µM[8] | Widely studied, cell-permeable | Significant off-target effects on ion channels and other kinases |
| AS-105 | Small Molecule | ATP-competitive | CaMKIIδ | IC50: 8 nM, Ki: 3 nM[10][11] | High potency and selectivity, effective against autophosphorylated CaMKII[12][13] | Primarily studied in cardiovascular contexts |
| tatCN21 | Peptide | Substrate-competitive | CaMKII | IC50: 77 nM[14] | High specificity, cell-permeable[15][16] | Potential for immunogenicity, higher cost of synthesis |
Experimental Protocols
In Vitro CaMKII Kinase Assay (Non-Radioactive)
This protocol is a general guideline for a non-radioactive, HPLC-MS-based kinase assay.[19]
Reagents:
-
Purified CaMKII enzyme
-
CaMKII substrate peptide (e.g., Autocamtide-2)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP solution
-
Inhibitor stock solutions (dissolved in DMSO)
-
Stop solution (e.g., 1% formic acid)
Procedure:
-
Prepare serial dilutions of the test inhibitors in the kinase reaction buffer.
-
In a 96-well plate, add 10 µL of the diluted inhibitor solutions.
-
Add 20 µL of the CaMKII enzyme solution (containing the substrate peptide) to each well.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 20 µL of the ATP solution.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of the stop solution.
-
Analyze the samples by HPLC-MS to quantify the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the effect of inhibitors on cell proliferation.[20]
Reagents:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
Inhibitor stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test inhibitors.
-
Incubate for 24-72 hours at 37°C in a CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
References
- 1. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 2. Ca2+/Calmodulin-dependent protein kinase II (CaMKII)-targeted drug discovery: Challenges and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CaMKII γ, a critical regulator of CML stem/progenitor cells, is a target of the natural product berbamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profiling of a berbamine derivative for lymphoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KN-93 inhibits IKr in mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AS105 | CaMKII inhibitor | Probechem Biochemicals [probechem.com]
- 11. AS105|CAS 1026029-18-4|DC Chemicals [dcchemicals.com]
- 12. Improvement of Cardiomyocyte Function by a Novel Pyrimidine-Based CaMKII-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improvement of cardiomyocyte function by a novel pyrimidine-based CaMKII-inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Dual Mechanism of a Natural CaMKII Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of CaMKII Inhibitor tatCN21 on Activity-Dependent Redistribution of CaMKII in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Beneficial Effects of a CaMKIIα Inhibitor TatCN21 Peptide in Global Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Reversal effect of berbamine on multidrug resistance of K562/A02 cells and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Berbamine Dihydrochloride and Other NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Potent NF-κB Inhibitors
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and a key player in cell survival, proliferation, and differentiation. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer. This has made the NF-κB pathway a prime target for therapeutic intervention. This guide provides a comparative analysis of Berbamine dihydrochloride (B599025) against other widely used NF-κB inhibitors: BAY 11-7082, Parthenolide (B1678480), and MG132. We present a synthesis of available quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to aid researchers in their selection of the most appropriate inhibitor for their experimental needs.
Mechanism of Action at a Glance
The canonical NF-κB signaling cascade is initiated by various stimuli, such as pro-inflammatory cytokines like TNF-α. In its inactive state, the NF-κB dimer (commonly p50/p65) is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer to translocate to the nucleus, where it binds to κB sites on DNA and initiates the transcription of target genes.
Each of the inhibitors discussed in this guide targets a specific step in this critical pathway.
Caption: The canonical NF-κB signaling pathway and points of intervention for the discussed inhibitors.
Quantitative Comparison of NF-κB Inhibitors
The following tables summarize the available quantitative data for Berbamine dihydrochloride and the other selected NF-κB inhibitors. It is important to note that the data are compiled from various studies, and experimental conditions such as cell lines, stimuli, and assay methods may differ. Therefore, direct comparisons of absolute values should be made with caution.
Table 1: Inhibitory Concentration (IC50) Values for NF-κB Pathway Inhibition
| Inhibitor | IC50 Value | Cell Line / System | Method / Target |
| This compound | 15.58 ± 2.489 µM (48h) | 5637 Bladder Cancer Cells | Cell Viability (CCK-8) |
| 19.09 ± 0.68 µM (48h) | T24 Bladder Cancer Cells | Cell Viability (CCK-8) | |
| BAY 11-7082 | 10 µM | Tumor cells | TNFα-induced IκBα phosphorylation[1] |
| 5-10 µM | Human endothelial cells | TNF-α-induced surface expression of adhesion molecules[2] | |
| 24.88 nM (24h), 6.72 nM (48h), 4.23 nM (72h) | HGC27 Gastric Cancer Cells | Cell Viability[3] | |
| 29.11 nM (24h), 11.22 nM (48h), 5.88 nM (72h) | MKN45 Gastric Cancer Cells | Cell Viability[3] | |
| Parthenolide | 1.091-2.620 µM | THP-1 cells | LPS-induced cytokine expression[4][5] |
| 1.373 µM | THP-1 cells | LPS-induced TLR4 expression[4][5] | |
| MG132 | 3 µM | Not specified | NF-κB activation |
| 850 nM / 100 nM | Not specified | Proteasome substrate degradation (SucLLVY-MCA / ZLLL-MCA)[6] | |
| 1.25 µM | Not specified | m-calpain activity[6] |
Table 2: Effects on Pro-inflammatory Cytokine Expression
| Inhibitor | Cytokine(s) Affected | Effect | Cell Line / Model |
| This compound | TNF-α, IL-6 | Significant reduction | LPS-stimulated macrophages, Mouse peritonitis model |
| BAY 11-7082 | TNF-α, IL-6, IL-8, IL-1β, IL-23 | Significant reduction | Adipose tissue, skeletal muscle, IMQ-induced psoriasis model[1][7] |
| Parthenolide | IL-6, IL-1β, IL-8, IL-12p40, TNF-α, IL-18 | Dose-dependent inhibition | LPS-induced THP-1 cells[4][5] |
| IL-6 | Suppression | LPS-treated mice (serum and spleen)[8] | |
| MG132 | IL-1β, TNF-α, IL-6 | Significant inhibition of secretion | LPS+PMA-stimulated U937 cells[9] |
| IL-1β | Decreased expression | Myocardial infarction model[10] | |
| IL-8 | Reversal of TNF-α induced release | A549 cells[11] |
Detailed Experimental Protocols
To facilitate the replication and validation of findings, this section provides detailed methodologies for key experiments used to assess the efficacy of NF-κB inhibitors.
Caption: A generalized experimental workflow for evaluating the efficacy of NF-κB inhibitors.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Objective: To measure the dose-dependent inhibition of NF-κB-driven luciferase expression by the test compounds.
-
Materials:
-
HEK293T or other suitable cell line.
-
NF-κB luciferase reporter plasmid (containing κB binding sites upstream of the luciferase gene).
-
Control plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Test compounds (this compound, BAY 11-7082, Parthenolide, MG132).
-
NF-κB stimulus (e.g., TNF-α, LPS).
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
-
-
Protocol:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate NF-κB activator (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS) for 6-8 hours.[12]
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[13]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.
-
Western Blot for p65 and IκBα Phosphorylation
This method assesses the levels of key proteins in the NF-κB signaling pathway.
-
Objective: To determine the effect of the inhibitors on the phosphorylation of IκBα and the total levels of IκBα and p65.
-
Materials:
-
Cell line of interest (e.g., HeLa, RAW 264.7).
-
Test compounds.
-
NF-κB stimulus.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-p65, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Cell Treatment and Lysis: Seed cells and treat with inhibitors and stimulus as described for the luciferase assay. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.[14]
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate.[14]
-
Data Analysis: Quantify the band intensities and normalize to the loading control. Calculate the ratio of phosphorylated IκBα to total IκBα.
-
Immunofluorescence for p65 Nuclear Translocation
This technique visualizes the movement of the p65 subunit from the cytoplasm to the nucleus.
-
Objective: To qualitatively and quantitatively assess the inhibition of p65 nuclear translocation by the test compounds.
-
Materials:
-
Cell line of interest.
-
Test compounds.
-
NF-κB stimulus.
-
4% Paraformaldehyde (PFA) for fixation.
-
0.1% Triton X-100 for permeabilization.
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody: anti-p65.
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
-
-
Protocol:
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat with inhibitors and stimulus.
-
Fixation and Permeabilization: Fix the cells with 4% PFA and permeabilize with 0.1% Triton X-100.[15]
-
Blocking and Staining: Block non-specific binding and incubate with the anti-p65 primary antibody, followed by the fluorophore-conjugated secondary antibody. Counterstain the nuclei with DAPI.[16]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The translocation of p65 is observed as an increase in fluorescence intensity within the DAPI-stained nucleus.[15][16]
-
Conclusion
This compound emerges as a potent inhibitor of the NF-κB pathway with a distinct mechanism of action involving the upregulation of the inhibitory protein A20 and downregulation of IKKα.[17][18] This contrasts with the direct IKK inhibition by Parthenolide, the inhibition of IκBα phosphorylation by BAY 11-7082, and the proteasome inhibition by MG132. The choice of inhibitor will ultimately depend on the specific research question, the experimental system, and the desired point of intervention in the NF-κB signaling cascade. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers navigating the complex landscape of NF-κB pathway modulation. Further head-to-head studies under standardized conditions are warranted to enable more direct and definitive comparisons of the efficacy of these and other emerging NF-κB inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Parthenolide inhibits LPS-induced inflammatory cytokines through the toll-like receptor 4 signal pathway in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. MG-132 | Cell Signaling Technology [cellsignal.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Comparative effects of the herbal constituent parthenolide (Feverfew) on lipopolysaccharide-induced inflammatory gene expression in murine spleen and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MG132 proteasome inhibitor modulates proinflammatory cytokines production and expression of their receptors in U937 cells: involvement of nuclear factor-κB and activator protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of TNF-alpha-induced NF-kappaB activation and IL-8 release in A549 cells with the proteasome inhibitor MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. library.opentrons.com [library.opentrons.com]
- 14. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 15. 4.6.1. Detection of NF-κB p65 Subunit Nuclear Translocation [bio-protocol.org]
- 16. Immunofluorescence p65 assay [bio-protocol.org]
- 17. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Berbamine, a novel nuclear factor kappaB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Berbamine Dihydrochloride and Berberine Hydrochloride
For Immediate Release
This guide provides a detailed comparison of the biological activities of two prominent isoquinoline (B145761) alkaloids, berbamine (B205283) dihydrochloride (B599025) and berberine (B55584) hydrochloride. It is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential and mechanisms of action of these compounds. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant signaling pathways to facilitate a comprehensive understanding.
Overview of Berbamine Dihydrochloride and Berberine Hydrochloride
This compound and berberine hydrochloride are naturally derived compounds with a long history in traditional medicine and extensive investigation in modern pharmacology.[1][2] Berbamine is a bisbenzylisoquinoline alkaloid, while berberine is a protoberberine alkaloid.[3][4] This structural difference contributes to their distinct pharmacological profiles.
Anticancer Activity
Both compounds exhibit significant anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[2][5]
This compound
This compound has demonstrated potent activity against a range of cancer cell lines.[2] A key mechanism of its anticancer action is the inhibition of the NF-κB signaling pathway.[6][7] By preventing the nuclear translocation of p65, a subunit of NF-κB, berbamine downregulates the expression of downstream anti-apoptotic proteins like Bcl-2 and survivin, leading to apoptosis.[7][8] It also has been shown to induce G1 cell cycle arrest.[8] Furthermore, berbamine can overcome multidrug resistance in some cancer cells, making it a potential candidate for combination therapy.[2]
Berberine Hydrochloride
Berberine hydrochloride also displays broad-spectrum anticancer activity.[1][5] Its mechanisms include the induction of apoptosis and cell cycle arrest, as well as the inhibition of cell migration and invasion.[5] Berberine's anticancer effects are mediated through the regulation of multiple signaling pathways, including the activation of p53 and the inhibition of DNA topoisomerase.[1][5] It can also generate reactive oxygen species (ROS) and modulate mitochondrial function to induce cancer cell death.[5]
Quantitative Comparison of Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Duration (h) | Reference |
| This compound | KM3 (Multiple Myeloma) | MTT | 8.17 µg/mL | 24 | [6] |
| 5.09 µg/mL | 48 | [6] | |||
| 3.84 µg/mL | 72 | [6] | |||
| KU812 (Leukemia) | Not Specified | 5.83 µg/ml | 24 | [9] | |
| HepG2 (Liver Cancer) | Not Specified | 34.5 µM | Not Specified | [9] | |
| Berberine hydrochloride | Various cancer cell lines | Not Specified | Antiproliferative activity reported | Not Specified | [1][5] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions across different studies.
Anti-inflammatory and Antioxidant Activity
Both alkaloids possess notable anti-inflammatory and antioxidant properties.
This compound's anti-inflammatory effects are linked to its inhibition of the NF-κB pathway, a critical regulator of inflammation.[3][6] It also exhibits antioxidant properties that contribute to its therapeutic effects by reducing oxidative stress.[3]
Berberine hydrochloride exerts anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10][11] Its antioxidant activity involves scavenging free radicals and reducing oxidative stress, which is beneficial in managing conditions like diabetes where chronic inflammation and oxidative damage play a role.[10][12]
Cardiovascular and Metabolic Effects
Both compounds have shown promise in the context of cardiovascular and metabolic diseases.
This compound
Berbamine has been reported to have cardiovascular protective effects, including the potential to reduce myocardial injury and regulate calcium channels in heart cells.[2][3]
Berberine Hydrochloride
Berberine is well-documented for its beneficial effects on metabolic disorders.[13] It is known to improve insulin (B600854) sensitivity, regulate glucose metabolism, and lower blood sugar levels, making it a potential therapeutic agent for type 2 diabetes.[12][13] A primary mechanism for these effects is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[10][14] Berberine also has a positive impact on lipid profiles by reducing LDL cholesterol and triglycerides.[13]
Antimicrobial and Antiviral Activity
This compound
Recent studies have highlighted the antiviral activity of this compound, particularly against SARS-CoV-2.[15][16] It has been shown to inhibit viral entry into host cells by blocking the spike protein-mediated membrane fusion.[16]
Berberine Hydrochloride
Berberine hydrochloride has a long history of use as an antimicrobial agent.[1][5] It exhibits broad-spectrum activity against bacteria, fungi, and protozoa.[17]
Signaling Pathways
The biological activities of both compounds are mediated through complex signaling pathways.
This compound: NF-κB Signaling Pathway
Caption: Berbamine inhibits the NF-κB pathway, leading to apoptosis.
Berberine Hydrochloride: AMPK Signaling Pathway
Caption: Berberine activates the AMPK pathway, regulating metabolism.
Experimental Protocols
The following provides an overview of a common experimental method used to assess the cytotoxic effects of these compounds.
MTT Assay for Cell Viability
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cells (e.g., KM3) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of the compound (e.g., this compound) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductases convert MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by plotting cell viability against compound concentration.[8]
Conclusion
This compound and berberine hydrochloride are two natural compounds with diverse and potent biological activities. Berbamine shows particular promise in oncology, especially as an NF-κB inhibitor and an agent to overcome multidrug resistance. Berberine's strength lies in its well-documented effects on metabolic diseases, particularly its ability to regulate glucose and lipid metabolism through AMPK activation. While they share some overlapping activities, such as anti-inflammatory and antioxidant effects, their primary mechanisms of action and most promising therapeutic applications appear to be distinct. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potentials.
References
- 1. Berberine hydrochloride: anticancer activity and nanoparticulate delivery system_Chemicalbook [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. What is Berbamine Hydrochloride used for? [synapse.patsnap.com]
- 4. Berberine | C20H18NO4+ | CID 2353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Berberine hydrochloride: anticancer activity and nanoparticulate delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berbamine, a novel nuclear factor kappaB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Biological Activity of Berberine—A Summary Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Berberine: Mechanisms of Action & Clinical Use as an Antidiabetic Agent - NDNR - Naturopathic Doctor News and Review [ndnr.com]
- 13. nbinno.com [nbinno.com]
- 14. Berberine and Its Study as an Antidiabetic Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Berbamine hydrochloride potently inhibits SARS-CoV-2 infection by blocking S protein-mediated membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. himpharm.com [himpharm.com]
Berbamine Dihydrochloride: A Potential Dual-Action Antiviral Against SARS-CoV-2
A Comparative Analysis of In Vitro Efficacy and Mechanisms of Action
The ongoing challenge of the COVID-19 pandemic necessitates the exploration of novel antiviral therapeutics. Berbamine dihydrochloride (B599025), a bis-benzylisoquinoline alkaloid extracted from the Berberis species, has emerged as a promising candidate with potent in vitro activity against SARS-CoV-2. This guide provides a comparative analysis of Berbamine dihydrochloride's antiviral efficacy against SARS-CoV-2, including its unique dual mechanism of action, and contrasts its performance with other antiviral compounds. The information is intended for researchers, scientists, and drug development professionals.
Comparative Antiviral Activity
Table 1: In Vitro Antiviral Activity of this compound and Other Bis-benzylisoquinoline Alkaloids against SARS-CoV-2
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | Vero E6 | 1.732 | 66.88 | 38.6 | [1] |
| This compound | Caco-2 | 1.887 | 31.86 | 16.88 | [1] |
| Tetrandrine | Vero E6 | ~5 | >100 | >20 | [2] |
| Fangchinoline | Vero E6 | ~10 | >100 | >10 | [2] |
| Cepharanthine | Vero E6 | ~10 | >100 | >10 | [2] |
Table 2: In Vitro Antiviral Activity of Remdesivir (B604916) and Favipiravir (B1662787) against Coronaviruses (Data from separate studies)
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Remdesivir | HCoV-NL63 | Caco-2 | 0.3806 | 21.78 | 57.22 | [3] |
| Favipiravir | SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | [4] |
Note: The data in Table 2 is for informational purposes and should not be used for direct comparison with Table 1 due to different viruses and experimental conditions.
Mechanisms of Action: A Dual-Pronged Attack
This compound exhibits a unique dual mechanism of action against SARS-CoV-2, targeting both viral entry and the host's cellular processes.
-
Inhibition of S Protein-Mediated Membrane Fusion: Berbamine hydrochloride has been shown to potently inhibit the fusion of the viral spike (S) protein with the host cell membrane.[2] This action effectively blocks the virus from entering the host cell, a critical first step in the viral lifecycle. Molecular docking studies suggest that Berbamine hydrochloride may bind to the post-fusion core of the SARS-CoV-2 S2 subunit, thereby preventing the conformational changes required for membrane fusion.[2]
-
Blockade of Autophagy: this compound also interferes with the host cell's autophagy process, which some viruses hijack for their own replication and dissemination.[5][6] Specifically, it has been demonstrated to prevent SARS-CoV-2 acquisition in human intestinal epithelial cells through a BNIP3-dependent autophagy blockade.[5][6] By inhibiting autophagy, this compound disrupts a key cellular pathway that the virus exploits, thus hindering its replication.
Visualizing the Mechanisms and Workflow
To better understand the complex processes involved, the following diagrams illustrate the proposed signaling pathways and a general experimental workflow for evaluating antiviral compounds.
Experimental Protocols
The following are summaries of key experimental protocols used to validate the antiviral activity of this compound.
Cytotoxicity Assay (CCK-8 Assay)
This assay determines the concentration of the compound that is toxic to the host cells.
-
Cell Seeding: Vero E6 or Caco-2 cells are seeded in 96-well plates and incubated overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for a period that mirrors the antiviral assay (e.g., 48 hours).
-
Reagent Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
-
Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Neutralization Test (PRNT)
This assay measures the ability of a compound to inhibit the formation of viral plaques.
-
Cell Seeding: A monolayer of susceptible cells (e.g., Vero E6) is prepared in 6-well or 12-well plates.
-
Virus-Compound Incubation: A known amount of SARS-CoV-2 is incubated with serial dilutions of this compound.
-
Infection: The cell monolayers are infected with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation and Staining: The plates are incubated for several days to allow plaque formation. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Analysis: The number of plaques is counted for each compound concentration, and the EC50 value is determined as the concentration that reduces the plaque number by 50% compared to the virus control.
Quantitative Real-Time PCR (qRT-PCR)
This assay quantifies the amount of viral RNA to determine the extent of viral replication.
-
Cell Infection and Treatment: Cells are infected with SARS-CoV-2 and treated with different concentrations of this compound.
-
RNA Extraction: At a specific time point post-infection, total RNA is extracted from the cells or the cell supernatant.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is then amplified using primers and probes specific to a SARS-CoV-2 gene (e.g., N gene or RdRp gene) in a real-time PCR instrument.
-
Analysis: The amount of viral RNA is quantified, and the EC50 is calculated as the compound concentration that reduces the viral RNA level by 50%.
Syncytia Formation Inhibition Assay
This assay assesses the compound's ability to prevent the fusion of infected cells with neighboring healthy cells, a phenomenon known as syncytia formation.
-
Cell Co-culture: "Effector" cells expressing the SARS-CoV-2 Spike protein are co-cultured with "target" cells expressing the ACE2 receptor.
-
Compound Treatment: The co-culture is treated with various concentrations of this compound.
-
Syncytia Observation: After a period of incubation, the formation of large, multinucleated cells (syncytia) is observed and quantified, often using microscopy and image analysis software.
-
Analysis: The inhibition of syncytia formation is evaluated by comparing the number and size of syncytia in treated versus untreated wells.
Conclusion
This compound demonstrates potent in vitro antiviral activity against SARS-CoV-2 through a compelling dual mechanism of action that includes blocking viral entry and inhibiting host cell autophagy. Its efficacy against various SARS-CoV-2 variants, including Omicron subvariants, highlights its potential as a broad-spectrum antiviral agent.[5] While direct comparative data with approved drugs from single studies is lacking, the available evidence strongly supports further investigation of this compound as a potential therapeutic for COVID-19. The detailed experimental protocols provided herein offer a framework for the continued evaluation of this and other promising antiviral candidates.
References
- 1. Berbamine suppresses intestinal SARS-CoV-2 infection via a BNIP3-dependent autophagy blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine hydrochloride potently inhibits SARS-CoV-2 infection by blocking S protein-mediated membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Berbamine suppresses intestinal SARS-CoV-2 infection via a BNIP3-dependent autophagy blockade – CoVaRR-Net [covarrnet.ca]
- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
A Comparative Analysis of Berbamine Dihydrochloride Derivatives in Leukemia: Efficacy and Mechanisms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Berbamine (B205283) dihydrochloride (B599025) and its derivatives as potential anti-leukemic agents. It synthesizes experimental data on their cytotoxic activity and explores the underlying molecular mechanisms, offering a valuable resource for advancing leukemia research and therapy.
Berbamine, a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis, has demonstrated notable anti-cancer properties.[1] Recent research has focused on the synthesis of Berbamine derivatives to enhance its therapeutic efficacy, particularly in the context of leukemia. These derivatives have shown significantly improved potency in inducing cell death and inhibiting proliferation in various leukemia cell lines, including those resistant to standard therapies. This guide presents a comparative overview of these compounds, summarizing their performance based on available experimental data and detailing the methodologies for key experiments.
Comparative Efficacy of Berbamine Derivatives
The anti-proliferative activity of Berbamine and its derivatives has been evaluated across several leukemia cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been a key metric in these assessments. The data clearly indicates that synthetic derivatives of Berbamine exhibit substantially lower IC50 values, signifying greater potency compared to the parent compound.
| Compound/Derivative | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| Berbamine | Imatinib-resistant K562 | 8.9 | 48 | [2][3] |
| KU812 | 5.83 | 24 | [4] | |
| KU812 | 3.43 | 48 | [4] | |
| KU812 | 0.75 | 72 | [4] | |
| NB4 | 3.860 (µg/ml) | 48 | [5] | |
| H9 | 4.0 | Not Specified | [6] | |
| RPMI8226 | 6.19 | Not Specified | [6] | |
| Derivatives 2e, 2g, 3f, 3k, 3q, 3u | Imatinib-resistant K562 | 0.36-0.55 | 48 | [2][3] |
| Derivative 2a | RPMI8226 | 0.30 | Not Specified | [6] |
| Derivative 4b | H9 | 0.36 | Not Specified | [6] |
| 4-Chlorobenzoyl berbamine (BBD9) | Raji, L428, Namalwa, Jurkat | Not Specified | Not Specified | [7] |
Mechanisms of Action: A Multi-pronged Attack on Leukemia Cells
Berbamine and its derivatives exert their anti-leukemic effects through the modulation of several critical signaling pathways that govern cell survival, proliferation, and apoptosis. The primary mechanisms identified include the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of pro-survival signaling cascades.
Induction of Apoptosis and Cell Cycle Arrest
A consistent finding across multiple studies is the ability of Berbamine and its derivatives to induce apoptosis in leukemia cells.[4][5][8] This is often accompanied by an arrest of the cell cycle, preventing the cancer cells from dividing and proliferating. For instance, Berbamine has been shown to induce G1 phase arrest in KU812 cells, while the derivative 4-Chlorobenzoyl berbamine (BBD9) causes G2/M arrest in lymphoma cells.[4][7]
Modulation of Key Signaling Pathways
The anti-leukemic activity of these compounds is underpinned by their ability to interfere with crucial intracellular signaling networks.
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. Berbamine and its derivatives have been shown to inhibit the PI3K/Akt signaling cascade, thereby promoting apoptosis in leukemia and lymphoma cells.[1][7]
-
NF-κB Pathway: The transcription factor NF-κB plays a critical role in inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers, including leukemia. Berbamine derivatives have been demonstrated to inhibit the NF-κB signaling pathway by preventing the nuclear translocation of the p65 subunit, a key step in its activation.[2][3]
-
Smad3 Pathway: Berbamine has been found to activate the Smad3 signaling pathway, a component of the TGF-β signaling cascade that can have tumor-suppressive functions.[4] Activation of Smad3 by Berbamine in KU812 leukemia cells leads to the downregulation of c-Myc and cyclin D1, proteins that drive cell cycle progression, and the upregulation of the cell cycle inhibitor p21.[4]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate the key signaling pathways affected by Berbamine derivatives and a typical experimental workflow for their evaluation.
Caption: A typical experimental workflow for the comparative study of Berbamine derivatives.
Caption: Berbamine derivatives inhibit the pro-survival PI3K/Akt pathway.
Caption: Berbamine derivatives block the activation of the NF-κB survival pathway.
Caption: Berbamine activates the tumor-suppressive Smad3 pathway.
Detailed Experimental Protocols
For the purpose of reproducibility and further investigation, this section outlines the detailed methodologies for the key experiments cited in the comparative analysis of Berbamine derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Leukemia cells (e.g., K562, KU812, NB4) are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment (for adherent lines) or stabilization, the cells are treated with various concentrations of Berbamine or its derivatives for the specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of the viability of untreated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Treatment: Leukemia cells are treated with Berbamine or its derivatives at the desired concentrations and for the specified time.
-
Cell Harvesting and Washing: Cells are harvested, washed twice with cold PBS, and then resuspended in 1X binding buffer.
-
Staining: The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Typically, cells are incubated with the staining solution for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells that are positive for both Annexin V and PI are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Leukemia cells are treated as described above and then harvested.
-
Fixation: The cells are washed with PBS and then fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed again with PBS and then incubated with a staining solution containing Propidium Iodide (PI) and RNase A for 30 minutes at room temperature.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest.
-
Protein Extraction: Following treatment with Berbamine or its derivatives, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-p65, p65, p-Smad3, Smad3, c-Myc, Cyclin D1, p21, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the relative protein expression levels.
References
- 1. Emerging role of berbamine as an anti-cancer agent in systemic malignancies besides chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine derivatives: a novel class of compounds for anti-leukemia activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lin2.curehunter.com [lin2.curehunter.com]
- 4. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effects of berbamine on growth of leukemia cell line NB4 and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging role of berbamine as an anti-cancer agent in systemic malignancies besides chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Prudent Disposal of Berbamine Dihydrochloride: A Guide for Laboratory Professionals
For immediate reference, researchers, scientists, and drug development professionals must adhere to established safety protocols for the disposal of Berbamine dihydrochloride (B599025). This compound is classified as hazardous, and improper disposal can pose risks to personnel and the environment.
Berbamine dihydrochloride is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, it is imperative that this chemical waste is not disposed of with household garbage or allowed to enter the sewage system.[1] Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[1][2]
Operational Disposal Plan: Step-by-Step Guidance
This section provides a procedural workflow for the safe disposal of this compound in a laboratory setting.
1. Waste Identification and Segregation:
-
Clearly identify all waste containing this compound.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.[3] Do not mix it with incompatible materials.
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, all personnel must wear appropriate PPE.
-
Mandatory PPE includes:
-
Safety goggles or glasses
-
Chemical-resistant gloves
-
Laboratory coat
-
3. Waste Containment and Labeling:
-
Use only approved, leak-proof, and clearly labeled hazardous waste containers.[4]
-
The container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Harmful," "Irritant")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
4. Temporary Storage:
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory.[4]
-
This area should be away from general laboratory traffic and incompatible chemicals.
5. Disposal Request and Manifest:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[3][5]
-
Complete a hazardous waste manifest or any other required documentation provided by your institution or the disposal contractor.
6. Emergency Procedures:
-
In case of a spill, immediately alert personnel in the area.
-
Contain the spill using appropriate absorbent materials.
-
Treat all spill cleanup materials as hazardous waste and dispose of them accordingly.[5]
-
For detailed spill response, consult the material safety data sheet (MSDS) and your institution's emergency protocols.
Quantitative Data Summary
| Parameter | Value | Source |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | [1] |
| Skin Irritation | Category 2 (Causes skin irritation) | [1] |
| Eye Irritation | Category 2A (Causes serious eye irritation) | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | [1] |
Experimental Protocols
Detailed experimental protocols for the chemical neutralization or deactivation of this compound for disposal are not widely published. The standard and recommended procedure is to dispose of the chemical waste through a licensed hazardous waste disposal service. Under no circumstances should laboratory personnel attempt to treat or neutralize this chemical without specific, validated protocols and approval from their institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 5. vumc.org [vumc.org]
Personal protective equipment for handling Berbamine dihydrochloride
Essential Safety and Handling Guide for Berbamine Dihydrochloride (B599025)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Berbamine dihydrochloride. Following these procedural steps is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Adherence to the following operational and disposal plans is mandatory for minimizing exposure risk.
Hazard Identification and Classification
The primary health hazards associated with this compound are summarized below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound to prevent exposure.
| Equipment | Specification | Rationale |
| Respiratory Protection | NIOSH-certified N95 dust mask or higher.[2][3] | To prevent inhalation of the powdered compound, which can cause respiratory irritation.[1] |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][3] | To protect against splashes and airborne particles that can cause serious eye irritation.[1][4] |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., nitrile).[2][5] | To prevent skin contact, which can cause irritation.[1][4] Double gloving is recommended.[5] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination.[4] |
Operational and Disposal Plan: A Step-by-Step Guide
This section provides a detailed, procedural workflow for the safe handling and disposal of this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or aliquoting the solid form, use a certified chemical fume hood.
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Storage: Keep the container tightly sealed.[1] Store in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[1][6]
Preparation and Weighing (Solid Form)
-
Designated Area: Perform all weighing and handling of the solid compound within a chemical fume hood to contain any airborne particles.
-
Avoid Dust: Handle the powder carefully to avoid generating dust.
-
Static Discharge: Take precautionary measures against static discharge, which can cause the fine powder to disperse.[1]
Solubilization and Use
-
Solvent Selection: Consult relevant experimental protocols for appropriate solvents.
-
Procedure: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Labeling: Clearly label all solutions with the chemical name, concentration, date, and hazard information.
Spill Management
-
Small Spills (Solid):
-
Ensure adequate ventilation.
-
Gently sweep or vacuum the spilled solid. Avoid actions that could raise dust.
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the area and restrict access.
-
Alert your institution's environmental health and safety (EHS) office immediately.
-
Proceed with cleanup only if you are trained and equipped to do so.
-
Disposal Plan
-
Waste Collection: All materials contaminated with this compound, including unused product, empty containers, and disposable PPE, must be collected as hazardous waste.
-
Regulations: Do not dispose of this chemical with household garbage or pour it down the drain.[1] Disposal must be conducted through a licensed chemical destruction facility or by controlled incineration in accordance with all local, state, and federal regulations.[7]
-
Containers: Triple-rinse containers before recycling or reconditioning, collecting the rinsate as hazardous waste. Alternatively, puncture the container to render it unusable before disposal.[7]
First Aid Procedures
In case of accidental exposure, follow these immediate first aid measures.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately rinse the opened eye for several minutes under running water. If symptoms persist, consult a doctor.[1] |
| Skin Contact | Immediately wash the affected area with soap and water and rinse thoroughly.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7] |
| Ingestion | Do not induce vomiting. Call a doctor or poison control center immediately.[1][8] |
Safe Handling Workflow
The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ベルバミン 二塩酸塩 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. pppmag.com [pppmag.com]
- 6. fishersci.com [fishersci.com]
- 7. BERBAMINE - Safety Data Sheet [chemicalbook.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
